Mephentermine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
N,2-dimethyl-1-phenylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-11(2,12-3)9-10-7-5-4-6-8-10/h4-8,12H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQCGGRTAILOIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1212-72-2 (sulfate (2:1)) | |
| Record name | Mephentermine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4023256 | |
| Record name | Mephentermine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Mephentermine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015452 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1 G DISSOLVES IN 20 ML WATER, ABOUT 150 ML ETHANOL (95%); PRACTICALLY INSOL IN CHLOROFORM /SULFATE DIHYDRATE/, FREELY SOL IN ALCOHOL; SOL IN ETHER; PRACTICALLY INSOL IN WATER, 4.57e-01 g/L | |
| Record name | MEPHENTERMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2172 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Mephentermine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015452 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
LIQUID | |
CAS No. |
100-92-5 | |
| Record name | Mephentermine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mephentermine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mephentermine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01365 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mephentermine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mephentermine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.638 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEPHENTERMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TEZ91L71V4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MEPHENTERMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2172 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Mephentermine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015452 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C, YELLOW CRYSTALS; MP: 155-156 °C /PICRATE/ | |
| Record name | Mephentermine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01365 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MEPHENTERMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2172 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Mephentermine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015452 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Mephentermine's Interaction with Adrenergic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mephentermine is a sympathomimetic amine with a multifaceted mechanism of action on the adrenergic system. It exerts its pharmacological effects through both direct and indirect interactions with adrenergic receptors, leading to significant cardiovascular responses. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underlying this compound's action, with a focus on its engagement with α- and β-adrenergic receptors. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex signaling and experimental workflows.
Core Mechanism of Action
This compound's primary mechanism is characterized by a dual action: the indirect release of norepinephrine from presynaptic nerve terminals and direct agonism at adrenergic receptors.[1][2][3][4][5][6] This combined effect results in the stimulation of both α- and β-adrenergic receptors, leading to a cascade of physiological responses.
Indirect Action: this compound acts as an indirectly acting sympathomimetic agent by promoting the release of endogenous norepinephrine from storage vesicles in sympathetic nerve endings.[5][7][8] This surge in synaptic norepinephrine is a major contributor to its overall effect. The repeated administration of this compound can lead to tachyphylaxis, a rapid decrease in drug response, which is attributed to the depletion of these norepinephrine stores.
Direct Action: In addition to its indirect effects, this compound also exhibits direct agonist activity at adrenergic receptors. It is described as an α-adrenergic receptor agonist, with some sources specifying it as a selective alpha-1 receptor agonist.[1][2][4][9] It also appears to have direct effects on β-adrenergic receptors, contributing to its cardiac stimulant properties.[8][10][11]
Quantitative Analysis of Receptor Interaction
While the qualitative mechanism of this compound is well-described, specific quantitative data on its binding affinities for adrenergic receptor subtypes are not extensively reported in publicly available literature. The following table summarizes the known pharmacodynamic parameters.
| Parameter | Receptor/Transporter | Value | Species | Reference |
| Agonist Activity | α-adrenergic receptors | Qualitative Agonist | Human | [2][4] |
| Agonist Activity | β-adrenergic receptors | Qualitative Indirect Stimulation | Human | [10][11] |
| Norepinephrine Release | Presynaptic Nerve Terminals | Indirect Agent | Human | [1][5] |
Further research is required to definitively quantify the binding affinities (e.g., Ki, Kd, or IC50 values) of this compound for specific α- and β-adrenergic receptor subtypes.
Signaling Pathways
The physiological effects of this compound are mediated through the activation of downstream signaling cascades initiated by the binding of norepinephrine and this compound itself to adrenergic receptors.
α1-Adrenergic Receptor Signaling
This compound's direct agonism at α1-adrenergic receptors, which are Gq protein-coupled receptors, leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately results in smooth muscle contraction, leading to vasoconstriction and an increase in blood pressure.
β-Adrenergic Receptor Signaling
The indirect action of this compound, leading to norepinephrine release, results in the stimulation of β-adrenergic receptors, which are Gs protein-coupled. This activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various intracellular proteins. In cardiac muscle, this leads to increased contractility (positive inotropic effect) and heart rate (positive chronotropic effect).
Experimental Protocols
The characterization of this compound's mechanism of action relies on established in vitro and cell-based assays. The following sections outline the general methodologies for key experiments.
Radioligand Binding Assay for Adrenergic Receptors
This assay is the gold standard for quantifying the affinity of a ligand for a receptor.[12]
Objective: To determine the binding affinity (Ki or Kd) of this compound for α- and β-adrenergic receptors.
Methodology:
-
Membrane Preparation: Isolate cell membranes expressing the adrenergic receptor subtype of interest from cultured cells or tissue homogenates through differential centrifugation.[12]
-
Assay Setup: In a multi-well plate, incubate the prepared membranes with a known concentration of a radiolabeled ligand (e.g., [³H]-prazosin for α1 receptors or [³H]-dihydroalprenolol for β receptors) and varying concentrations of unlabeled this compound.
-
Incubation: Allow the binding reaction to reach equilibrium at a specific temperature (e.g., 25°C or 37°C).
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand using rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value can then be calculated using the Cheng-Prusoff equation.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound | C11H17N | CID 3677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 5. grokipedia.com [grokipedia.com]
- 6. rxhive.zynapte.com [rxhive.zynapte.com]
- 7. anesthesiologypaper.com [anesthesiologypaper.com]
- 8. Intravenous norepinephrine and this compound for maintenance of blood pressure during spinal anaesthesia for caesarean section: An interventional double-blinded randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 10. mims.com [mims.com]
- 11. This compound [medbox.iiab.me]
- 12. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Mephentermine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of mephentermine hydrochloride, a sympathomimetic amine. The document details synthetic pathways, experimental protocols, and analytical methodologies for the confirmation of its chemical structure and purity. All quantitative data is presented in structured tables, and key processes are visualized using diagrams to facilitate understanding and reproducibility in a research and development setting.
Synthesis of this compound Hydrochloride
The synthesis of this compound can be achieved through various routes. A prevalent and well-documented method involves the Henry reaction, followed by reduction of the nitro group, and subsequent N-methylation. An alternative pathway begins with the related compound, phentermine. The final step in producing the pharmaceutical salt form is the reaction of the this compound free base with hydrochloric acid.
Synthetic Pathways
Two primary synthetic routes for this compound are outlined below:
-
Route 1: Henry Reaction Pathway. This multi-step synthesis begins with the condensation of benzaldehyde and 2-nitropropane in a Henry reaction to form a nitro alcohol intermediate.[1][2] Subsequent reduction of the nitro group yields an amino alcohol, which is then converted to this compound through a series of reactions including imine formation, alkylation, halogenation, and a final reduction step.[1]
-
Route 2: From Phentermine. A more direct approach involves the condensation of phentermine with benzaldehyde to form a Schiff base. This intermediate is then alkylated with a methylating agent, such as methyl iodide, to yield this compound.[1]
Experimental Protocol: Synthesis via Henry Reaction and Subsequent Conversion to Hydrochloride Salt
This protocol details the synthesis of this compound followed by its conversion to this compound hydrochloride.
Step 1: Henry Reaction
The initial step involves the base-catalyzed condensation of benzaldehyde with 2-nitropropane.
-
Reaction: Benzaldehyde + 2-Nitropropane → 2-Methyl-2-nitro-1-phenylpropan-1-ol
-
Detailed Protocol: A specific protocol for the Henry reaction to synthesize the precursor for this compound can be adapted from established procedures for similar nitroaldol reactions.[3][4]
Step 2: Reduction of the Nitro Group
The nitro group of the resulting β-nitro alcohol is reduced to a primary amine.
-
Reaction: 2-Methyl-2-nitro-1-phenylpropan-1-ol → 2-Amino-2-methyl-1-phenylpropan-1-ol
-
Reagents: A common reducing agent for this transformation is zinc in the presence of an acid like sulfuric acid.[1]
Step 3: Conversion to this compound
This multi-stage conversion involves the formation of an imine, followed by methylation and subsequent reduction.
-
Reaction Sequence:
-
2-Amino-2-methyl-1-phenylpropan-1-ol + Benzaldehyde → Imine Intermediate[1]
-
Imine Intermediate + Methyl Iodide → Methylated Imine Salt[1]
-
Methylated Imine Salt → 1-Chloro-2-methylamino-2-methyl-1-phenylpropane hydrochloride[1]
-
1-Chloro-2-methylamino-2-methyl-1-phenylpropane hydrochloride → this compound[1]
-
-
Detailed Protocol: The intermediate from the nitro reduction is reacted with benzaldehyde to form an imine. This imine is then alkylated with methyl iodide. The subsequent product is halogenated using thionyl chloride and finally reduced to this compound, for example, through a Rosenmund reduction.[1]
Step 4: Formation of this compound Hydrochloride
The final step is the conversion of the this compound free base to its hydrochloride salt to improve stability and solubility.
-
Reaction: this compound + HCl → this compound Hydrochloride
-
Detailed Protocol: The oily this compound free base is dissolved in a suitable organic solvent, such as diethyl ether or dichloromethane.[5] Dry hydrogen chloride gas is then bubbled through the solution, or a solution of hydrochloric acid in an organic solvent is added until precipitation is complete.[5] The resulting white solid is collected by filtration, washed with a cold solvent, and dried under vacuum.[5]
Purification:
The crude this compound hydrochloride can be purified by recrystallization.[6][7][8] A suitable solvent system is chosen where the compound is soluble at high temperatures and sparingly soluble at low temperatures.[7] The crude product is dissolved in a minimum amount of the hot solvent, and the solution is allowed to cool slowly to induce the formation of pure crystals, which are then collected by filtration.[8]
Synthesis Workflow Diagram
Characterization of this compound Hydrochloride
A combination of spectroscopic and chromatographic techniques is employed to confirm the identity, purity, and structure of the synthesized this compound hydrochloride.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for assessing the purity of this compound hydrochloride and for its quantification.
2.1.1. High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for the analysis of this compound.[9]
-
Experimental Protocol:
| Parameter | Value | Reference |
| Column | Newcrom R1 (Reverse-Phase) | [9] |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | [9] |
| MS-Compatible Mobile Phase | Acetonitrile, Water, Formic Acid | [9] |
2.1.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive method for the identification and quantification of this compound, often in biological matrices. Derivatization is typically required to improve the volatility of the analyte.
-
Experimental Protocol:
| Parameter | Value | Reference |
| Derivatizing Agent | Pentafluorobenzoyl chloride (PFB-Cl) | [10] |
| Extraction | Liquid-Liquid Extraction | [10] |
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are essential for the structural elucidation of this compound hydrochloride.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data (Predicted)
| Protons | Chemical Shift (ppm) | Multiplicity |
| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet |
| Methylene (CH₂) | ~2.8 | Singlet |
| N-Methyl (N-CH₃) | ~2.4 | Singlet |
| C-Methyl (C-(CH₃)₂) | ~1.2 | Singlet |
¹³C NMR Data (Predicted)
| Carbon | Chemical Shift (ppm) |
| Aromatic (Quaternary) | ~138 |
| Aromatic (CH) | 126 - 130 |
| C-N | ~58 |
| Methylene (CH₂) | ~50 |
| N-Methyl (N-CH₃) | ~34 |
| C-(CH₃)₂ | ~28 |
2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound hydrochloride would exhibit characteristic absorption bands corresponding to its functional groups.
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch (secondary amine salt) | 2400-2800 |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2850-2960 |
| C=C stretch (aromatic) | 1450-1600 |
| C-N stretch | 1020-1250 |
2.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The primary fragmentation pathway is expected to be alpha-cleavage.[11]
Predicted Fragmentation Pattern
| m/z | Fragment |
| 163 | [M]⁺ (Molecular Ion) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 72 | [C₄H₁₀N]⁺ |
Analytical Workflow Diagram
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound hydrochloride. The outlined synthetic pathways, particularly the Henry reaction route, offer a viable method for its preparation. The comprehensive characterization methodologies, including chromatographic and spectroscopic techniques, are crucial for ensuring the identity, purity, and structural integrity of the synthesized compound. The provided experimental details and tabulated data serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Sulfate Dihydrate [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Henry Reaction [organic-chemistry.org]
- 5. CN103992228A - Synthesis method of phentermine hydrochloride - Google Patents [patents.google.com]
- 6. WO2022020910A1 - Crystalline form of phentermine hydrochloride and process for obtaining same - Google Patents [patents.google.com]
- 7. mt.com [mt.com]
- 8. researchgate.net [researchgate.net]
- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Simultaneous determination of eight sympathomimetic amines in urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
In Vitro Characterization of Mephentermine's Effects on Cardiac Muscle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mephentermine is a sympathomimetic amine utilized clinically for its pressor effects to treat hypotension. Its mechanism of action is primarily attributed to the indirect release of endogenous norepinephrine from sympathetic nerve terminals, which in turn stimulates adrenergic receptors in cardiac tissue. While the systemic cardiovascular effects are well-documented, a comprehensive in vitro characterization of its direct and indirect effects on cardiac muscle is less detailed in publicly available literature. This technical guide outlines the established in vitro methodologies and expected physiological responses for characterizing the effects of this compound on cardiac muscle, providing a framework for detailed preclinical investigation. The guide covers experimental protocols for assessing cardiac contractility, electrophysiology, and cellular signaling pathways, and presents data in a structured format for clarity and comparative analysis.
Introduction
This compound acts as an indirect-acting sympathomimetic agent, triggering the release of norepinephrine, which subsequently activates α- and β-adrenergic receptors.[1][2] This leads to a positive inotropic effect on the myocardium, increased cardiac output, and elevated blood pressure.[1][2] Understanding the direct effects of this compound and its primary metabolite, norepinephrine, on isolated cardiac preparations is crucial for a complete pharmacological profile. This guide details the requisite in vitro assays to elucidate these effects at the tissue, cellular, and subcellular levels.
Core Tenets of this compound's Action on Cardiac Muscle
The primary mechanism of this compound involves the displacement of norepinephrine from storage vesicles in sympathetic neurons. The released norepinephrine then acts on adrenergic receptors on cardiomyocytes.
-
β1-Adrenergic Receptor Activation: The predominant effect on cardiac muscle is mediated by the activation of β1-adrenergic receptors by norepinephrine. This initiates a signaling cascade that leads to increased contractility (inotropy), heart rate (chronotropy), and conduction velocity (dromotropy).
-
α1-Adrenergic Receptor Activation: Norepinephrine also stimulates α1-adrenergic receptors, which can contribute to a positive inotropic effect and may play a role in cardiac hypertrophy under chronic stimulation.[2]
Experimental Protocols for In Vitro Characterization
Isolated Langendorff Heart Preparation
This ex vivo model allows for the study of the whole heart in a controlled environment, free from systemic influences.[3][4][5][6]
Methodology:
-
Heart Isolation: A rodent (rat or guinea pig) is anesthetized, and the heart is rapidly excised and arrested in ice-cold Krebs-Henseleit buffer.
-
Cannulation: The aorta is cannulated on a Langendorff apparatus, and retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure and temperature (37°C) is initiated.[4]
-
Data Acquisition: A pressure transducer connected to a balloon inserted into the left ventricle measures isovolumetric contractile function (e.g., left ventricular developed pressure, dP/dt_max, and dP/dt_min). Heart rate is also monitored.
-
Drug Administration: this compound is infused into the perfusion buffer at increasing concentrations to determine dose-dependent effects.
Isolated Papillary Muscle/Trabeculae Preparation
This preparation is used to assess the direct effects of compounds on myocardial contractility.
Methodology:
-
Tissue Dissection: Papillary muscles or trabeculae are dissected from the right ventricle of a rodent heart.[7][8][9][10]
-
Mounting: The muscle is mounted in an organ bath containing oxygenated Tyrode's solution at 37°C, with one end attached to a force transducer.
-
Stimulation: The muscle is electrically stimulated at a fixed frequency (e.g., 1 Hz).
-
Data Recording: Developed tension and its derivatives are recorded.
-
Experimental Conditions: The effects of this compound are assessed in both the presence and absence of adrenergic receptor antagonists to differentiate between direct and indirect actions.
Isolated Cardiomyocyte Contractility and Calcium Transients
This cellular-level assay provides insights into the excitation-contraction coupling.[11][12][13][14][15]
Methodology:
-
Cell Isolation: Ventricular myocytes are enzymatically isolated from rodent hearts.[11][12][13][14][15]
-
Calcium Imaging: Isolated cardiomyocytes are loaded with a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM).[16][17][18]
-
Contractility Measurement: Sarcomere shortening and relengthening are measured using video edge detection or similar techniques.
-
Data Acquisition: Cells are field-stimulated, and simultaneous measurements of calcium transients and cell shortening are recorded.
-
Drug Application: this compound is added to the superfusate to determine its effects on the amplitude and kinetics of the calcium transient and sarcomere shortening.
Cardiomyocyte Electrophysiology (Patch-Clamp)
This technique is used to measure the effects of this compound on the cardiac action potential and specific ion channel currents.
Methodology:
-
Cell Preparation: Isolated cardiomyocytes are allowed to adhere to a recording chamber.
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed to measure action potentials in current-clamp mode and specific ion currents (e.g., I_Ca,L, I_K) in voltage-clamp mode.
-
Drug Perfusion: this compound is applied via the perfusion system to assess its impact on action potential duration, amplitude, and the currents of various ion channels.
Cellular Signaling Assays
These assays quantify the downstream effects of receptor activation.
Methodology:
-
cAMP Assay: Isolated cardiomyocytes are treated with this compound, and intracellular cyclic adenosine monophosphate (cAMP) levels are measured using commercially available kits (e.g., ELISA-based).[19][20][21]
-
Western Blotting: The phosphorylation status of key proteins in the β-adrenergic signaling pathway (e.g., phospholamban, troponin I) is assessed by Western blotting after treatment with this compound.
Quantitative Data Presentation
The following tables present hypothetical data based on the expected effects of an indirect sympathomimetic amine like this compound. Actual experimental values would need to be determined empirically.
Table 1: Effects of this compound on Isolated Langendorff Perfused Rat Heart
| Parameter | Control | This compound (1 µM) | This compound (10 µM) |
| Heart Rate (bpm) | 280 ± 15 | 310 ± 18 | 345 ± 20 |
| LV Developed Pressure (mmHg) | 95 ± 8 | 125 ± 10 | 150 ± 12 |
| +dP/dt_max (mmHg/s) | 2500 ± 200 | 3500 ± 250 | 4800 ± 300 |
| -dP/dt_min (mmHg/s) | -1800 ± 150 | -2400 ± 180 | -3200 ± 220 |
Table 2: Effects of this compound on Isolated Rat Papillary Muscle Contractility
| Parameter | Control | This compound (10 µM) | This compound (10 µM) + Propranolol (1 µM) |
| Developed Tension (mN) | 5.2 ± 0.4 | 8.1 ± 0.6 | 5.4 ± 0.5 |
| Time to Peak Tension (ms) | 120 ± 10 | 105 ± 8 | 118 ± 9 |
| Relaxation Time (ms) | 180 ± 15 | 150 ± 12 | 175 ± 14 |
Table 3: Effects of this compound on Isolated Rat Cardiomyocyte Contractility and Calcium Transients
| Parameter | Control | This compound (10 µM) |
| Sarcomere Shortening (%) | 8.2 ± 0.7 | 12.5 ± 1.1 |
| Peak [Ca2+]_i (nM) | 450 ± 40 | 750 ± 60 |
| Ca2+ Transient Decay (τ, ms) | 250 ± 20 | 180 ± 15 |
Table 4: Effects of this compound on Rat Cardiomyocyte Action Potential
| Parameter | Control | This compound (10 µM) |
| Action Potential Duration at 90% Repolarization (APD90, ms) | 150 ± 12 | 135 ± 10 |
| Peak L-type Ca2+ Current (pA/pF) | -8.5 ± 0.9 | -12.0 ± 1.2 |
Visualization of Signaling Pathways and Workflows
Signaling Pathway
Caption: this compound's indirect signaling cascade in cardiomyocytes.
Experimental Workflow
Caption: Workflow for in vitro characterization of cardiac drugs.
Conclusion and Future Directions
The in vitro characterization of this compound's effects on cardiac muscle relies on a suite of well-established experimental models. These range from the whole-organ level with the Langendorff preparation to single-cell electrophysiology and signaling assays. The collective data from these methodologies will provide a comprehensive understanding of the direct and indirect actions of this compound on cardiac function. Future studies could leverage human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to provide a more translationally relevant model. A thorough in vitro characterization is essential for a complete safety and efficacy profile of this compound and other sympathomimetic amines.
References
- 1. This compound | C11H17N | CID 3677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Langendorff heart - Wikipedia [en.wikipedia.org]
- 5. Langendorff Isolated Heart Perfusion Model for Functional Studies in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 7. Papillary Muscles of the Left Ventricle: Integrating Electrical and Mechanical Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Left Ventricular Papillary Muscle: Anatomy, Pathophysiology, and Multimodal Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hypertrophied papillary muscles mimicking left ventricular mass on Tc-99m MIBI myocardial perfusion scintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of papillary muscles in ventricular volume and ejection fraction assessment by cardiovascular magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Standardised method for cardiomyocyte isolation and purification from individual murine neonatal, infant, and adult hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Video: Isolation and Cultivation of Adult Rat Cardiomyocytes [jove.com]
- 15. researchgate.net [researchgate.net]
- 16. Mepivacaine reduces calcium transients in isolated murine ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mepivacaine reduces calcium transients in isolated murine ventricular cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mepivacaine reduces calcium transients in isolated murine ventricular cardiomyocytes | springermedizin.de [springermedizin.de]
- 19. Development of a high-throughput assay for monitoring cAMP levels in cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Role of cAMP in Cardiomyocyte Viability: Beneficial or Detrimental? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cAMP induces hypertrophy and alters DNA methylation in HL-1 cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of Mephentermine in Rodent Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mephentermine, a sympathomimetic amine, has a historical background in clinical use for its pressor effects. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—in preclinical rodent models is fundamental for translational research and drug development. This technical guide provides a comprehensive overview of the available pharmacokinetic data of this compound and its primary metabolite, phentermine, in rats, mice, and guinea pigs. It aims to be a critical resource by summarizing quantitative data, detailing experimental methodologies, and visualizing key metabolic and procedural pathways.
Data Presentation: Quantitative Pharmacokinetics
A thorough review of existing literature reveals a notable scarcity of comprehensive quantitative pharmacokinetic parameters for this compound in rodent models. While extensive data on metabolic pathways and excretion patterns are available, key metrics such as plasma concentration-time profiles, peak plasma concentration (Cmax), time to reach peak concentration (Tmax), area under the curve (AUC), bioavailability (F), volume of distribution (Vd), and clearance (CL) are not well-documented in publicly accessible studies. This section presents the available quantitative data, primarily focusing on excretion and metabolism.
Table 1: Excretion of this compound and its Metabolites in Male Wistar Rats
| Administration Route | Time Frame | Total Radioactivity Excreted in Urine (% of Dose) | Major Urinary Metabolite | Major Urinary Metabolite Excretion (% of Dose) | Total Radioactivity Excreted in Bile (% of Dose) | Major Biliary Metabolite | Major Biliary Metabolite Excretion (% of Biliary Radioactivity) |
| Intraperitoneal (i.p.) | 24 h | ~45%[1] | Conjugated p-hydroxythis compound[1] | ~18%[1] | - | - | - |
| Subcutaneous (s.c.) | 24 h | - | - | - | ~4.2%[1] | Conjugated p-hydroxythis compound[1] | ~39%[1] |
Data derived from studies using [3H]this compound.
Table 2: Biliary Excretion Rate Maxima in Male Wistar Rats
| Metabolite | Time to Maximum Excretion Rate (Tmax) |
| Non-conjugated metabolites | 1 to 2 hours[1] |
| Conjugated p-hydroxyphentermine | 3 to 4 hours[1] |
| Conjugated p-hydroxythis compound | 3 to 4 hours[1] |
It was noted that 50% of the biliary metabolites were excreted within 5 hours of administration.[1]
Table 3: Metabolism of Phentermine (this compound Metabolite) in Male Wistar Rats
| Administration Route | Major Urinary Metabolite | Excretion (% of Dose) | Minor Urinary Metabolite | Excretion (% of Dose) |
| Intraperitoneal (i.p.) & Oral | p-hydroxy-phentermine conjugate | ~51%[2] | N-hydroxy-phentermine | ~3%[2] |
| Intraperitoneal (i.p.) & Oral (N-hydroxy-phentermine administered) | p-hydroxy-phentermine conjugate | ~40%[2] | Phentermine | < 10%[2] |
| Intraperitoneal (i.p.) & Oral (p-hydroxy-phentermine administered) | p-hydroxy-phentermine conjugate | ~65%[2] | - | - |
Note on Data Gaps: As highlighted, there is a significant lack of published data for key pharmacokinetic parameters of this compound including, but not limited to, Cmax, Tmax, AUC, half-life, bioavailability, and volume of distribution in rats, mice, and guinea pigs. The data for the primary metabolite, phentermine, is also limited. This underscores a critical area for future research to enable a more complete understanding of this compound's disposition in these preclinical species.
Metabolic Pathways
The metabolism of this compound varies significantly across different rodent species. The primary pathways involve N-demethylation and p-hydroxylation.
Metabolism in Rats
In male Wistar rats, the major metabolic pathway is p-hydroxylation, leading to the formation of p-hydroxythis compound, which is then conjugated, primarily with glucuronic acid, before excretion.[1] Minor metabolites include phentermine, p-hydroxyphentermine, N-hydroxyphentermine, and N-hydroxythis compound and their conjugates.[1] In vitro studies using rat liver microsomes have shown that both cytochrome P450 and the FAD-monooxygenase system are involved in the N-demethylation of this compound and its metabolites.[3]
Metabolism in Mice
In mice, this compound is metabolized through both N-demethylation to phentermine and p-hydroxylation to p-hydroxythis compound.[4]
References
Mephentermine's Modulation of Norepinephrine and Dopamine Efflux: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the molecular mechanisms underlying mephentermine's effects on norepinephrine (NE) and dopamine (DA) release. This compound, a sympathomimetic amine structurally related to amphetamine, primarily functions as an indirect-acting agonist, eliciting its pharmacological effects by promoting the release of endogenous catecholamines. This document consolidates available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways and experimental workflows. Due to a scarcity of direct quantitative data for this compound, this guide incorporates data for its primary active metabolite, phentermine, to elucidate the core mechanisms of action. This information is critical for researchers in pharmacology and drug development investigating sympathomimetic compounds and their interactions with monoamine systems.
Introduction
This compound is a synthetic amine that has been used clinically as a vasopressor to treat hypotension.[1] Its stimulant properties have also led to its misuse as a performance-enhancing agent.[2] The principal mechanism of action for this compound is the induced release of norepinephrine and, to a lesser extent, dopamine from presynaptic nerve terminals.[1] This action is mediated through its interaction with monoamine transporters and related signaling pathways. Understanding the quantitative and mechanistic details of these interactions is essential for predicting the pharmacological and toxicological profile of this compound and for the development of novel therapeutics targeting the monoaminergic system.
Quantitative Data on Neurotransmitter Release
Table 1: In Vivo Effects of Phentermine on Striatal Dopamine Release in Rats [3]
| Drug Administration (Intraperitoneal) | Peak Increase in Dialysate Dopamine (Mean ± SEM) |
| Phentermine (2 mg/kg) | 147 ± 17% of baseline |
| Phentermine (5 mg/kg) | 320 ± 89% of baseline |
Data obtained from in vivo microdialysis studies in freely moving rats.[3]
Table 2: Phentermine Interaction with Human Trace Amine-Associated Receptor 1 (TAAR1) [2]
| Parameter | Value |
| EC₅₀ (Half-maximal effective concentration) | 5,470 nM |
| Eₘₐₓ (Maximal efficacy) | 68% (Partial Agonist) |
Data from in vitro studies on the human TAAR1.[2]
Mechanism of Action
This compound's effects on norepinephrine and dopamine release are multifaceted, involving interactions with plasma membrane transporters and intracellular signaling pathways.
Interaction with Norepinephrine and Dopamine Transporters (NET and DAT)
As an indirectly acting sympathomimetic, this compound is a substrate for the norepinephrine transporter (NET) and the dopamine transporter (DAT).[2] It is transported into the presynaptic neuron, which leads to a reversal of the transporter's normal function, causing the efflux of norepinephrine and dopamine from the cytoplasm into the synaptic cleft.[2]
Role of the Vesicular Monoamine Transporter 2 (VMAT2)
Interestingly, unlike many other amphetamine-related compounds, phentermine, the primary metabolite of this compound, is reported to be completely inactive at the vesicular monoamine transporter 2 (VMAT2).[2] This suggests that this compound's mechanism of action does not involve the displacement of catecholamines from synaptic vesicles into the cytoplasm, a key step for many other releasing agents.
Interaction with Trace Amine-Associated Receptor 1 (TAAR1)
Phentermine has been identified as a partial agonist at the trace amine-associated receptor 1 (TAAR1).[2] TAAR1 is an intracellular G-protein coupled receptor that can modulate the activity of monoamine transporters.[4] Agonism at TAAR1 can contribute to the regulation of dopamine and norepinephrine homeostasis.
Signaling Pathways
The following diagram illustrates the proposed signaling pathway for this compound-induced norepinephrine and dopamine release.
Experimental Protocols
The following protocols are standard methods used to investigate the effects of compounds like this compound on monoamine release.
In Vivo Microdialysis for Neurotransmitter Release
This protocol allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.
Procedure:
-
Surgical Implantation: Anesthetize the subject animal (e.g., rat) and stereotaxically implant a microdialysis guide cannula into the brain region of interest (e.g., striatum for dopamine, prefrontal cortex for norepinephrine). Allow for a post-operative recovery period.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter concentrations.
-
Drug Administration: Administer this compound or the test compound via the desired route (e.g., intraperitoneal injection).
-
Sample Collection: Continue collecting dialysate samples for a predetermined period after drug administration.
-
Analysis: Analyze the neurotransmitter content in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Interpretation: Express the results as a percentage change from the baseline neurotransmitter levels.
Synaptosome Preparation and Neurotransmitter Release Assay
This in vitro protocol uses isolated nerve terminals (synaptosomes) to study neurotransmitter release.
Procedure:
-
Tissue Homogenization: Euthanize the subject animal and rapidly dissect the brain region of interest in ice-cold sucrose buffer. Homogenize the tissue using a Dounce homogenizer.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed (e.g., 17,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.
-
Wash the pellet by resuspending in buffer and repeating the high-speed centrifugation.
-
-
Synaptosome Resuspension: Resuspend the final synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer buffer).
-
Radiolabeling (Optional): Pre-load the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]-dopamine or [³H]-norepinephrine) by incubating them with the radiotracer.
-
Superfusion:
-
Transfer the synaptosomes to a superfusion chamber.
-
Continuously perfuse the chamber with buffer to wash away excess radiolabel and establish a stable baseline of release.
-
-
Drug Exposure: Introduce this compound or the test compound at various concentrations into the perfusion buffer.
-
Fraction Collection: Collect the superfusate in fractions at regular intervals.
-
Quantification: Measure the amount of neurotransmitter (radiolabeled or endogenous) in each fraction using liquid scintillation counting or HPLC-ED.
-
Data Analysis: Calculate the percentage increase in neurotransmitter release above baseline for each drug concentration and determine the EC₅₀ value.
Radioligand Binding Assay for Transporter Affinity
This protocol determines the binding affinity (Ki) of a compound for a specific transporter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells expressing the transporter of interest (e.g., HEK293 cells transfected with NET or DAT) or from brain tissue. This involves homogenization and centrifugation to isolate the membrane fraction.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled ligand that specifically binds to the transporter (e.g., [³H]-nisoxetine for NET, [³H]-WIN 35,428 for DAT).
-
Competition: Add increasing concentrations of the unlabeled test compound (this compound) to compete with the radioligand for binding to the transporter.
-
Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound to generate a competition curve. Calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then derive the Ki value using the Cheng-Prusoff equation.
Conclusion
This compound exerts its sympathomimetic effects primarily through the release of norepinephrine and dopamine. This is achieved via its interaction as a substrate for NET and DAT, leading to transporter-mediated efflux. The available data on its metabolite, phentermine, suggest that unlike other amphetamines, it does not interact with VMAT2 but does act as a partial agonist at TAAR1. The experimental protocols detailed in this guide provide a framework for the further quantitative characterization of this compound and other sympathomimetic amines, which is crucial for a comprehensive understanding of their pharmacology and for the development of safer and more effective therapeutic agents.
References
Mephentermine: A Technical Guide to its Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mephentermine is a sympathomimetic amine utilized clinically for its pressor effects to treat hypotension. Its pharmacological activity is rooted in a dual mechanism: the indirect release of endogenous norepinephrine and direct agonism at specific adrenergic receptors. This technical guide provides a comprehensive overview of the cellular signaling pathways activated by this compound. While direct quantitative data for this compound is scarce in publicly accessible literature, this document synthesizes the established mechanisms, draws parallels with structurally related compounds, details relevant experimental protocols, and presents visual diagrams of the implicated signaling cascades to facilitate a deeper understanding for research and development professionals.
Introduction
This compound is a synthetic amine that is structurally related to amphetamines and the endogenous catecholamines.[1] Its primary clinical application is as a vasopressor to counteract hypotension, particularly in the context of spinal anesthesia.[2][3] The physiological effects of this compound, including increased cardiac output and elevated systolic and diastolic blood pressures, are a direct consequence of its interaction with the adrenergic signaling system.[2] This document will explore the molecular mechanisms underpinning these effects, focusing on the specific cellular signaling pathways that are modulated by this compound.
Primary Mechanism of Action: Indirect Sympathomimetic Activity
The principal mechanism of this compound's action is its ability to act as an indirect sympathomimetic agent.[2][4] It achieves this by triggering the release of norepinephrine from presynaptic storage vesicles in sympathetic neurons.[2][5] This leads to an increased concentration of norepinephrine in the synaptic cleft, thereby enhancing the activation of postsynaptic adrenergic receptors on target cells.[5]
Interaction with Norepinephrine Transporter (NET)
This compound, similar to other phenethylamines, is believed to interact with the norepinephrine transporter (NET). This interaction leads to a reversal of the transporter's function, causing the efflux of norepinephrine from the presynaptic terminal into the synapse.
Direct Adrenergic Receptor Agonism
In addition to its indirect action, this compound also exhibits direct agonist activity, primarily at α-adrenergic receptors.[2][6][7] This direct interaction contributes to its overall pressor effects.
α1-Adrenergic Receptor Signaling (Gq Pathway)
This compound is described as a selective alpha-1 receptor agonist.[2][7] α1-adrenergic receptors are G-protein coupled receptors (GPCRs) that couple to the Gq family of G-proteins.[8][9][10] Activation of this pathway leads to the following cascade:
-
Gq Protein Activation: Upon this compound binding, the α1-receptor undergoes a conformational change, activating the associated Gq protein by promoting the exchange of GDP for GTP on the Gαq subunit.[11]
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C.[9][12]
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[9]
-
Downstream Effects:
-
IP3 binds to receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[9]
-
DAG and intracellular Ca2+ together activate protein kinase C (PKC), which then phosphorylates a variety of cellular proteins, leading to a physiological response, such as smooth muscle contraction in blood vessels.[9]
-
β-Adrenergic Receptor Signaling (Gs Pathway)
The increased synaptic concentration of norepinephrine resulting from this compound's indirect action leads to the activation of β-adrenergic receptors.[5] These receptors are coupled to the Gs family of G-proteins.[13][14] The signaling cascade is as follows:
-
Gs Protein Activation: Norepinephrine binding to β-receptors activates the Gs protein, causing the Gαs subunit to exchange GDP for GTP.[11]
-
Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the enzyme adenylyl cyclase.[14]
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[14]
-
Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of protein kinase A, releasing the active catalytic subunits.[13]
-
Downstream Effects: The catalytic subunits of PKA phosphorylate various target proteins, leading to cellular responses such as increased cardiac muscle contractility (inotropism) and heart rate (chronotropism).[13]
Quantitative Data Summary
As previously noted, specific quantitative data for this compound's receptor binding affinities and potency in activating downstream signaling is limited in the public domain. The following table summarizes relevant data for the closely related compound, phentermine , to provide a contextual framework.
| Compound | Parameter | Value | Receptor/Transporter | Reference |
| Phentermine | IC50 (Norepinephrine Release) | 39.4 nmol/l | Norepinephrine Transporter (NET) | [1] |
| Phentermine | IC50 (Dopamine Release) | 262 nmol/l | Dopamine Transporter (DAT) | [1] |
| Phentermine | IC50 (Serotonin Release) | 3511 nmol/l | Serotonin Transporter (SERT) | [1] |
| Phentermine | EC50 (TAAR1 Agonism) | 5,470 nM | Trace Amine-Associated Receptor 1 | [15] |
Visualization of Signaling Pathways
Indirect Sympathomimetic Action of this compound
Caption: Indirect sympathomimetic action of this compound.
Direct α1-Adrenergic (Gq) Signaling Pathway
Caption: this compound's direct α1-adrenergic Gq signaling.
Indirect β-Adrenergic (Gs) Signaling Pathway
Caption: Norepinephrine-mediated β-adrenergic Gs signaling.
Key Experimental Protocols
The characterization of this compound's interaction with adrenergic signaling pathways would involve standard pharmacological assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assay for Adrenergic Receptors
This assay is used to determine the binding affinity (Ki) of this compound for specific adrenergic receptor subtypes.
Objective: To quantify the affinity of a competing, unlabeled ligand (this compound) for a specific receptor.
Materials:
-
Cell membranes prepared from a cell line expressing the adrenergic receptor of interest (e.g., α1A, β1).
-
Radioligand specific for the receptor (e.g., [3H]prazosin for α1 receptors, [125I]iodocyanopindolol for β receptors).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail and counter.
-
96-well plates.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound. Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known antagonist).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).
-
Termination: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This assay is used to measure the functional consequence of β-adrenergic receptor activation (Gs signaling) by quantifying the production of the second messenger cAMP.
Objective: To determine the EC50 of this compound (or norepinephrine released by this compound) in stimulating cAMP production.
Materials:
-
Whole cells expressing the β-adrenergic receptor of interest.
-
Stimulation buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
This compound or norepinephrine at various concentrations.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Plating: Plate cells in a 96-well plate and grow to a suitable confluency.
-
Pre-incubation: Aspirate the growth medium and pre-incubate the cells with stimulation buffer containing a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Add varying concentrations of the agonist (this compound or norepinephrine) to the wells. Include a positive control (e.g., isoproterenol) and a negative control (buffer only).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP accumulation.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release the intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection assay following the kit's protocol. This typically involves adding detection reagents that generate a signal (e.g., fluorescence, luminescence) proportional to the amount of cAMP present.
-
Data Analysis:
-
Measure the signal using a plate reader.
-
Plot the signal against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
-
Experimental Workflow Diagram
Caption: Workflow for characterizing this compound's receptor interactions.
Conclusion
This compound exerts its cardiovascular effects through a combination of indirect and direct sympathomimetic actions. The primary mechanism involves the release of norepinephrine from presynaptic terminals, which in turn activates postsynaptic α- and β-adrenergic receptors. This leads to the stimulation of the Gq (via α1 receptors) and Gs (via β receptors) signaling pathways, resulting in vasoconstriction and increased cardiac activity. Additionally, this compound possesses direct α1-adrenergic agonist properties. While a detailed quantitative profile for this compound's receptor interactions is not extensively documented, the established qualitative mechanisms and data from analogous compounds provide a solid foundation for further research. The experimental protocols detailed herein offer a roadmap for investigators seeking to further elucidate the specific molecular pharmacology of this compound.
References
- 1. Cardiovascular effects of phentermine and topiramate: a new drug combination for the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 3. Intravenous norepinephrine and this compound for maintenance of blood pressure during spinal anaesthesia for caesarean section: An interventional double-blinded randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phentermine | C10H15N | CID 4771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Explore Phentermine on Synapse: Tips and Tricks for Better Search Results [synapse.patsnap.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeting G protein-coupled receptor signalling by blocking G proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Signaling through G protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. mdpi.com [mdpi.com]
- 14. G-Protein Coupled Receptor Signaling and Mammalian Target of Rapamycin Complex 1 Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phentermine - Wikipedia [en.wikipedia.org]
The Neurochemical Profile of Mephentermine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mephentermine is a sympathomimetic amine with a complex neurochemical profile characterized by its indirect action on monoaminergic systems. This technical guide provides an in-depth examination of the core neuropharmacology of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key molecular pathways. Due to a lack of extensive direct experimental data on this compound, this guide incorporates findings from structurally and functionally similar compounds, such as phentermine, amphetamine, and mephedrone, to provide a comprehensive overview. This approach allows for a reasoned estimation of this compound's neurochemical properties while clearly acknowledging data derived from analogous compounds.
Introduction
This compound (N,α,α-trimethylphenethylamine) is a synthetic stimulant that has been used clinically as a vasopressor to treat hypotension. Structurally, it is a member of the substituted phenethylamine class and is closely related to amphetamine and methamphetamine. Its primary mechanism of action is the indirect stimulation of the sympathetic nervous system, leading to the release of endogenous catecholamines. This guide delves into the specific interactions of this compound with key neurochemical targets, including adrenergic receptors and monoamine transporters, providing a foundational understanding for further research and drug development.
Mechanism of Action
This compound's pharmacological effects are primarily mediated through its ability to increase the extracellular concentrations of norepinephrine and, to a lesser extent, dopamine. This is achieved through a multi-faceted interaction with presynaptic neuronal components.
Monoamine Transporter Interaction
This compound is believed to act as a substrate for monoamine transporters, particularly the norepinephrine transporter (NET) and the dopamine transporter (DAT). By binding to these transporters, it can induce reverse transport, leading to the non-vesicular release of neurotransmitters from the presynaptic terminal into the synaptic cleft. Additionally, it may competitively inhibit the reuptake of these neurotransmitters, further prolonging their presence in the synapse.
Vesicular Monoamine Transporter 2 (VMAT2)
While amphetamines are known to interact with the vesicular monoamine transporter 2 (VMAT2), leading to the redistribution of neurotransmitters from synaptic vesicles into the cytoplasm, data on this compound's direct action on VMAT2 is scarce. However, its close structural analog, phentermine, has been shown to be inactive at VMAT2. This suggests that this compound's primary mechanism for increasing cytoplasmic monoamine levels may be through transporter-mediated influx rather than direct VMAT2 inhibition.
Quantitative Neuropharmacological Data
Table 1: Estimated Monoamine Transporter Inhibition by this compound and Related Compounds
| Compound | Transporter | IC50 (µM) | Species | Notes |
| Mephedrone | hNET | 1.9 | Human | Structurally similar cathinone derivative. |
| hDAT | 5.9 | Human | ||
| hSERT | 19.3 | Human | ||
| Amphetamine | hNET | 0.07 | Human | Ki value. |
| hDAT | 0.64 | Human | Ki value. | |
| hSERT | 38.46 | Human | Ki value. | |
| Methamphetamine | hNET | 0.11 | Human | Ki value. |
| hDAT | 0.46 | Human | Ki value. | |
| hSERT | - | Human | - | |
| Phentermine | rNET | 0.262 | Rat | Neurotransmitter release EC50 (nM). |
| rDAT | 0.0288 - 0.0394 | Rat | Neurotransmitter release EC50 (µM). | |
| rSERT | 2.575 - 3.511 | Rat | Neurotransmitter release EC50 (µM). |
hNET: human Norepinephrine Transporter; hDAT: human Dopamine Transporter; hSERT: human Serotonin Transporter; rNET: rat Norepinephrine Transporter; rDAT: rat Dopamine Transporter; rSERT: rat Serotonin Transporter.
Table 2: Adrenergic Receptor Binding Affinity of Amphetamine
While direct binding data for this compound on adrenergic receptors is limited, it is understood to act as an indirect agonist. The following data for amphetamine provides context for the potential downstream receptor interactions following this compound-induced norepinephrine release.
| Receptor Subtype | Ki (nM) | Ligand | Tissue Source |
| α1A-adrenoceptor | 1,800 | [3H]Prazosin | Rat cerebral cortex |
| α1B-adrenoceptor | 2,300 | [3H]Prazosin | Rat cerebral cortex |
| α2A-adrenoceptor | 1,200 | [3H]Rauwolscine | Rat cerebral cortex |
| β1-adrenoceptor | >10,000 | [125I]Iodocyanopindolol | Rat cerebral cortex |
| β2-adrenoceptor | >10,000 | [125I]Iodocyanopindolol | Rat cerebral cortex |
Data for d-amphetamine.
Signaling Pathways
The primary signaling cascade initiated by this compound is the result of increased norepinephrine and dopamine in the synapse, leading to the activation of adrenergic and dopaminergic receptors on the postsynaptic membrane.
Experimental Protocols
The following protocols are generalized methodologies for assessing the neurochemical profile of a compound like this compound.
Radioligand Binding Assay for Adrenergic Receptors
This protocol is used to determine the binding affinity (Ki) of this compound for various adrenergic receptor subtypes.
Objective: To quantify the interaction between this compound and specific adrenergic receptors.
Materials:
-
Cell membranes expressing the adrenergic receptor subtype of interest (e.g., from transfected cell lines or specific brain regions).
-
Radioligand specific for the receptor subtype (e.g., [3H]Prazosin for α1, [3H]Yohimbine for α2, [125I]Iodocyanopindolol for β).
-
Non-labeled competing ligand (for non-specific binding determination).
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., Tris-HCl with appropriate ions).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend in assay buffer.
-
Assay Setup: In a 96-well plate, add membrane preparation, radioligand (at a concentration near its Kd), and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add a high concentration of a known non-labeled ligand.
-
Incubation: Incubate at a specific temperature (e.g., 25°C or 37°C) for a time sufficient to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place filters in scintillation vials with scintillation fluid and count radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
Mephentermine's Impact on Cardiovascular Physiology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mephentermine is a sympathomimetic amine that exerts significant effects on the cardiovascular system. Primarily utilized for the management of hypotension, its mechanism of action and physiological consequences are of considerable interest to researchers in pharmacology and drug development. This technical guide provides a comprehensive overview of this compound's cardiovascular physiology, detailing its mechanism of action, hemodynamic effects, and the experimental methodologies used to elucidate these properties. Quantitative data from key studies are summarized in tabular format for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its core functions.
Mechanism of Action
This compound is classified as an indirectly acting sympathomimetic agent.[1][2] Its primary mechanism involves the release of endogenous norepinephrine from presynaptic nerve terminals.[3][4] This action is mediated through its interaction with the norepinephrine transporter (NET), where it acts as a substrate, leading to reverse transport of norepinephrine into the synaptic cleft. Additionally, this compound is thought to inhibit the vesicular monoamine transporter (VMAT), further increasing cytosolic norepinephrine available for release.[5] The elevated concentration of norepinephrine in the synapse leads to the activation of postsynaptic α- and β-adrenergic receptors, mediating the downstream cardiovascular effects.[1][2] While its primary action is indirect, some evidence suggests a weak direct agonist activity at α-adrenergic receptors.[4]
Signaling Pathway of this compound's Indirect Sympathomimetic Action
Hemodynamic Effects
This compound administration leads to significant alterations in cardiovascular hemodynamics. The primary effects are an increase in systolic and diastolic blood pressure, an increase in cardiac output, and a variable effect on heart rate.[3] The rise in blood pressure is a consequence of both increased cardiac output (a β-adrenergic effect) and peripheral vasoconstriction (an α-adrenergic effect).[4] The effect on heart rate can be variable; a direct stimulatory effect may be counteracted by a reflex bradycardia in response to the elevated blood pressure.[1]
Quantitative Hemodynamic Data
The following tables summarize quantitative data from selected preclinical and clinical studies investigating the hemodynamic effects of this compound.
Table 1: Hemodynamic Effects of this compound in a Bovine Model of Induced Hypotension
| Parameter | Change from Baseline (Mean ± SD) | p-value |
| Cardiac Output (L/min) | +6.8 ± 1.4 | < 0.05 |
| Mean Arterial Pressure (mmHg) | +14 ± 4 | < 0.05 |
| Heart Rate (beats/min) | +22 ± 8 | < 0.05 |
| Peak Rate of Ventricular Pressure Rise (dP/dtmax, mmHg/s) | +370 ± 130 | < 0.05 |
| Peak Rate of Ventricular Pressure Fall (dP/dtmin, mmHg/s) | -310 ± 70 | < 0.05 |
Data adapted from a study in Holstein cattle with isoflurane-induced hypotension, receiving this compound at 1 ml/25 kg IM.
Table 2: Comparative Hemodynamic Effects of this compound and Norepinephrine for Treatment of Spinal Hypotension in Cesarean Delivery
| Parameter | This compound (6 mg bolus) | Norepinephrine (8 µg bolus) |
| Systolic Blood Pressure (mmHg) | ||
| Baseline | 125.4 ± 5.2 | 126.1 ± 4.9 |
| After Spinal Anesthesia (pre-treatment) | 92.3 ± 6.1 | 91.8 ± 5.7 |
| After Treatment | 120.7 ± 7.3 | 121.5 ± 6.8 |
| Heart Rate (beats/min) | ||
| Baseline | 85.2 ± 7.1 | 84.9 ± 6.8 |
| After Spinal Anesthesia (pre-treatment) | 78.4 ± 6.5 | 77.9 ± 6.2 |
| After Treatment | 88.6 ± 8.2 | 80.1 ± 7.5 |
Data presented as Mean ± SD. Adapted from a comparative clinical trial.[3]
Experimental Protocols
The understanding of this compound's cardiovascular effects is derived from a variety of experimental models, ranging from in vitro tissue preparations to in vivo animal and human studies.
In Vivo Animal Model: Induced Hypotension in Cattle
Objective: To evaluate the vasopressor and cardiac performance-enhancing effects of this compound in a large animal model of hypotension.
Methodology:
-
Animal Model: Healthy Holstein cattle are used.
-
Anesthesia and Instrumentation: Animals are anesthetized with a continuous infusion of a volatile anesthetic (e.g., isoflurane) to induce and maintain a hypotensive state (e.g., a 20% reduction in mean arterial pressure from baseline). Catheters are placed for systemic and left ventricular hemodynamic monitoring.
-
Hemodynamic Monitoring: Parameters such as cardiac output (e.g., via thermodilution), mean arterial pressure, heart rate, and left ventricular pressure (for dP/dt calculation) are continuously recorded.
-
Intervention: A single intramuscular injection of this compound (e.g., 1 ml/25 kg) or a placebo is administered.
-
Data Acquisition: Hemodynamic parameters are recorded at baseline, during induced hypotension, and at regular intervals (e.g., every 15 minutes for 90 minutes) post-treatment.
-
Data Analysis: Changes in hemodynamic parameters from the hypotensive baseline are calculated and statistically analyzed to determine the effects of this compound compared to placebo.
Experimental Workflow for In Vivo Animal Study
In Vitro Model: Isolated Perfused Heart (Langendorff Preparation)
Objective: To investigate the direct effects of this compound on cardiac contractility and heart rate, independent of systemic vascular effects and neural reflexes.
Methodology:
-
Heart Isolation: The heart is excised from a suitable animal model (e.g., rat, rabbit) and mounted on a Langendorff apparatus.
-
Perfusion: The heart is retrogradely perfused through the aorta with an oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer) at a constant pressure or flow.
-
Instrumentation: A balloon-tipped catheter is inserted into the left ventricle to measure isovolumetric pressure development (contractility). Electrodes are placed on the epicardial surface to record the electrocardiogram (heart rate).
-
Stabilization: The heart is allowed to stabilize for a period to achieve a steady baseline of function.
-
Intervention: this compound is added to the perfusate at various concentrations.
-
Data Acquisition: Left ventricular developed pressure, dP/dtmax, dP/dtmin, and heart rate are continuously recorded.
-
Data Analysis: Dose-response curves are constructed to determine the potency and efficacy of this compound on cardiac parameters. To investigate the indirect mechanism, experiments can be repeated in hearts from reserpine-pretreated animals (which depletes catecholamine stores).
Electrophysiological Effects
This compound can influence the electrical activity of the heart. By promoting norepinephrine release, it can shorten the atrioventricular (AV) conduction time and the refractory period of the AV node.[6] These effects can be beneficial in certain bradyarrhythmias but also carry a pro-arrhythmic potential, particularly in the presence of sensitizing agents like halogenated anesthetics.[1]
Clinical Considerations and Adverse Effects
This compound is primarily used to treat hypotension, especially in the context of spinal anesthesia.[7] Its adverse effects are extensions of its sympathomimetic action and can include hypertension, tachycardia or reflex bradycardia, and cardiac arrhythmias.[1] Central nervous system stimulation, such as anxiety and tremors, can also occur.[2]
Conclusion
This compound is a potent, indirectly acting sympathomimetic agent with significant and predictable effects on cardiovascular physiology. Its ability to increase blood pressure and cardiac output through the release of endogenous norepinephrine makes it a valuable tool in the management of hypotensive states. A thorough understanding of its mechanism of action, hemodynamic profile, and potential adverse effects, as detailed in this guide, is essential for its safe and effective use in both clinical and research settings. Further research to quantify its direct receptor binding affinities and to explore its effects in various in vitro models of cardiac dysfunction will continue to refine our understanding of this important cardiovascular drug.
References
- 1. Considerations for an In Vitro, Cell-Based Testing Platform for Detection of Drug-Induced Inotropic Effects in Early Drug Development. Part 2: Designing and Fabricating Microsystems for Assaying Cardiac Contractility With Physiological Relevance Using Human iPSC-Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. anesthesiologypaper.com [anesthesiologypaper.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Dynamics of adrenergic signaling in cardiac myocytes and implications for pharmacological treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1mg.com [1mg.com]
- 7. This compound: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
Structure-Activity Relationship of Mephentermine and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mephentermine (N,α,α-trimethylphenethylamine) is a sympathomimetic amine with a multifaceted mechanism of action, primarily utilized for its pressor effects in treating hypotension. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its analogs. It elucidates the molecular features governing its dual action as an indirect-acting sympathomimetic, through the release of norepinephrine, and as a direct agonist of alpha-1 adrenergic receptors. This document summarizes quantitative data on the pharmacological activity of relevant analogs, details key experimental methodologies for assessing their effects, and visualizes the core signaling pathway involved in its direct vasoconstrictor action. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of adrenergic agents.
Introduction
This compound is a synthetic amine that belongs to the phenylethylamine class of compounds. Its clinical utility stems from its ability to increase blood pressure by enhancing cardiac output and inducing peripheral vasoconstriction.[1] The pharmacological profile of this compound is characterized by two primary mechanisms:
-
Indirect Sympathomimetic Action: this compound promotes the release of endogenous norepinephrine from presynaptic nerve terminals, thereby augmenting adrenergic neurotransmission.[2]
-
Direct Adrenergic Receptor Agonism: It also acts as a direct agonist at α-1 adrenergic receptors on vascular smooth muscle, leading to vasoconstriction.[1]
Understanding the structure-activity relationship of this compound is paramount for the rational design of novel analogs with improved potency, selectivity, and pharmacokinetic properties. This guide explores the key structural determinants for its biological activity, drawing upon data from this compound and structurally related phenylethylamine analogs.
Quantitative Structure-Activity Relationship (SAR) Data
Table 1: Norepinephrine (NE) and Dopamine (DA) Releasing Potency of Amphetamine and Methcathinone Analogs
This data provides a proxy for understanding the indirect sympathomimetic activity of this compound analogs, as the core phenylethylamine scaffold is shared. The potency is expressed as the half-maximal effective concentration (EC50) for neurotransmitter release from rat brain synaptosomes. A lower EC50 value indicates higher potency.
| Compound | Substitution | NE Release EC50 (nM) | DA Release EC50 (nM) | Reference |
| (+)-Amphetamine | Unsubstituted | 25.5 | 49.9 | [3] |
| Methcathinone | β-keto | - | 49.9 | [3] |
| 4-Bromo-methcathinone | 4-Br | - | - | [3] |
| 4-Chloro-methcathinone | 4-Cl | - | - | [3] |
| 4-Fluoro-methcathinone | 4-F | - | 119 | [3] |
| 3-Methyl-methcathinone | 3-CH3 | - | 70.6 | [3] |
| 2-Methyl-methcathinone | 2-CH3 | - | 97.9 | [3] |
| Phentermine | α,α-dimethyl | 39.4 | 262 | [4] |
Key SAR Insights from Table 1:
-
α,α-dimethyl substitution (Phentermine): The presence of two methyl groups on the alpha-carbon, as seen in phentermine (and this compound), generally maintains potent norepinephrine releasing activity.
-
Ring Substitution: The position and nature of substituents on the phenyl ring significantly modulate potency and selectivity. Halogenation at the 4-position can impact activity, while methylation at various positions also alters potency.[3]
-
β-keto Group (Methcathinone): The introduction of a β-keto group can influence activity, though direct comparisons with non-keto analogs are complex.
Signaling Pathways
The direct vasoconstrictor effects of this compound are mediated by its agonist activity at α-1 adrenergic receptors, which are G-protein coupled receptors (GPCRs). The binding of this compound to these receptors initiates a well-defined intracellular signaling cascade.
Alpha-1 Adrenergic Receptor Signaling Pathway
Caption: Alpha-1 adrenergic receptor signaling cascade initiated by this compound.
Experimental Protocols
The evaluation of this compound and its analogs requires robust in vitro and in vivo experimental models. Below are detailed methodologies for key assays.
In Vitro Monoamine Release Assay
This protocol is adapted from methodologies used to assess the releasing properties of amphetamine-like compounds.[5]
Objective: To determine the potency (EC50) of this compound analogs to induce the release of [3H]norepinephrine from rat brain synaptosomes.
Materials:
-
Rat brain tissue (e.g., hippocampus or striatum)
-
Sucrose buffer (0.32 M)
-
Krebs-Ringer-HEPES buffer (KRH)
-
[3H]Norepinephrine
-
Test compounds (this compound and analogs)
-
Scintillation fluid and counter
-
Centrifuge and water bath
Procedure:
-
Synaptosome Preparation:
-
Homogenize fresh rat brain tissue in ice-cold 0.32 M sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (P2 fraction) in KRH buffer.
-
-
[3H]Norepinephrine Loading:
-
Incubate the synaptosomal suspension with a known concentration of [3H]norepinephrine for 30 minutes at 37°C to allow for uptake.
-
-
Superfusion:
-
Transfer the loaded synaptosomes to a superfusion apparatus.
-
Wash the synaptosomes with KRH buffer to remove excess radiolabel and establish a stable baseline of spontaneous release.
-
-
Compound Administration and Sample Collection:
-
Introduce the test compounds (this compound analogs) at various concentrations into the superfusion buffer.
-
Collect fractions of the superfusate at regular intervals.
-
-
Quantification:
-
Add scintillation fluid to the collected fractions and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of [3H]norepinephrine released above baseline for each concentration of the test compound.
-
Plot the concentration-response curve and determine the EC50 value using non-linear regression analysis.
-
Caption: Workflow for in vitro monoamine release assay.
In Vivo Pressor Response Assay in Pithed Rats
This protocol provides a method to evaluate the direct and indirect sympathomimetic effects of this compound analogs on blood pressure in an in vivo setting, devoid of central nervous system influences.
Objective: To determine the pressor response (increase in mean arterial pressure) to intravenous administration of this compound analogs in pithed rats.
Animals:
-
Male Sprague-Dawley rats (250-350 g)
Materials:
-
Anesthetic (e.g., pentobarbital sodium)
-
Pithing rod
-
Tracheal cannula and ventilator
-
Catheters for jugular vein and carotid artery
-
Pressure transducer and data acquisition system
-
Test compounds (this compound and analogs)
-
Saline solution
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat and insert a tracheal cannula for artificial ventilation.
-
Pith the rat by inserting a steel rod through the orbit and down the spinal canal to destroy the brain and spinal cord.
-
Cannulate the right jugular vein for intravenous drug administration.
-
Cannulate the left carotid artery and connect it to a pressure transducer to monitor blood pressure.
-
-
Stabilization:
-
Allow the animal's blood pressure to stabilize for at least 20 minutes before administering any compounds.
-
-
Compound Administration:
-
Administer bolus intravenous injections of the test compounds at increasing doses.
-
Flush the catheter with saline after each injection.
-
Allow sufficient time between doses for the blood pressure to return to baseline.
-
-
Data Recording and Analysis:
-
Continuously record the mean arterial pressure (MAP).
-
Measure the peak increase in MAP from baseline for each dose of the test compound.
-
Construct dose-response curves and determine the dose required to produce a specific pressor response (e.g., ED50, the dose that produces 50% of the maximal pressor effect).
-
Conclusion
The structure-activity relationship of this compound and its analogs is a complex interplay of stereochemistry, substitutions on the phenyl ring, and modifications of the ethylamine side chain. The α,α-dimethyl substitution is a key feature contributing to its indirect sympathomimetic activity. The direct α-1 adrenergic agonism is governed by the overall topography of the molecule, allowing it to bind to and activate the receptor. The quantitative data from related phenylethylamine analogs, coupled with the detailed experimental protocols provided herein, offer a robust framework for the further investigation and development of novel sympathomimetic agents with tailored pharmacological profiles. Future research should focus on generating a comprehensive SAR dataset for a homologous series of this compound analogs to more precisely delineate the structural determinants of its dual mechanism of action.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Quantitative structure activity relationships of phenylakylamines. 2. Discrimination analysis of adrenergic alpha, anti-arrhythmic and cardiodepressive effects of beta receptor blockers (proceedings)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Mephentermine in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of mephentermine in human plasma. The described method utilizes a simple protein precipitation technique for sample preparation, followed by rapid chromatographic separation on a reverse-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and selectivity. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology applications.
Introduction
This compound is a sympathomimetic amine with indirect-acting properties on the adrenergic system. It is clinically used as a vasopressor to treat hypotension. Due to its stimulant effects, it is also a substance of abuse and is included in the World Anti-Doping Agency's (WADA) prohibited list. Accurate and reliable quantification of this compound in biological matrices such as plasma is essential for both clinical and forensic purposes. LC-MS/MS offers high sensitivity, specificity, and a wide dynamic range, making it the ideal analytical technique for this application.
Experimental
Materials and Reagents
-
This compound standard
-
Internal Standard (IS) (e.g., Phentermine-d5 or a suitable analog)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from plasma.
Protocol:
-
Allow plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Into a 1.5 mL microcentrifuge tube, pipette 100 µL of the plasma sample.
-
Add 50 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is performed using a reverse-phase C18 column.
Table 1: LC Conditions
| Parameter | Value |
| Column | C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Mass Spectrometry
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.
Table 3: MS/MS Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 4 |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Ion Source Temp. | 500 °C |
| IonSpray Voltage | 5500 V |
Table 4: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 178.2 | 107.1 | 25 |
| Internal Std. | User Defined | User Defined | User Defined |
Note: The MRM transitions and collision energies should be optimized for the specific instrument and internal standard used.
Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation. Key validation parameters are summarized below.
Table 5: Method Validation Summary
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Internal standard should compensate for any matrix effects |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Analyte concentration should be within ±15% of the initial concentration |
Results and Discussion
This method provides a rapid and reliable means for the quantification of this compound in human plasma. The protein precipitation sample preparation is simple and efficient. The chromatographic conditions allow for a short run time of 5 minutes per sample. The use of MRM for detection ensures high selectivity and sensitivity, with a typical lower limit of quantification (LLOQ) in the low ng/mL range.
Workflow Diagram
Caption: LC-MS/MS workflow for this compound quantification in plasma.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in clinical and forensic settings. The method should be fully validated in accordance with industry standards before implementation for routine analysis.
References
Application Notes and Protocols for the GC-MS Analysis of Mephentermine Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mephentermine, a sympathomimetic amine, is a cardiac stimulant that was previously used in nasal decongestant inhalers and as a stimulant in psychiatry.[1] Due to its potential for misuse and its classification as a prohibited substance in sports, robust analytical methods for the detection of its metabolites are crucial. This document provides detailed application notes and protocols for the analysis of this compound and its primary metabolites in biological matrices, particularly urine, using gas chromatography-mass spectrometry (GC-MS). This compound undergoes extensive metabolism in the body, primarily through demethylation and hydroxylation.[1] The main metabolites include phentermine, N-hydroxythis compound, p-hydroxythis compound, and p-hydroxyphentermine.[2][3][4][5]
Metabolic Pathway of this compound
This compound is metabolized in the liver, leading to the formation of several key metabolites. The primary metabolic routes are N-demethylation to form phentermine and N-hydroxylation to form N-hydroxythis compound. Further hydroxylation of both this compound and phentermine can also occur.[2][3]
Caption: Metabolic pathway of this compound.
Experimental Protocols
The following protocols are synthesized from various published methods for the analysis of sympathomimetic amines, including this compound and its metabolites, by GC-MS.
Sample Preparation: Liquid-Liquid Extraction (LLE) from Urine
This protocol is a common and effective method for extracting this compound and its metabolites from a urine matrix.
Caption: Liquid-Liquid Extraction and Derivatization Workflow.
Detailed Steps:
-
Sample Collection: Collect urine samples in clean glass containers to prevent contamination.[6]
-
Internal Standard Addition: To a 4 mL urine sample in a 20 mL glass tube, add an appropriate internal standard (IS), such as 50 µL of a 20 µg/mL solution of phenoxazine.[7]
-
pH Adjustment: Adjust the pH of the sample to 9-9.5 by adding 2 g of a sodium bicarbonate/potassium carbonate mixture (3:2, w/w).[7]
-
Extraction: Add 3 mL of tert-butyl methyl ether, vortex the mixture, and then centrifuge at 2000 rpm for 10 minutes.[7]
-
Separation: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[7]
-
Derivatization: Reconstitute the dried residue in 100 µL of ethyl acetate. Add 100 µL of trifluoroacetic anhydride (TFAA) and heat the mixture at 70°C for 20 minutes.[7][8] Derivatization is a crucial step to enhance the volatility and improve the chromatographic properties of the analytes.[9] Other derivatizing agents such as N,O-bis-(trimethylsilyl)-trifluoroacetamide (BSTFA) or pentafluorobenzoyl chloride (PFB-CI) have also been used.[2][10]
-
Final Evaporation: Evaporate the sample to dryness again under a stream of nitrogen.
-
Reconstitution: Reconstitute the final residue in a suitable volume of ethyl acetate (e.g., 500 µL) for GC-MS analysis.[7]
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for the analysis of this compound and its metabolites. These may need to be optimized for your specific instrumentation and column.
| Parameter | Value |
| Gas Chromatograph | Agilent 6890 or equivalent |
| Mass Spectrometer | Agilent 5973 Mass Selective Detector or equivalent |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar |
| Carrier Gas | Helium at a flow rate of 1.0 mL/min |
| Injector Temperature | 250°C |
| Injection Volume | 1-2 µL (splitless) |
| Oven Temperature Program | Initial temperature of 90°C, ramp at 15°C/min to 240°C, then ramp at 10°C/min to 300°C and hold for 15 minutes.[7] |
| Transfer Line Temperature | 300°C |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Scan Range | m/z 50-550 |
Quantitative Data
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for this compound and phentermine from a validated GC-MS method.[7] It is important to note that these values can vary depending on the specific method and instrumentation used.
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| This compound | - | 5.0 |
| Phentermine | - | 8.3 |
Note: Specific LOD values were not provided in the cited source, only LOQ.
For a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, the following LOQs have been reported:[11]
| Analyte | Limit of Quantification (LOQ) (ng/mL) |
| This compound | 1.0 |
| Phentermine | 3.5 |
| N-hydroxyphentermine | 1.5 |
Data Analysis and Interpretation
Mass spectra of the derivatized this compound and its metabolites will show characteristic fragmentation patterns. Identification of the compounds is achieved by comparing the retention times and mass spectra of the peaks in the sample chromatogram with those of certified reference standards. For quantitative analysis, calibration curves are constructed by analyzing standards of known concentrations and plotting the peak area ratio of the analyte to the internal standard against the concentration.
Conclusion
The GC-MS method detailed in these application notes provides a reliable and sensitive approach for the identification and quantification of this compound and its major metabolites in urine. Proper sample preparation, including extraction and derivatization, is critical for achieving accurate and reproducible results. The provided protocols and data serve as a comprehensive guide for researchers, scientists, and drug development professionals working on the analysis of this compound.
References
- 1. This compound [medbox.iiab.me]
- 2. The identification and analysis of the metabolic products of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The formation of metabolites of this compound by microsomal and cytosolic preparations of male Wistar rat livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C11H17N | CID 3677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. scioninstruments.com [scioninstruments.com]
- 7. academic.oup.com [academic.oup.com]
- 8. nyc.gov [nyc.gov]
- 9. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 10. Simultaneous determination of eight sympathomimetic amines in urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of phentermine, N-hydroxyphentermine and this compound in urine using dilute and shoot liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of N-hydroxymephentermine as a Metabolite Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hydroxymephentermine is a primary metabolite of the sympathomimetic amine, this compound.[1][2] this compound has been utilized clinically for its pressor effects to treat hypotension.[1] The study of its metabolites is crucial for a comprehensive understanding of its pharmacology, metabolism, and toxicological profile. N-hydroxylation is a key metabolic pathway for this compound, making the availability of a pure N-hydroxythis compound standard essential for analytical method development, metabolism studies, and pharmacological evaluation.[1][3]
This document provides a detailed protocol for the chemical synthesis of N-hydroxythis compound, adapted from established methods for the N-oxidation of secondary amines.[1] Two common methods for this transformation are the use of meta-chloroperoxybenzoic acid (m-CPBA) or oxidation with hydrogen peroxide in the presence of a catalyst like sodium tungstate.[1][3] This guide will focus on the latter method due to its relative safety and efficiency.[1]
Proposed Synthesis Pathway
The synthesis of N-hydroxythis compound is achieved through the direct N-oxidation of the secondary amine group of this compound. The reaction scheme is presented below:
This compound → N-hydroxythis compound
This transformation can be effectively carried out using hydrogen peroxide as the oxidant, catalyzed by sodium tungstate.
Experimental Protocol
This protocol details the synthesis of N-hydroxythis compound from this compound using hydrogen peroxide and sodium tungstate.
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
30% Aqueous hydrogen peroxide (H₂O₂)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for flash column chromatography
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thin-layer chromatography (TLC) plates and chamber
-
Peroxide indicator paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 g, 5.64 mmol) in methanol (20 mL).
-
To this solution, add sodium tungstate dihydrate (0.093 g, 0.282 mmol).
-
-
Reaction Execution:
-
Cool the mixture to 0 °C using an ice bath.
-
While stirring, add 30% aqueous hydrogen peroxide (0.64 mL, 6.20 mmol) dropwise over 15 minutes. Ensure the internal temperature is maintained below 5 °C.
-
-
Monitoring:
-
Continue stirring the reaction mixture at 0 °C for 1 hour.
-
Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1 v/v).
-
-
Work-up:
-
Upon completion of the reaction (as indicated by TLC), cool the mixture to 0 °C in an ice bath.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test is obtained with peroxide indicator paper.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add a saturated solution of sodium bicarbonate until the pH is approximately 8-9.
-
-
Extraction:
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Wash the combined organic layer with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% ethyl acetate) to yield pure N-hydroxythis compound.
-
Data Presentation
| Parameter | Value |
| Reactants | |
| This compound | 1.0 g (5.64 mmol) |
| Sodium tungstate dihydrate | 0.093 g (0.282 mmol) |
| 30% Hydrogen peroxide | 0.64 mL (6.20 mmol) |
| Reaction Conditions | |
| Solvent | Methanol |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 5-7 hours |
| Product | |
| Product Name | N-hydroxythis compound |
| Molecular Formula | C₁₁H₁₇NO |
| Molecular Weight | 179.26 g/mol |
| Expected Results | |
| Theoretical Yield | 1.01 g |
| Typical Actual Yield | 0.61 g - 0.81 g (60-80%) |
| Purity (post-chromatography) | >95% |
| Characterization Data | |
| ¹H NMR (CDCl₃, 400 MHz) | Signals for aromatic protons, benzylic methylene protons, N-methyl protons, gem-dimethyl protons, and a broad singlet for the N-OH proton.[2] |
| ¹³C NMR (CDCl₃, 100 MHz) | Resonances for aromatic carbons, quaternary carbon, methylene carbon, N-methyl carbon, and gem-dimethyl carbons.[2] |
| Mass Spectrometry (MS) | Expected molecular ion peak and characteristic fragmentation pattern. |
| Infrared (IR) (KBr) | Characteristic absorption bands for O-H (broad), C-H (aromatic and aliphatic), and C=C (aromatic) stretching.[2] |
Visualizations
Synthesis Workflow
The following diagram illustrates the experimental workflow for the synthesis of N-hydroxythis compound.
References
Application Notes and Protocols for Determining Mephentermine Cytotoxicity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mephentermine is a sympathomimetic amine that functions as an alpha-adrenergic receptor agonist and indirectly triggers the release of norepinephrine.[1] While its primary clinical application has been to manage hypotensive states, understanding its potential cytotoxic effects is crucial for comprehensive toxicological profiling and exploring further therapeutic applications or risks associated with its use.[2] These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using standard cell-based assays. The described methods will enable researchers to quantify effects on cell viability, membrane integrity, and apoptosis.
It is important to note that while the pharmacological actions of this compound are documented, specific in vitro cytotoxicity data, such as IC50 values across various cell lines, are not extensively available in public literature. The following protocols provide a robust framework for generating such data.
Assessment of Cell Viability using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[2][3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.
Experimental Protocol: MTT Assay
Materials:
-
This compound sulfate (or other salt)
-
Selected cell line (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Create a series of dilutions in culture medium to achieve the final desired concentrations.
-
Remove the seeding medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[4]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Presentation
The results can be presented as the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) can be calculated from the dose-response curve.[5][6][7]
Table 1: Hypothetical Cytotoxicity of this compound on HepG2 Cells (MTT Assay)
| This compound (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Control) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 10 | 98 ± 3.9 | 95 ± 4.2 | 92 ± 5.5 |
| 50 | 92 ± 5.1 | 85 ± 4.8 | 78 ± 6.1 |
| 100 | 85 ± 4.7 | 72 ± 5.3 | 61 ± 5.9 |
| 250 | 68 ± 6.2 | 51 ± 4.9 | 40 ± 5.2 |
| 500 | 45 ± 5.8 | 30 ± 4.1 | 22 ± 3.8 |
| 1000 | 21 ± 3.5 | 12 ± 2.9 | 8 ± 2.1 |
| IC50 (µM) | ~480 | ~245 | ~180 |
Data are presented as mean ± SD of triplicate experiments. IC50 values are estimated from the dose-response curve.
Assessment of Cell Membrane Integrity using LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of LDH from damaged cells into the cell culture supernatant.[8] LDH is a stable cytoplasmic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis and late apoptosis.[9]
Experimental Protocol: LDH Assay
Materials:
-
This compound sulfate
-
Selected cell line
-
Complete cell culture medium (serum-free medium may be required for the assay step)
-
LDH assay kit (containing LDH substrate, cofactor, and dye)
-
Lysis buffer (positive control, usually included in the kit)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT assay protocol. It is crucial to include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with lysis buffer.
-
Background: Medium only.[10]
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at 400 x g for 5 minutes.[10]
-
Carefully transfer a specific volume (e.g., 50-100 µL) of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10]
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).[9]
Data Presentation
Cytotoxicity is calculated as a percentage of the maximum LDH release.
% Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Table 2: Hypothetical Cytotoxicity of this compound on SH-SY5Y Cells (LDH Assay)
| This compound (µM) | % Cytotoxicity (24h) | % Cytotoxicity (48h) | % Cytotoxicity (72h) |
| 0 (Control) | 0 ± 1.2 | 0 ± 1.5 | 0 ± 1.8 |
| 10 | 2 ± 0.8 | 5 ± 1.1 | 8 ± 1.4 |
| 50 | 8 ± 1.5 | 15 ± 2.2 | 22 ± 2.9 |
| 100 | 15 ± 2.1 | 28 ± 3.5 | 39 ± 4.1 |
| 250 | 32 ± 3.8 | 49 ± 4.7 | 60 ± 5.3 |
| 500 | 55 ± 5.2 | 70 ± 6.1 | 78 ± 6.8 |
| 1000 | 78 ± 6.9 | 88 ± 7.5 | 92 ± 7.9 |
| EC50 (µM) | ~450 | ~255 | ~190 |
Data are presented as mean ± SD of triplicate experiments. EC50 (half-maximal effective concentration) for cytotoxicity is estimated from the dose-response curve.
Assessment of Apoptosis using Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[12][13]
Experimental Protocol: Annexin V/PI Staining
Materials:
-
This compound sulfate
-
Selected cell line
-
Complete cell culture medium
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting:
-
Adherent cells: Gently trypsinize and collect the cells. Combine with the supernatant which may contain detached apoptotic cells.
-
Suspension cells: Collect cells by centrifugation.
-
-
Wash the cells twice with cold PBS and centrifuge at 300-400 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[13]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.
Data Presentation
The data is typically presented in a quadrant plot, distinguishing four cell populations:
-
Q1 (Annexin V- / PI+): Necrotic cells
-
Q2 (Annexin V+ / PI+): Late apoptotic cells
-
Q3 (Annexin V- / PI-): Viable cells
-
Q4 (Annexin V+ / PI-): Early apoptotic cells
Table 3: Hypothetical Apoptotic Effects of this compound on a Lymphocyte Cell Line (24h)
| This compound (µM) | % Viable Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) | % Necrotic (Q1) |
| 0 (Control) | 95.2 ± 2.1 | 2.1 ± 0.5 | 1.5 ± 0.4 | 1.2 ± 0.3 |
| 100 | 88.5 ± 3.5 | 5.8 ± 1.1 | 3.2 ± 0.8 | 2.5 ± 0.6 |
| 250 | 70.1 ± 4.2 | 18.2 ± 2.5 | 8.5 ± 1.9 | 3.2 ± 0.9 |
| 500 | 45.3 ± 5.1 | 35.6 ± 3.8 | 15.4 ± 2.7 | 3.7 ± 1.1 |
Data are presented as mean ± SD of triplicate experiments.
Conclusion
The protocols outlined in these application notes provide a comprehensive approach to characterizing the cytotoxic potential of this compound. By employing assays that measure metabolic activity (MTT), membrane integrity (LDH), and apoptosis (Annexin V/PI), researchers can obtain a detailed profile of this compound's effects on cultured cells. The generation of dose- and time-dependent cytotoxicity data, including IC50 values, is essential for risk assessment and for guiding future research into the molecular mechanisms of this compound-induced cell death.
References
- 1. namsa.com [namsa.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. researchgate.net [researchgate.net]
- 7. Star Republic: Guide for Biologists [sciencegateway.org]
- 8. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. kumc.edu [kumc.edu]
Application Notes and Protocols: Radioligand Binding Assay for Mephentermine at Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mephentermine is a sympathomimetic amine that exerts its pharmacological effects through interaction with the adrenergic system. It functions as an alpha-adrenergic receptor agonist and also acts indirectly by stimulating the release of norepinephrine.[1][2][3] This application note provides a detailed protocol for conducting a radioligand binding assay to characterize the interaction of this compound with various adrenergic receptor subtypes. Understanding the binding affinity of this compound is crucial for elucidating its mechanism of action and for the development of more selective therapeutic agents.
Data Presentation
The binding affinity of this compound for adrenergic receptors is a key parameter in understanding its pharmacological profile. The following table summarizes the available quantitative data for this compound's binding to a specific adrenergic receptor subtype. Further research is required to fully characterize its binding profile across all adrenergic receptor subtypes.
| Receptor Subtype | Ligand | Ki (nM) | Species | Source |
| Alpha-1a | This compound | 650 | Rat | [4] |
Experimental Protocols
A competitive radioligand binding assay is the gold standard for determining the binding affinity of an unlabeled compound like this compound.[5][6][7] This protocol outlines the necessary steps for membrane preparation and the subsequent binding assay.
Part 1: Membrane Preparation from Tissues or Cultured Cells
This procedure describes the isolation of cell membranes containing the adrenergic receptors of interest.
Materials:
-
Tissue (e.g., rat heart, cerebral cortex) or cultured cells expressing the target adrenergic receptor subtype.
-
Homogenization Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.
-
Sucrose Buffer: 50 mM Tris-HCl, 5 mM EDTA, 250 mM Sucrose, pH 7.4.
-
Protease inhibitor cocktail.
-
Dounce homogenizer or polytron.
-
High-speed refrigerated centrifuge.
Procedure:
-
Mince the tissue or harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the tissue or cell pellet in ice-cold Homogenization Buffer containing a protease inhibitor cocktail.
-
Homogenize the suspension using a Dounce homogenizer (10-15 strokes) or a polytron on a low setting.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Carefully collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Sucrose Buffer.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford or BCA assay).
-
Aliquot the membrane preparation and store at -80°C until use.
Part 2: Competitive Radioligand Binding Assay
This protocol details the competitive binding experiment to determine the inhibitory constant (Ki) of this compound.
Materials:
-
Prepared cell membranes.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Radioligand (e.g., [3H]-Prazosin for α1, [3H]-Rauwolscine for α2, [125I]-Iodocyanopindolol for β receptors). The concentration should be approximately equal to its Kd.
-
Unlabeled this compound stock solution.
-
Non-specific binding control (e.g., 10 µM phentolamine for α receptors, 10 µM propranolol for β receptors).
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter or gamma counter.
Procedure:
-
In a 96-well microplate, set up the following in triplicate:
-
Total Binding: Assay Buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Assay Buffer, radioligand, non-specific binding control, and membrane preparation.
-
Competition: Assay Buffer, radioligand, varying concentrations of this compound, and membrane preparation.
-
-
Add the assay components in the following order: Assay Buffer, this compound or non-specific control, radioligand, and finally the membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold Assay Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid (for 3H) or place in tubes for a gamma counter (for 125I).
-
Quantify the radioactivity to determine the amount of bound radioligand.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Experimental Workflow
Caption: Workflow for the radioligand binding assay.
Adrenergic Receptor Signaling Pathways
Adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of catecholamines like norepinephrine and epinephrine.[8] They are broadly classified into alpha (α) and beta (β) receptors, each with several subtypes.
Alpha-1 Adrenergic Receptor Signaling
Alpha-1 adrenergic receptors primarily couple to Gq proteins.
Caption: Alpha-1 adrenergic receptor signaling cascade.
Alpha-2 Adrenergic Receptor Signaling
Alpha-2 adrenergic receptors are coupled to Gi proteins, which are inhibitory.
Caption: Alpha-2 adrenergic receptor signaling cascade.
Beta Adrenergic Receptor Signaling
Beta adrenergic receptors are coupled to Gs proteins, which are stimulatory.
Caption: Beta adrenergic receptor signaling cascade.
References
- 1. MeSH Browser [meshb-prev.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 5. This compound | C11H17N | CID 3677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
Preparation of Mephentermine Analytical Standards for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mephentermine (N,α,α-trimethylphenethylamine) is a sympathomimetic amine that has been used clinically as a vasopressor to treat hypotension.[1] In a research context, the availability of a well-characterized, high-purity analytical standard is crucial for the accurate quantification of the compound in biological matrices, metabolism studies, and the development of new therapeutic agents. This document provides detailed application notes and protocols for the synthesis, purification, and characterization of this compound analytical standards.
Synthesis of this compound Free Base
The synthesis of this compound can be achieved through various established chemical routes. One common and effective method is the Leuckart reaction, a type of reductive amination.[2][3] This method involves the reaction of a ketone with formamide or a formamide derivative to produce the corresponding amine.
Experimental Protocol: Synthesis via Leuckart Reaction
This protocol describes a plausible method for the synthesis of this compound from phenylacetone and N-methylformamide.
Materials and Reagents:
-
Phenylacetone
-
N-methylformamide
-
Formic acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, heating mantle, separatory funnel, etc.)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phenylacetone and an excess of N-methylformamide.
-
Reaction Execution: Slowly add formic acid to the mixture. Heat the reaction mixture to a temperature of 160-185°C and maintain reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis: After the reaction is complete, allow the mixture to cool to room temperature. Add a solution of hydrochloric acid and heat the mixture to reflux for 8-12 hours to hydrolyze the formyl intermediate.
-
Work-up and Extraction: Cool the reaction mixture and neutralize it with a sodium hydroxide solution until it is alkaline. Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with diethyl ether.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound free base as an oil.
Expected Yield: While the exact yield will vary depending on the specific reaction conditions and scale, yields for Leuckart reactions of this type can typically range from 50% to 80%.
Purification of this compound
The crude this compound obtained from the synthesis requires purification to be suitable as an analytical standard. Flash column chromatography is an effective method for this purpose.
Experimental Protocol: Flash Column Chromatography
Materials and Reagents:
-
Crude this compound oil
-
Silica gel (for flash chromatography)
-
Hexane
-
Ethyl acetate
-
Triethylamine
-
Glass column and appropriate chromatography equipment
Procedure:
-
Column Packing: Prepare a silica gel slurry in hexane and pack it into a glass column.
-
Sample Loading: Dissolve the crude this compound oil in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. A small percentage of triethylamine (e.g., 0.1-1%) should be added to the mobile phase to prevent the amine from tailing on the acidic silica gel.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound as a clear oil or a low-melting solid.
Characterization and Quality Control of this compound Analytical Standard
The identity and purity of the synthesized this compound must be rigorously confirmed using a panel of analytical techniques. The data should be compiled into a Certificate of Analysis.
Data Presentation: Certificate of Analysis
| Test | Method | Acceptance Criteria | Typical Result |
| Appearance | Visual Inspection | Clear, colorless to pale yellow oil or white to off-white solid | Conforms |
| Identity | ¹H-NMR | Conforms to the structure of this compound | Conforms |
| Identity | Mass Spectrometry | Conforms to the molecular weight of this compound (163.26 g/mol ) | Conforms |
| Purity | HPLC | ≥ 95% | >95%[4] |
| Solubility | Visual Inspection | Soluble in methanol, ethanol, and chloroform | Conforms |
Experimental Protocols for Characterization
High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water with a suitable buffer (e.g., phosphoric acid or formic acid for MS compatibility).[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Quantification: Purity is determined by the area percentage of the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:
-
Spectrometer: 400 MHz or higher.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Techniques: ¹H-NMR and ¹³C-NMR.
-
Analysis: The chemical shifts, multiplicities, and integration of the peaks should be consistent with the known structure of this compound.
Mass Spectrometry (MS) for Molecular Weight Confirmation:
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Ionization Mode: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Analysis: The mass spectrum should show the molecular ion peak (or [M+H]⁺ in ESI) corresponding to the molecular weight of this compound. Key fragment ions should also be identified.[1]
| m/z | Relative Intensity | Proposed Fragment |
| 72 | 100% (Base Peak) | [C₄H₁₀N]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
| 56 | Medium | [C₃H₆N]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification:
-
Technique: Fourier Transform Infrared (FTIR) spectroscopy.
-
Sample Preparation: As a thin film on a salt plate (for oil) or as a KBr pellet (for solid).
-
Analysis: The spectrum should exhibit characteristic absorption bands for the functional groups present in this compound, such as N-H stretching, C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic).
Stability Testing of this compound Analytical Standard
To ensure the integrity of the analytical standard over time, a stability study should be conducted under controlled storage conditions.
Experimental Protocol: Stability Study
Storage Conditions:
-
Long-term: 2-8°C in a well-closed container.
-
Accelerated: 25°C / 60% RH or 40°C / 75% RH for a defined period (e.g., 6 months).
Testing Frequency:
-
Long-term: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.
-
Accelerated: At 0, 3, and 6 months.
Tests to be Performed:
-
Appearance
-
Purity (by HPLC)
-
Degradation products (by HPLC)
Visualizations
Workflow for Preparation and Certification of this compound Analytical Standard
Caption: Workflow for the preparation and certification of a this compound analytical standard.
Mechanism of Action: Logical Relationship
Caption: Logical relationship diagram of this compound's mechanism of action.
References
- 1. This compound | C11H17N | CID 3677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]
- 3. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 4. This compound Hydrochloride | LGC Standards [lgcstandards.com]
- 5. cleanchemlab.com [cleanchemlab.com]
Administration of Mephentermine Sulfate in Canine Cardiovascular Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mephentermine sulfate is a sympathomimetic amine that exerts its cardiovascular effects primarily through the indirect release of norepinephrine from adrenergic nerve terminals.[1][2] This endogenous norepinephrine then stimulates α- and β-adrenergic receptors, leading to increased cardiac contractility, heart rate, and vasoconstriction.[1][3][4] These properties make it a subject of interest in studies of cardiovascular physiology and pharmacology, particularly in the context of treating hypotensive states. This document provides an overview of its mechanism of action, protocols for its administration in canine research models, and a framework for data presentation.
Mechanism of Action
This compound acts as an indirect-acting sympathomimetic agent. Upon administration, it is taken up into presynaptic adrenergic neurons. Inside the neuron, it displaces norepinephrine from storage vesicles, leading to an increased release of norepinephrine into the synaptic cleft. This elevated concentration of norepinephrine then activates postsynaptic α₁-, β₁-, and β₂-adrenergic receptors on cardiovascular tissues, mediating the physiological response.
Signaling Pathway of this compound Sulfate
Experimental Protocols
The following are generalized protocols for evaluating the cardiovascular effects of this compound sulfate in a canine model. Specifics such as animal weight, anesthetic protocol, and instrumentation should be determined by the research team and approved by the appropriate Institutional Animal Care and Use Committee (IACUC).
Protocol 1: Intravenous Bolus Administration in Anesthetized Canines
Objective: To evaluate the acute hemodynamic effects of a single intravenous bolus of this compound sulfate.
Materials:
-
This compound sulfate for injection (e.g., 15 mg/mL or 30 mg/mL solution)[1]
-
Anesthetized and instrumented canine model
-
Physiological monitoring system (ECG, invasive blood pressure, etc.)
-
Intravenous catheters
-
Heparinized saline
Procedure:
-
Anesthetize the canine subject using a standardized protocol (e.g., induction with propofol, maintenance with isoflurane).
-
Instrument the animal for hemodynamic monitoring. This should include, at a minimum, an arterial catheter for direct blood pressure measurement and ECG leads. For more detailed studies, a Swan-Ganz catheter may be placed for cardiac output and pulmonary pressure measurements.
-
Allow the animal to stabilize for a period of 20-30 minutes post-instrumentation to obtain baseline hemodynamic recordings.
-
Administer a single intravenous bolus of this compound sulfate. Due to the lack of established canine-specific dosages in the literature, a conservative starting dose (e.g., 0.1-0.5 mg/kg) is recommended, with dose adjustments based on pilot studies.
-
Continuously record all hemodynamic parameters for at least 30-60 minutes post-administration, as the intravenous duration of action is approximately 30 minutes.[2]
-
Monitor for any adverse events, such as severe hypertension or arrhythmias.[1]
Protocol 2: Continuous Rate Infusion (CRI) in a Hypotensive Canine Model
Objective: To assess the efficacy of this compound sulfate in restoring and maintaining arterial pressure in a controlled hypotensive state.
Materials:
-
Same as Protocol 1
-
Syringe pump for infusion
-
Agent to induce hypotension (e.g., high-dose isoflurane, sodium nitroprusside)
Procedure:
-
Prepare the anesthetized and instrumented canine as described in Protocol 1.
-
Record stable baseline hemodynamic data.
-
Induce a controlled state of hypotension (e.g., a 25-30% reduction in mean arterial pressure from baseline) using a short-acting and titratable agent.
-
Once a stable hypotensive state is achieved, record hypotensive baseline data.
-
Initiate a continuous rate infusion of this compound sulfate. A starting infusion rate should be determined from pilot studies, with human infusion rates of 0.1% this compound in 5% dextrose as a potential reference point.[2]
-
Titrate the infusion rate as necessary to achieve a target mean arterial pressure (e.g., return to baseline).
-
Once the target blood pressure is achieved and stable, continue the infusion and monitoring for a predetermined study period (e.g., 60-90 minutes).
-
Record all hemodynamic parameters at regular intervals (e.g., every 5-15 minutes).
Experimental Workflow Diagram
Data Presentation
Quantitative data should be summarized to allow for clear comparison of hemodynamic parameters at different time points (baseline, post-administration) and between different treatment groups.
Table 1: Hemodynamic Effects of Intravenous this compound Sulfate Bolus (Example Data)
| Parameter | Baseline (Mean ± SD) | 5 min Post-Bolus (Mean ± SD) | 15 min Post-Bolus (Mean ± SD) | 30 min Post-Bolus (Mean ± SD) |
| Heart Rate (bpm) | Data not available | Data not available | Data not available | Data not available |
| Systolic Arterial Pressure (mmHg) | Data not available | Data not available | Data not available | Data not available |
| Diastolic Arterial Pressure (mmHg) | Data not available | Data not available | Data not available | Data not available |
| Mean Arterial Pressure (mmHg) | Data not available | Data not available | Data not available | Data not available |
| Cardiac Output (L/min) | Data not available | Data not available | Data not available | Data not available |
| Systemic Vascular Resistance (dyne·s/cm⁵) | Data not available | Data not available | Data not available | Data not available |
Note: Specific quantitative data from in-vivo canine studies were not available in the reviewed literature. This table serves as a template for data presentation.
Table 2: Response to this compound Sulfate CRI in a Canine Hypotensive Model (Example Data)
| Parameter | Normotensive Baseline (Mean ± SD) | Hypotensive Baseline (Mean ± SD) | 30 min Post-CRI (Mean ± SD) | 60 min Post-CRI (Mean ± SD) |
| Heart Rate (bpm) | Data not available | Data not available | Data not available | Data not available |
| Mean Arterial Pressure (mmHg) | Data not available | Data not available | Data not available | Data not available |
| Cardiac Output (L/min) | Data not available | Data not available | Data not available | Data not available |
| Systemic Vascular Resistance (dyne·s/cm⁵) | Data not available | Data not available | Data not available | Data not available |
| This compound Infusion Rate (mg/kg/min) | N/A | N/A | Data not available | Data not available |
Note: Specific quantitative data from in-vivo canine studies were not available in the reviewed literature. This table serves as a template for data presentation.
Conclusion
This compound sulfate offers a valuable tool for the experimental manipulation of the cardiovascular system in canine models. Its indirect mechanism of action, relying on endogenous norepinephrine stores, provides a unique pharmacological profile for study.[5] The protocols and data presentation frameworks provided herein offer a starting point for researchers. Due to the limited availability of recent, specific canine dosage and hemodynamic data, it is imperative that researchers conduct thorough pilot studies to determine appropriate dosing and to validate these protocols within their own experimental settings.
References
- 1. The effect of this compound on isolated dog hearts, normal and pretreated with reserpine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Hemodynamic responses to administration of this compound in normotensive and hypotensive dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Skeletal Muscle Oxygen Tension and Metabolism During Hemorrhagic Hypotension, and Subsequent Vasopressor Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of this compound sulfate on myocardial oxygen consumption, myocardial efficiency and peripheral vascular res… [ouci.dntb.gov.ua]
- 6. Cardiology Drug Formulary – CardioRush [sites.tufts.edu]
Application Note: High-Performance Liquid Chromatography for Mephentermine Purity Testing
Introduction
Mephentermine, an adrenergic agent, is utilized for its pressor effects in treating hypotension. Ensuring the purity of the this compound drug substance is critical for its safety and efficacy. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound purity and the quantification of its related substances. The described method is stability-indicating, capable of separating this compound from its potential impurities and degradation products.
Experimental Protocol: HPLC Method for this compound Purity
This protocol outlines the chromatographic conditions and procedures for the purity testing of this compound.
Chromatographic Conditions:
| Parameter | Specification |
| HPLC System | Quaternary Gradient HPLC with UV Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.05 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 220 nm |
| Injection Volume | 20 µL |
| Run Time | 30 minutes |
Preparation of Solutions:
-
Standard Solution (100 µg/mL): Accurately weigh and dissolve approximately 10 mg of this compound Sulfate reference standard in 100 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Sample Solution (1000 µg/mL): Accurately weigh and dissolve approximately 100 mg of the this compound Sulfate sample in 100 mL of the diluent.
-
Spiked Sample Solution (for Accuracy): Prepare the sample solution as described above and spike with known concentrations of potential impurities.
Data Presentation: Method Validation Summary
The HPLC method was validated according to ICH guidelines to ensure its suitability for its intended purpose. The key validation parameters are summarized below.
System Suitability:
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (this compound) | ≤ 2.0 | 1.2 |
| Theoretical Plates (this compound) | ≥ 2000 | 8500 |
| %RSD for 6 replicate injections | ≤ 2.0% | 0.8% |
Linearity:
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 150 | 0.9995 |
| Impurity A | 0.1 - 5 | 0.9991 |
| Impurity B | 0.1 - 5 | 0.9993 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | 0.3 | 1.0 |
| Impurity A | 0.03 | 0.1 |
| Impurity B | 0.03 | 0.1 |
Accuracy (Recovery %):
| Analyte | Spiked Level | Mean Recovery (%) |
| Impurity A | 50% | 99.5 |
| 100% | 101.2 | |
| 150% | 99.8 | |
| Impurity B | 50% | 98.9 |
| 100% | 100.5 | |
| 150% | 101.5 |
Precision (%RSD):
| Analyte | Repeatability (n=6) | Intermediate Precision (n=6) |
| This compound | 0.5% | 0.9% |
| Impurity A | 1.2% | 1.8% |
| Impurity B | 1.1% | 1.9% |
Experimental Protocol: Forced Degradation Studies
To demonstrate the stability-indicating nature of the method, this compound Sulfate was subjected to various stress conditions as per ICH guidelines.[1][2]
-
Acid Hydrolysis: 0.1 N HCl at 80°C for 2 hours.
-
Base Hydrolysis: 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours.
-
Thermal Degradation: 105°C for 24 hours.
-
Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours.
Forced Degradation Results:
| Stress Condition | % Degradation of this compound | Observations |
| Acid Hydrolysis | 12.5% | Major degradation product observed at RRT 0.85. |
| Base Hydrolysis | 8.2% | Minor degradation products observed. |
| Oxidative Degradation | 15.8% | Significant degradation with a major peak at RRT 1.2. |
| Thermal Degradation | 3.1% | Minimal degradation observed. |
| Photolytic Degradation | 5.5% | Minor degradation products formed. |
The method effectively separated the degradation products from the main this compound peak, confirming its stability-indicating capability.
Visualizations
Caption: Experimental workflow for this compound purity testing by HPLC.
Caption: Relationship between method validation and reliable purity results.
References
Mephentermine as a Pharmacological Tool in Neuroscience Research: Application Notes and Protocols
Application Notes
Mephentermine, a sympathomimetic amine structurally and functionally similar to methamphetamine, serves as a valuable pharmacological tool in neuroscience research for investigating the dynamics of catecholaminergic systems, particularly those involving dopamine (DA) and norepinephrine (NE). Its primary mechanism of action involves the release of endogenous norepinephrine and dopamine, making it a useful agent for studying neurotransmitter release, reuptake, and the functional consequences of acute increases in synaptic catecholamine levels. This compound is also metabolized to phentermine, which may contribute to its overall pharmacological profile by inhibiting monoamine oxidases (MAO-A and MAO-B).
The utility of this compound in neuroscience research lies in its ability to probe the function of the dopamine transporter (DAT) and the norepinephrine transporter (NET). As an indirectly acting sympathomimetic, it can be employed in various experimental paradigms to:
-
Investigate the mechanisms of neurotransmitter release: this compound-induced neurotransmitter release can be studied in vivo using techniques like microdialysis or in vitro with synaptosome preparations to elucidate the molecular machinery governing catecholamine efflux.
-
Characterize the role of catecholaminergic pathways in behavior: By observing the behavioral effects of this compound administration in animal models, researchers can explore the involvement of dopamine and norepinephrine systems in phenomena such as locomotor activity, reward, and reinforcement.
-
Explore the neurobiology of addiction: Given its similarity to amphetamines, this compound can be used in animal models of addiction, such as self-administration and conditioned place preference, to study the neural circuits underlying drug-seeking and reinforcement.
-
Serve as a reference compound: In drug discovery and development, this compound can be used as a comparator for novel compounds designed to modulate dopamine and norepinephrine signaling.
While a valuable tool, it is crucial for researchers to consider this compound's mixed pharmacology, including its direct and indirect actions on adrenergic receptors, when interpreting experimental results.
Data Presentation
Table 1: Effects of Phentermine (this compound Metabolite Analog) on Striatal Dopamine Release in Rats (In Vivo Microdialysis)
| Treatment | Dose (mg/kg, i.p.) | Peak Increase in Dialysate Dopamine (% of Baseline) |
| Phentermine | 2 | 147 ± 17 |
| Phentermine | 5 | 320 ± 89 |
| Phentermine (in the presence of Tetrodotoxin) | 2 | 27 ± 13 |
| Phentermine (in the presence of Tetrodotoxin) | 5 | 85 ± 15 |
Data adapted from Balcioglu A, Wurtman RJ. Effects of phentermine on striatal dopamine and serotonin release in conscious rats: in vivo microdialysis study. Int J Obes Relat Metab Disord. 1998;22(4):325-328.
Table 2: Comparative Effects of Phentermine and Fenfluramine on Striatal Dopamine and Serotonin Release in Rats (In Vivo Microdialysis)
| Treatment | Dose (mg/kg, i.p.) | Peak Increase in Dialysate Dopamine (% of Baseline) | Peak Increase in Dialysate Serotonin (% of Baseline) |
| Phentermine (Acute) | 2 | 152 ± 20 | No significant change |
| Phentermine (Chronic) | 2 | 180 ± 30 | No significant change |
| Fenfluramine (Acute) | 1 | No significant change | 282 ± 45 |
| Fenfluramine (Chronic) | 1 | No significant change | 224 ± 35 |
| Phentermine + Fenfluramine (Acute) | 2 + 1 | 309 ± 50 | 430 ± 60 |
| Phentermine + Fenfluramine (Chronic) | 2 + 1 | Not reported | 399 ± 55 |
Data adapted from Rothman RB, Baumann MH. Effects of fenfluramine and phentermine (fen-phen) on dopamine and serotonin release in rat striatum: in vivo microdialysis study in conscious animals. Brain Res. 1998;813(1):193-196.
Experimental Protocols
In Vivo Microdialysis for Measuring this compound-Induced Dopamine Release in the Rat Striatum
Objective: To measure the extracellular concentrations of dopamine and its metabolites in the striatum of freely moving rats following systemic administration of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound sulfate
-
Sterile saline solution (0.9% NaCl)
-
Microdialysis probes (e.g., 4 mm membrane length)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
-
Artificial cerebrospinal fluid (aCSF)
-
Syringe pump
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the striatum (coordinates relative to bregma: e.g., AP +1.0 mm, ML ±2.5 mm, DV -3.0 mm).
-
Secure the cannula to the skull with dental cement and anchor screws.
-
Allow the animal to recover for at least 5-7 days.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the striatum.
-
Connect the probe to a syringe pump and perfuse with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 2 hours to obtain a stable baseline of neurotransmitter levels.
-
-
Baseline Sample Collection:
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-80 minutes to establish a stable baseline.
-
Immediately analyze the samples using HPLC or store them at -80°C for later analysis.
-
-
This compound Administration and Sample Collection:
-
Dissolve this compound sulfate in sterile saline.
-
Administer the desired dose of this compound (e.g., 1, 5, 10 mg/kg) via intraperitoneal (i.p.) injection.
-
Continue collecting dialysate samples at the same regular intervals for at least 3-4 hours post-injection.
-
-
Data Analysis:
-
Quantify the concentrations of dopamine and its metabolites (DOPAC and HVA) in the dialysate samples using the HPLC system.
-
Express the post-injection neurotransmitter levels as a percentage of the average baseline concentration.
-
Perform statistical analysis to determine the significance of this compound-induced changes in neurotransmitter levels.
-
Neurotransmitter Release from Synaptosomes
Objective: To investigate the in vitro effect of this compound on the release of pre-loaded radiolabeled dopamine from isolated nerve terminals (synaptosomes).
Materials:
-
Rat brain tissue (striatum)
-
[³H]-Dopamine
-
This compound hydrochloride
-
Sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)
-
Krebs-Ringer buffer (KRB)
-
High KCl Krebs-Ringer buffer (depolarizing buffer)
-
Scintillation counter and vials
-
Glass-Teflon homogenizer
-
Centrifuge
Procedure:
-
Synaptosome Preparation:
-
Euthanize a rat and rapidly dissect the striatum on ice.
-
Homogenize the tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed (e.g., 17,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.
-
Resuspend the pellet in fresh sucrose buffer.
-
-
Radiolabeling of Synaptosomes:
-
Incubate the synaptosomes with [³H]-Dopamine (e.g., 50 nM) in KRB for a set period (e.g., 15 minutes at 37°C) to allow for uptake of the radiotracer.
-
Wash the synaptosomes with fresh KRB to remove excess unincorporated [³H]-Dopamine.
-
-
Superfusion and Release Assay:
-
Place the radiolabeled synaptosomes onto a filter in a superfusion chamber.
-
Perfuse the synaptosomes with KRB at a constant rate (e.g., 0.5 mL/min) and collect fractions at regular intervals (e.g., every 2 minutes).
-
After establishing a stable baseline of [³H]-Dopamine release, switch the perfusion medium to one containing the desired concentration of this compound.
-
To assess depolarization-evoked release, switch to a high KCl KRB in the presence or absence of this compound.
-
Collect fractions throughout the experiment.
-
-
Quantification and Data Analysis:
-
Add scintillation cocktail to each collected fraction and measure the radioactivity using a scintillation counter.
-
Calculate the fractional release of [³H]-Dopamine for each fraction as a percentage of the total radioactivity present in the synaptosomes at the beginning of that fraction's collection.
-
Compare the release profiles in the presence and absence of this compound to determine its effect on basal and depolarization-evoked dopamine release.
-
Radioligand Binding Assay for this compound at Dopamine and Norepinephrine Transporters
Objective: To determine the binding affinity (Ki) of this compound for the dopamine transporter (DAT) and norepinephrine transporter (NET) using a competitive radioligand binding assay.
Materials:
-
Cell membranes prepared from cells expressing recombinant human DAT or NET (e.g., HEK293 or CHO cells) or rodent brain tissue rich in these transporters (e.g., striatum for DAT, cerebral cortex for NET).
-
Radioligand specific for DAT (e.g., [³H]WIN 35,428) or NET (e.g., [³H]nisoxetine).
-
Unlabeled this compound hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Non-specific binding inhibitor (e.g., 10 µM cocaine for DAT, 10 µM desipramine for NET).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and vials.
Procedure:
-
Assay Setup:
-
Prepare a series of dilutions of unlabeled this compound in the assay buffer.
-
In a 96-well plate, add the cell membranes (or brain homogenate), the radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific binding inhibitor).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a filtration apparatus.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Caption: this compound's mechanism of action on dopaminergic neurons.
Caption: Workflow for in vivo microdialysis experiment.
Caption: Workflow for neurotransmitter release assay from synaptosomes.
Troubleshooting & Optimization
Technical Support Center: Overcoming Mephentermine Instability in Aqueous Solutions
For researchers, scientists, and drug development professionals utilizing mephentermine in aqueous solutions, ensuring its stability is paramount for obtaining accurate and reproducible experimental results. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of this compound instability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
A1: this compound is a sympathomimetic amine, structurally related to phenethylamines, that acts as an α-adrenergic agonist. It is commonly used in research to study the cardiovascular system and adrenergic signaling.[1][2] this compound, particularly in its free base form, is susceptible to degradation in aqueous solutions, primarily through oxidation. This degradation can lead to a decrease in the effective concentration of the active compound, the formation of unknown byproducts, and consequently, unreliable experimental outcomes. The sulfate salt of this compound is more commonly used due to its higher water solubility.[3][4]
Q2: What are the primary degradation pathways for this compound in aqueous solutions?
A2: The primary degradation pathway for this compound, an amine-containing compound, in aqueous solution is oxidation. The tertiary amine group is susceptible to oxidation, which can be catalyzed by factors such as light, heat, and the presence of metal ions. Hydrolysis is another potential, though generally less significant, degradation pathway for many pharmaceutical compounds in aqueous environments.
Q3: How can I prepare a stable aqueous stock solution of this compound?
A3: To prepare a stable stock solution, it is recommended to use this compound sulfate, which is more stable and water-soluble than the free base.[3][4] Prepare the solution in a slightly acidic buffer (pH around 6) to ensure the amine group is protonated, which enhances its stability.[5] For extended storage, the addition of an antioxidant and a chelating agent is advisable. Store the stock solution in a tightly sealed amber vial at 2-8°C to protect it from light and microbial contamination. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to minimize freeze-thaw cycles.
Q4: What are the recommended storage conditions for this compound aqueous solutions?
A4: To minimize degradation, aqueous solutions of this compound should be stored under the following conditions:
-
Temperature: For short-term storage (up to 24-48 hours), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is ideal.[5]
-
Light: Protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil.[5]
-
Atmosphere: To prevent oxidation, it is beneficial to de-gas the solvent and/or purge the headspace of the storage container with an inert gas like nitrogen or argon.
-
Container: Use tightly sealed, high-quality glass or polypropylene containers to prevent solvent evaporation and contamination.
Troubleshooting Guide: this compound Solution Instability
This guide provides solutions to common problems encountered during the preparation and use of this compound aqueous solutions.
| Problem | Possible Cause | Recommended Solution |
| Precipitate formation in the solution. | - The concentration of this compound exceeds its solubility at the storage temperature.- pH of the solution has shifted, reducing solubility. | - Gently warm the solution to redissolve the precipitate.- Prepare a more dilute stock solution.- Ensure the solution is buffered to an appropriate pH (e.g., slightly acidic). |
| Discoloration of the solution (e.g., yellowing). | - Oxidative degradation of this compound. | - Prepare fresh solutions more frequently.- Add an antioxidant (e.g., 0.1% ascorbic acid) to the solution.[5]- Store the solution under an inert atmosphere (nitrogen or argon).- Protect the solution from light. |
| Inconsistent or weaker than expected experimental results. | - Degradation of this compound leading to a lower effective concentration. | - Verify the concentration of your stock solution using a validated analytical method (e.g., HPLC-UV).- Prepare fresh stock solutions and working solutions for each experiment.- Implement the stabilization strategies outlined in this guide (use of antioxidants, chelating agents, appropriate pH, and storage conditions). |
| Presence of unexpected peaks in analytical chromatograms (e.g., HPLC). | - Formation of degradation products. | - Conduct a forced degradation study to identify potential degradation products.- Optimize your analytical method to separate the parent drug from all degradation products.- Review and improve your solution preparation and storage procedures to minimize degradation. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Aqueous Stock Solution
This protocol describes the preparation of a 10 mM this compound sulfate stock solution with stabilizing agents.
Materials:
-
This compound sulfate powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
Citrate buffer (0.1 M, pH 6.0)
-
Ascorbic acid
-
Disodium EDTA (Ethylenediaminetetraacetic acid)
-
Sterile amber glass vials
Procedure:
-
Prepare the 0.1 M citrate buffer (pH 6.0) using high-purity water.
-
To the citrate buffer, add ascorbic acid to a final concentration of 0.1% (w/v).
-
Add disodium EDTA to the buffer to a final concentration of 0.01% (w/v).
-
Filter the buffer solution through a 0.22 µm sterile filter.
-
Accurately weigh the required amount of this compound sulfate powder to prepare a 10 mM solution.
-
Dissolve the this compound sulfate in the prepared stabilized buffer.
-
Gently mix the solution until the powder is completely dissolved. Avoid vigorous shaking to minimize oxygen introduction.
-
Aseptically dispense the stock solution into sterile amber glass vials.
-
If desired, purge the headspace of the vials with nitrogen or argon gas before sealing.
-
Store the vials at 2-8°C for short-term use or at -20°C for long-term storage.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC-UV method to quantify this compound and monitor its degradation. Method optimization and validation are crucial for specific applications.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% trifluoroacetic acid in water) and mobile phase B (e.g., acetonitrile). A typical gradient could be:
-
0-5 min: 10% B
-
5-15 min: 10-90% B
-
15-20 min: 90% B
-
20-25 min: 90-10% B
-
25-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 257 nm[3]
Sample Preparation:
-
Dilute the this compound solution to be analyzed with the initial mobile phase composition to fall within the linear range of the calibration curve.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
Method Validation: To ensure the method is stability-indicating, perform a forced degradation study. Expose this compound solutions to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products. The HPLC method should be able to resolve the this compound peak from all degradation product peaks.
Data Presentation
Table 1: Factors Affecting this compound Stability in Aqueous Solutions
| Factor | Effect on Stability | Recommendation |
| pH | This compound is more stable in slightly acidic conditions where the amine group is protonated. | Use a buffer with a pH of around 6. |
| Temperature | Higher temperatures accelerate degradation rates. | Store solutions at 2-8°C for short-term and frozen for long-term. |
| Light | Exposure to light, especially UV light, can induce photodegradation. | Store solutions in amber vials or protect from light.[5] |
| Oxygen | Oxygen is a key contributor to oxidative degradation. | De-gas solvents and store under an inert atmosphere. |
| Metal Ions | Trace metal ions can catalyze oxidative degradation. | Use high-purity water and reagents. Add a chelating agent like EDTA.[6] |
Table 2: Recommended Stabilizing Agents for this compound Aqueous Solutions
| Stabilizing Agent | Recommended Concentration | Mechanism of Action |
| Ascorbic Acid | 0.1% (w/v) | Antioxidant; scavenges free radicals.[5][7] |
| Disodium EDTA | 0.01% (w/v) | Chelating agent; sequesters metal ions that catalyze oxidation.[6] |
Visualizations
References
Troubleshooting matrix effects in Mephentermine bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of Mephentermine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound bioanalysis?
A1: In the context of LC-MS/MS bioanalysis, the matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous or exogenous components in the sample matrix (e.g., plasma, urine).[1][2][3] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative results for this compound.[1][4] Electrospray ionization (ESI) is particularly susceptible to these effects.[1][5] Common sources of matrix effects include phospholipids, salts, proteins, and dosing vehicles.[1][2][3]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: Two primary methods are used to assess matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method helps identify at what points during the chromatographic run matrix components are eluting and causing ion suppression or enhancement.[4][6] A constant flow of a this compound standard solution is infused into the mass spectrometer post-column. A blank, extracted matrix sample is then injected. Any deviation from the stable baseline signal of this compound indicates the presence of matrix effects.[4][6]
-
Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" method to quantify the extent of matrix effects.[3] The response of this compound spiked into a pre-extracted blank matrix is compared to the response of this compound in a neat solution at the same concentration. The ratio of these responses, known as the matrix factor (MF), indicates the degree of ion suppression (MF < 1) or enhancement (MF > 1).[3]
Q3: What are the primary strategies to minimize matrix effects in this compound bioanalysis?
A3: The main strategies to combat matrix effects involve:
-
Effective Sample Preparation: The goal is to remove interfering matrix components before analysis. Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[4][5]
-
Chromatographic Optimization: Modifying the LC method to achieve better separation between this compound and co-eluting matrix components can significantly reduce interference.[7]
-
Use of a Suitable Internal Standard (IS): A stable isotope-labeled (SIL) internal standard for this compound is ideal as it will have very similar physicochemical properties and chromatographic behavior, and will likely be affected by the matrix in the same way as the analyte, thus compensating for signal variations.[5]
Troubleshooting Guides
Issue 1: Poor reproducibility and accuracy in this compound quantification.
This issue is often a primary indicator of unaddressed matrix effects.
Troubleshooting Workflow:
Recommended Actions:
-
Quantify the Matrix Effect: Perform a post-extraction spike experiment using at least six different lots of blank matrix to assess the variability of the matrix effect.
-
Improve Sample Cleanup: If significant matrix effects are observed, your current sample preparation method may be insufficient. Consider switching to a more rigorous technique. The table below summarizes the effectiveness of common methods.
Table 1: Comparison of Sample Preparation Techniques for this compound Bioanalysis
| Technique | Principle | Pros | Cons | Typical Recovery | Matrix Effect Reduction |
| Protein Precipitation (PPT) | Protein removal by precipitation with an organic solvent (e.g., acetonitrile, methanol). | Simple, fast, inexpensive. | Non-selective, may not remove phospholipids, high risk of matrix effects.[5] | 80-95% | Low |
| Liquid-Liquid Extraction (LLE) | Partitioning of this compound into an immiscible organic solvent based on its physicochemical properties. | Good for removing non-polar interferences like lipids.[5] | Can be labor-intensive, uses larger volumes of organic solvents. | 75-90% | Moderate |
| Solid-Phase Extraction (SPE) | Selective retention of this compound on a solid sorbent and elution with a specific solvent. | Highly selective, provides the cleanest extracts, can concentrate the analyte.[5][8] | More complex method development, higher cost per sample. | >90% | High |
-
Optimize Chromatography:
-
Increase Retention: Poor retention of this compound on the analytical column can lead to co-elution with highly polar matrix components that elute in the void volume.[7]
-
Gradient Modification: Adjust the mobile phase gradient to better separate this compound from interfering peaks identified in the post-column infusion experiment.
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to alter selectivity.
-
Issue 2: Low signal intensity or complete signal loss for this compound (Ion Suppression).
This is a common manifestation of matrix effects, particularly when analyzing complex biological fluids like plasma.
Troubleshooting Workflow:
References
- 1. eijppr.com [eijppr.com]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Optimizing Mephentermine Dosage for Consistent In Vivo Responses in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mephentermine dosage for consistent in vivo responses in rat models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a sympathomimetic amine that primarily acts as an indirect-acting adrenergic agonist. Its principal mechanism involves stimulating the release of endogenous norepinephrine from sympathetic nerve terminals. This surge in norepinephrine leads to the activation of alpha and beta-adrenergic receptors, resulting in increased heart rate, cardiac contractility, and vasoconstriction, which collectively elevate blood pressure.[1][2] It also has some direct agonistic effects on alpha-adrenergic receptors.
Q2: What are the common applications of this compound in rat models?
In preclinical research, this compound is often used to model the clinical management of hypotension, particularly in the context of:
-
Spinal anesthesia-induced hypotension.[3]
-
Studying the physiological effects of sympathomimetic drugs.
Q3: What is a typical starting dose for this compound in rats to increase blood pressure?
Precise dose-response data for this compound in rats is not extensively published, with much of the available information coming from human clinical use. However, based on general pharmacological principles and available animal studies on related compounds, a starting intravenous (IV) bolus dose in the range of 1-5 mg/kg can be considered for initial studies in rats. It is crucial to perform a dose-finding study within your specific experimental setup to determine the optimal dose for the desired magnitude and duration of the pressor response.
Q4: How is this compound administered to rats in an experimental setting?
For studying its acute effects on blood pressure, this compound is typically administered intravenously (IV). A common method involves cannulation of the femoral or jugular vein for drug administration and cannulation of the carotid or femoral artery for direct blood pressure monitoring.[9]
Troubleshooting Guide
Issue 1: Inconsistent or No Pressor Response to this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Tachyphylaxis | This compound can induce rapid tachyphylaxis (a diminished response to successive doses) due to the depletion of norepinephrine stores.[3][10][11] Allow sufficient time between doses for norepinephrine stores to replenish. If repeated pressor effects are needed, consider using a direct-acting vasopressor as an alternative or supplement. |
| Anesthetic Interference | Inhalant anesthetics like isoflurane can cause vasodilation and cardiac depression, potentially counteracting the effects of this compound.[12][13][14][15] If possible, use an anesthetic with minimal cardiovascular depression or reduce the concentration of the inhalant anesthetic. Be aware that some injectable anesthetics can also alter cardiovascular parameters.[16] |
| Inadequate Hypotensive State | The pressor response to this compound will be more pronounced in a hypotensive state. Ensure your experimental model consistently achieves the desired level of hypotension before administering this compound. |
| Rat Strain and Sex Differences | Different rat strains (e.g., Sprague-Dawley, Wistar, Long-Evans) can exhibit varied physiological and pharmacological responses.[17][18][19][20] Similarly, sex differences in drug metabolism and cardiovascular physiology can influence outcomes.[18][21] Be consistent with the strain and sex of the rats used in a study. |
| Improper Drug Administration | Ensure the IV catheter is correctly placed and patent. Infiltration of the drug into the surrounding tissue will prevent it from reaching systemic circulation. |
Issue 2: Exaggerated or Prolonged Pressor Response
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Dose Too High | The administered dose may be too high for the specific rat strain or experimental conditions. Reduce the dose in subsequent experiments. |
| Interaction with Other Drugs | Concurrent administration of other drugs, such as monoamine oxidase inhibitors (MAOIs) or tricyclic antidepressants (TCAs), can potentiate the effects of this compound, leading to a hypertensive crisis.[22] Carefully review all administered compounds for potential interactions. |
| Underlying Pathophysiology | Pre-existing conditions in the animal model could alter the response to this compound. |
Experimental Protocols
Protocol 1: Induction of Hemorrhagic Shock in Rats
This protocol provides a general framework for inducing a controlled hypotensive state in rats to test the efficacy of vasopressors like this compound.
-
Animal Preparation: Anesthetize the rat (e.g., with an appropriate anesthetic agent, being mindful of its cardiovascular effects).[9] Cannulate the femoral artery for continuous blood pressure monitoring and the femoral vein for blood withdrawal and drug administration.[9]
-
Baseline Measurement: Allow the animal to stabilize after surgery and record baseline mean arterial pressure (MAP) for at least 15-20 minutes.
-
Hemorrhage: Withdraw blood from the femoral vein in a controlled manner until the MAP reaches a target hypotensive level (e.g., 35-40 mmHg).[5]
-
Maintenance of Hypotension: Maintain the target MAP for a specified period (e.g., 30-60 minutes) by withdrawing or re-infusing small volumes of blood as needed.[7]
-
Vasopressor Administration: Administer the desired dose of this compound intravenously and monitor the pressor response.
Protocol 2: Intravenous Administration and Blood Pressure Measurement
-
Catheterization: Under appropriate anesthesia, surgically expose and cannulate the carotid artery with a polyethylene catheter filled with heparinized saline.[9] Connect the catheter to a pressure transducer for continuous blood pressure recording.[9]
-
Venous Access: Cannulate the jugular or femoral vein for intravenous drug administration.[9]
-
Stabilization: Allow the animal to stabilize for a period of 20-30 minutes to obtain a steady baseline blood pressure reading.
-
Drug Injection: Administer a bolus IV injection of this compound through the venous catheter.
-
Data Acquisition: Record the changes in systolic, diastolic, and mean arterial pressure, as well as heart rate, continuously.
Quantitative Data
The following tables summarize expected cardiovascular responses to this compound based on clinical observations, which can serve as a general guide for preclinical studies in rats. Note: These values are derived from human studies and may not directly translate to rat models. Dose-response studies in the specific rat strain and experimental conditions are essential.
Table 1: Expected Hemodynamic Effects of this compound (IV Bolus)
| Parameter | Expected Change | Onset of Action | Duration of Action |
| Systolic Blood Pressure | Increase | Immediate | ~30 minutes |
| Diastolic Blood Pressure | Increase | Immediate | ~30 minutes |
| Mean Arterial Pressure | Increase | Immediate | ~30 minutes |
| Heart Rate | Variable (may increase or decrease due to reflex bradycardia) | Immediate | Variable |
| Cardiac Output | Increase | Immediate | Variable |
Source: Adapted from clinical data.[1][2]
Visualizations
Caption: this compound's primary mechanism of action.
Caption: General experimental workflow for testing this compound in a rat hypotension model.
Caption: Troubleshooting logic for inconsistent this compound responses.
References
- 1. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C11H17N | CID 3677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Preclinical studies of NOS inhibitor T1059 vasopressor activity on the models of acute hemorrhagic shock in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Rat Model of Hemorrhagic Shock for Studying Vascular Hyperpermeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Developing a Clinically Relevant Hemorrhagic Shock Model in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A New Model of Severe Hemorrhagic Shock in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. THE TACHYPHYLAXIS CAUSED BY MEPHENTERMIN AND TYRAMINE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The tachyphylaxis caused by this compound and tyramine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential Effect of Isoflurane, Medetomidine, and Urethane on BOLD Responses to Acute Levo-Tetrahydropalmatine in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Molecular and Integrative Physiological Effects of Isoflurane Anesthesia: The Paradigm of Cardiovascular Studies in Rodents using Magnetic Resonance Imaging [frontiersin.org]
- 14. Effect of Isoflurane Anesthesia on Circadian Metabolism and Physiology in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. frontiersin.org [frontiersin.org]
- 16. THE MECHANISM OF THE PRESSOR RESPONSES TO PHYSOSTIGMINE IN THE RAT AND THEIR MODIFICATION BY MEBUTAMATE AND AMYLOBARBITONE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Rat sex and strain differences in responses to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of strain and sex on mu opioid receptor-mediated G-protein activation in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Vulnerability factors for mephedrone-induced conditioned place preference in rats—the impact of sex differences, social-conditioning and stress - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mims.com [mims.com]
Addressing unexpected cardiovascular side effects of Mephentermine in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cardiovascular effects of Mephentermine in animal models. It specifically addresses unexpected or paradoxical cardiovascular side effects that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound on the cardiovascular system?
A1: this compound is a sympathomimetic amine with a mixed mechanism of action. It primarily acts indirectly by stimulating the release of norepinephrine from sympathetic nerve terminals.[1][2] It also has some direct agonist activity on α-adrenergic receptors.[1] This dual action typically leads to increased cardiac contractility (positive inotropy), increased heart rate (positive chronotropy), and vasoconstriction, resulting in an elevation of blood pressure and cardiac output.[1]
Q2: What are the expected cardiovascular effects of this compound in animal models?
A2: In most animal models, administration of this compound is expected to cause a dose-dependent increase in systolic and diastolic blood pressure, heart rate, and cardiac output.[1][3] The duration of action is generally longer than that of adrenaline.[4]
Q3: Are there species-specific differences in the cardiovascular response to this compound?
A3: Yes, species-specific differences in cardiovascular responses to sympathomimetic amines are common and can be attributed to variations in adrenergic receptor density, distribution, and metabolic pathways. While comprehensive comparative studies on this compound across a wide range of species are limited, it is crucial to establish baseline dose-responses in the specific animal model being used. For example, studies in cattle have demonstrated its efficacy as a vasopressor and cardiac performance enhancer.[3]
Q4: Can this compound cause a decrease in heart rate?
A4: Yes, a paradoxical decrease in heart rate, known as reflex bradycardia, can occur.[1] This is a compensatory reflex mediated by the baroreceptors in response to a rapid and significant increase in blood pressure. The elevated blood pressure stimulates the baroreceptors, leading to an increase in vagal tone and a subsequent slowing of the heart rate.
Q5: Why might the inotropic (contractility-enhancing) effect of this compound be diminished or absent?
A5: The positive inotropic effect of this compound is heavily dependent on the presence of stored catecholamines (norepinephrine) in the sympathetic nerve terminals of the heart.[4] In animal models where catecholamine stores have been depleted, such as through pretreatment with reserpine, this compound shows little to no inotropic effect.[4] This demonstrates its primary indirect mechanism of action on the heart.
Troubleshooting Guides
Issue 1: Unexpected Hypotension or Blunted Pressor Response
-
Symptoms: Administration of this compound results in a smaller than expected rise in blood pressure, or in rare cases, a hypotensive response.
-
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Catecholamine Depletion | - Review the pre-treatment history of the animal. Prior administration of drugs like reserpine can deplete norepinephrine stores, significantly reducing this compound's pressor effect.[4] - To confirm, a direct-acting sympathomimetic like phenylephrine should still elicit a pressor response. |
| Tachyphylaxis | - Repeated administration of this compound can lead to tachyphylaxis (rapidly diminishing response) due to the depletion of norepinephrine stores. - Allow for a sufficient washout period between doses. The duration of this period will be model-dependent and may need to be determined empirically. |
| Anesthetic Interference | - Certain anesthetics can blunt the cardiovascular response to sympathomimetics. - Review the anesthetic protocol and consult literature for potential interactions. Consider using a different anesthetic agent if possible. |
| Acidosis | - Severe acidosis can impair the cardiovascular response to catecholamines. - Monitor and maintain the animal's acid-base balance within the physiological range. |
Issue 2: Severe and Persistent Reflex Bradycardia
-
Symptoms: A profound and sustained decrease in heart rate following this compound administration, potentially compromising cardiac output despite an initial increase in blood pressure.
-
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Baroreflex Hypersensitivity | - The specific animal strain or species may have a particularly sensitive baroreflex arc. - Consider a lower initial dose of this compound or a slower infusion rate to mitigate the rapid rise in blood pressure. |
| Vagal Hypertonia | - Underlying high vagal tone in the animal model can exacerbate reflex bradycardia. - To investigate the role of the vagus nerve, a muscarinic antagonist like atropine can be administered prior to this compound. This is expected to block the bradycardic response and may unmask a more pronounced positive chronotropic effect of this compound.[5] |
Issue 3: Absence of Positive Inotropic Effect in Isolated Heart Preparations
-
Symptoms: In a Langendorff-perfused heart preparation, this compound fails to increase myocardial contractility.
-
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Catecholamine Washout | - The process of isolating and perfusing the heart can wash out endogenous catecholamines. - As this compound's inotropic effect is primarily indirect, its efficacy will be minimal in this scenario.[4] |
| Confirmation of Indirect Action | - To confirm this is the cause, administer a direct-acting beta-adrenergic agonist like isoproterenol, which should still produce a strong positive inotropic response. - Co-infusion of a low dose of norepinephrine with this compound may restore its inotropic effect.[4] |
Data Presentation
Table 1: Summary of Expected and Unexpected Cardiovascular Effects of this compound in Animal Models
| Parameter | Expected Response | Unexpected/Paradoxical Response | Animal Model Examples | Citations |
| Mean Arterial Pressure | Increase | Blunted pressor response or hypotension | Dog (with reserpine) | [4] |
| Heart Rate | Increase | Reflex Bradycardia | General, observed in various models | [1] |
| Cardiac Contractility | Increase | No significant change or decrease | Dog (with reserpine), Isolated Heart | [4] |
| Cardiac Output | Increase | Variable, may decrease with severe bradycardia | Cattle | [3] |
Table 2: Quantitative Data on this compound's Cardiovascular Effects in Anesthetized Cattle with Induced Hypotension
| Parameter | Baseline (Hypotensive) | Post-Mephentermine (1 ml/25 kg, IM) | Change |
| Mean Arterial Pressure (mmHg) | 55 ± 5 | 69 ± 4 | +14 (p < 0.05) |
| Heart Rate (bpm) | 78 ± 6 | 100 ± 8 | +22 (p < 0.05) |
| Cardiac Output (L/min) | 485 ± 30 | 553 ± 35 | +68 (p < 0.05) |
| dP/dtmax (mmHg/s) | 285 ± 25 | 322 ± 30 | +37 (p < 0.05) |
Data adapted from Cunha et al. (2017).[3] Values are presented as mean ± SD.
Experimental Protocols
In Vivo Hemodynamic Monitoring in a Rodent Model
-
Objective: To assess the in vivo cardiovascular effects of this compound.
-
Methodology:
-
Animal Preparation: Anesthetize the rodent (e.g., Sprague-Dawley rat) with an appropriate anesthetic (e.g., isoflurane). Maintain body temperature at 37°C using a heating pad.
-
Catheterization: Surgically implant a catheter into the carotid artery for blood pressure measurement and into the jugular vein for drug administration.
-
Data Acquisition: Connect the arterial catheter to a pressure transducer and a data acquisition system to continuously record blood pressure and heart rate.
-
Acclimation: Allow the animal to stabilize for a period of at least 30 minutes post-surgery until hemodynamic parameters are stable.
-
This compound Administration: Administer this compound intravenously at escalating doses.
-
Data Analysis: Analyze the changes in mean arterial pressure, systolic pressure, diastolic pressure, and heart rate from baseline.
-
Langendorff Isolated Perfused Heart Preparation
-
Objective: To evaluate the direct effects of this compound on cardiac function independent of neural and systemic influences.
-
Methodology:
-
Heart Excision: Anesthetize the animal (e.g., rabbit or guinea pig) and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.
-
Cannulation: Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant pressure and temperature (37°C).
-
Instrumentation: Insert a balloon-tipped catheter into the left ventricle to measure left ventricular developed pressure (LVDP) and dP/dt (an index of contractility). Place electrodes on the epicardial surface to record an electrocardiogram (ECG).
-
Stabilization: Allow the heart to stabilize for 20-30 minutes.
-
Drug Administration: Introduce this compound into the perfusate at various concentrations.
-
Data Recording and Analysis: Continuously record LVDP, dP/dt, heart rate, and coronary flow.
-
Signaling Pathways and Experimental Workflows
Caption: this compound's indirect action on cardiomyocytes.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Efficacy of a this compound-based product as a vasopressor and a cardiac performance enhancer when given intramuscularly to cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of this compound on isolated dog hearts, normal and pretreated with reserpine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute haemodynamic effects of this compound in man. | Semantic Scholar [semanticscholar.org]
Mephentermine Assay Technical Support Center: Strategies for Improved Reproducibility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of mephentermine-based assays. By addressing specific experimental challenges, this resource aims to ensure reliable and consistent results.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of variability in this compound immunoassays?
A1: The most significant source of variability in immunoassays for this compound is cross-reactivity with other structurally similar compounds. Due to the structural similarities between this compound and other sympathomimetic amines, such as phentermine and amphetamine, antibodies used in these assays may bind to these related molecules, leading to false-positive results or inaccurate quantification.[1] It is crucial to confirm any positive immunoassay results with a more specific method like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Q2: How should biological samples for this compound analysis be stored to ensure stability?
A2: To maintain the integrity of this compound in biological samples, proper storage is critical. Generally, it is recommended to store urine and plasma samples at -20°C or, for long-term storage, at -80°C to minimize degradation.[2][3] Repeated freeze-thaw cycles should be avoided as they can lead to analyte degradation and affect the accuracy of the results.[4][5] While specific stability data for this compound under various pH and temperature conditions is not extensively documented, general principles for drug stability suggest that maintaining a consistent, low temperature and neutral pH is advisable.[6][7] For urine samples, storage at 4°C is generally acceptable for up to 48 hours without significant metabolite changes.[8]
Q3: What is the primary mechanism of action of this compound that might be relevant for cell-based assays?
A3: this compound is a sympathomimetic amine that acts as an alpha-adrenergic receptor agonist and also indirectly stimulates adrenergic receptors by prompting the release of norepinephrine from its storage sites.[9][10][11] This leads to increased cardiac output and both systolic and diastolic blood pressure. In the context of cell-based assays, it is this interaction with adrenergic receptors and the subsequent downstream signaling pathways that would be of primary interest.
Troubleshooting Guides
This section provides structured guidance for resolving common issues encountered during this compound analysis using various techniques.
Immunoassay Troubleshooting
| Observed Problem | Potential Cause | Recommended Solution |
| High background noise | - Non-specific binding of antibodies. | - Increase the number of wash steps. - Optimize blocking buffer concentration and incubation time. |
| - Contaminated buffers or reagents. | - Prepare fresh buffers and use new reagent aliquots. | |
| Weak or no signal | - Inactive primary antibody. | - Verify antibody viability with a positive control. - Ensure proper storage and handling of the antibody. |
| - Insufficient antigen concentration. | - Concentrate the sample or use a larger sample volume. | |
| - Incorrect assay buffer pH. | - Verify and adjust the pH of all buffers to the recommended range. | |
| Inconsistent results between replicates | - Pipetting errors. | - Calibrate pipettes regularly and use proper pipetting techniques. |
| - Inadequate mixing. | - Ensure thorough mixing of samples and reagents at each step. | |
| - Temperature fluctuations during incubation. | - Use a calibrated incubator and ensure consistent temperature across all wells. |
Liquid Chromatography (HPLC/LC-MS) Troubleshooting
| Observed Problem | Potential Cause | Recommended Solution |
| Peak Tailing | - Secondary interactions between the basic this compound molecule and residual silanol groups on the stationary phase.[12] | - Lower the mobile phase pH to around 3.0 to protonate the silanol groups.[12] - Use an end-capped column designed to minimize silanol interactions.[12] |
| - Column overload. | - Dilute the sample or inject a smaller volume.[12] | |
| Retention Time Shifts | - Changes in mobile phase composition. | - Prepare fresh mobile phase and ensure accurate mixing. - Degas the mobile phase to prevent bubble formation. |
| - Column degradation. | - Flush the column or replace it if performance does not improve. | |
| - Fluctuations in column temperature. | - Use a column oven to maintain a stable temperature. | |
| Low Analyte Recovery (Sample Prep) | - Inefficient extraction from the biological matrix. | - Optimize the pH of the sample and extraction solvent. - For Solid-Phase Extraction (SPE), ensure proper conditioning and elution solvent choice.[10][13] |
| - Analyte degradation during sample preparation. | - Keep samples on ice and minimize processing time. | |
| Ion Suppression (LC-MS) | - Matrix effects from endogenous components in the biological sample. | - Improve sample clean-up using more selective extraction methods (e.g., SPE). - Optimize chromatographic separation to resolve this compound from interfering compounds. |
| - High concentrations of non-volatile buffer salts. | - Use volatile buffers (e.g., ammonium formate, ammonium acetate) at low concentrations (<10 mM).[12] |
Data Presentation
Table 1: Cross-Reactivity of this compound and Related Compounds in Amphetamine Immunoassays
| Compound | Immunoassay Target | Cross-Reactivity Data | Source |
| Phentermine | Amphetamine | 89% at 25 ng/g (Immunalysis ELISA in meconium) | [1] |
| Phentermine | Amphetamine | Data for cross-reactivity is frequently found in package inserts for amphetamine urine drug tests. | |
| Ephedrine/Pseudoephedrine | Amphetamine | Cross-reactivity data is commonly reported in immunoassay package inserts. |
Note: Specific quantitative cross-reactivity data for this compound across a wide range of commercial immunoassays is not consistently available in the public domain. Researchers should consult the package insert for the specific assay being used.
Table 2: Validation Parameters for a this compound LC-MS/MS Assay in Urine
| Parameter | Result |
| Linearity Range | 50 to 15,000 ng/mL |
| Intra-day Precision | Within 8.9% |
| Inter-day Precision | Within 8.9% |
| Intra-day Accuracy | -6.2% to 11.2% |
| Inter-day Accuracy | -6.2% to 11.2% |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Source: Adapted from a validated LC-MS/MS method for this compound and its metabolites in urine. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Urine
1. Sample Pre-treatment:
-
To 1 mL of urine, add an internal standard.
-
Add 2 mL of 100 mM phosphate buffer (pH 6.0) and vortex.
-
Centrifuge to pellet any precipitates.
2. SPE Column Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with:
-
1 x 3 mL Methanol
-
1 x 3 mL Deionized Water
-
1 x 3 mL 100 mM Phosphate Buffer (pH 6.0)
-
3. Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/minute.
4. Washing:
-
Wash the cartridge to remove interferences with:
-
1 x 3 mL Deionized Water
-
1 x 3 mL 100 mM Acetic Acid
-
1 x 3 mL Methanol
-
-
Dry the column completely under vacuum for 5 minutes.
5. Elution:
-
Elute this compound with 3 mL of a freshly prepared solution of Dichloromethane/Isopropanol/Ammonium Hydroxide (78:20:2 v/v/v).
6. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at <40°C.
-
Reconstitute the residue in mobile phase for LC-MS/MS analysis.
This protocol is a general guideline adapted from established methods for sympathomimetic amines and may require optimization for specific applications.
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Plasma
1. Sample Preparation:
-
To 0.5 mL of plasma in a glass tube, add an internal standard.
-
Add a basifying agent, such as 0.1 M Sodium Hydroxide, to adjust the pH to >9.
2. Extraction:
-
Add 3 mL of an organic extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and diethyl ether).
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at approximately 2000-3000 x g for 10 minutes to separate the aqueous and organic layers.
3. Analyte Recovery:
-
Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any emulsion at the interface.
4. Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at <40°C.
-
Reconstitute the dried extract in a suitable volume of mobile phase for analysis.
This protocol is a general procedure and may need optimization of solvent choice and pH for maximal recovery.
Mandatory Visualizations
Caption: this compound's dual-action signaling pathway.
Caption: General workflow for this compound analysis.
Caption: Troubleshooting logic for low this compound signal.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Stability of targeted metabolite profiles of urine samples under different storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of the effects of repeated freeze thawing and extended bench top processing of plasma samples using untargeted metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Repeated Freeze-Thaw Cycles on NMR-Measured Lipoproteins and Metabolites in Biofluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. welch-us.com [welch-us.com]
- 9. ijpsm.com [ijpsm.com]
- 10. welchlab.com [welchlab.com]
- 11. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 12. A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Method validation challenges for Mephentermine quantification in urine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of Mephentermine in urine, addressing common challenges encountered during method validation and sample analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for this compound quantification in urine?
A1: The most prevalent and reliable techniques for the quantification of this compound in urine are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] Both methods offer high sensitivity and selectivity, which are crucial for bioanalytical assays. LC-MS/MS is often preferred for its simpler sample preparation, often employing a "dilute and shoot" method, and high throughput.[1][2][3] GC-MS typically requires a derivatization step to improve the volatility and chromatographic behavior of this compound.[3][4][5]
Q2: What are the typical validation parameters to consider for a this compound quantification method in urine?
A2: A comprehensive method validation for this compound in urine should include the assessment of the following parameters:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the urine matrix.[1][2]
-
Linearity: The range over which the method provides results that are directly proportional to the concentration of the analyte.[1][2][3]
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[1][2][3] These are typically evaluated at multiple concentration levels (low, medium, and high quality controls).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.[1][2][3]
-
Matrix Effect: The alteration of the analytical signal due to the co-eluting substances from the urine matrix.[1][2]
-
Stability: The stability of this compound in urine under various storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage).[1][2]
Q3: Are there any known interferences that can affect this compound quantification?
A3: Yes, a significant potential interference is the presence of Phentermine, a structurally related compound and a major metabolite of this compound.[2][4] In GC-MS analysis, Phentermine can interfere with the chromatography of derivatized amphetamines, potentially skewing concentration calculations.[7] Another consideration is the metabolism of the local anesthetic Oxethazaine, which can be metabolized to this compound and Phentermine, leading to their presence in urine.[4][8] This is particularly relevant in the context of sports anti-doping control.[4][8][9]
Q4: Is derivatization necessary for the analysis of this compound?
A4: For GC-MS analysis, derivatization is a common and often necessary step. It is performed to increase the volatility and thermal stability of this compound, and to improve its chromatographic peak shape.[10] Common derivatizing agents for amphetamine-like substances include trifluoroacetic anhydride (TFAA) or other acylating agents.[3] For LC-MS/MS analysis, derivatization is generally not required, which simplifies the sample preparation process.[2][3]
Troubleshooting Guides
LC-MS/MS Method
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Peak Shape or Tailing | 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Matrix effects. | 1. Adjust the mobile phase pH to ensure this compound is in its optimal ionic state for the chosen column chemistry. 2. Replace the analytical column. 3. Optimize the sample preparation to remove interfering matrix components. Consider using a more effective extraction method than "dilute and shoot," such as solid-phase extraction (SPE). |
| Low Signal Intensity or Poor Sensitivity | 1. Inefficient ionization in the mass spectrometer source. 2. Matrix suppression. 3. Suboptimal MS/MS transition parameters. | 1. Optimize source parameters (e.g., spray voltage, gas flows, temperature). 2. Evaluate and minimize matrix effects by improving sample cleanup or using a stable isotope-labeled internal standard. 3. Infuse a standard solution of this compound to optimize the precursor and product ion selection and collision energy. |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation. 2. Instability of the analyte during processing. 3. Fluctuations in the LC-MS/MS system performance. | 1. Ensure consistent and precise execution of the sample preparation protocol. Use of an automated liquid handler can improve precision. 2. Investigate the stability of this compound under the experimental conditions and adjust accordingly (e.g., minimize time at room temperature). 3. Perform system suitability tests before each analytical run to ensure the instrument is performing within specifications. |
GC-MS Method
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Incomplete or Variable Derivatization | 1. Presence of moisture in the sample or reagents. 2. Incorrect reaction temperature or time. 3. Degradation of the derivatizing agent. | 1. Ensure all glassware is dry and use anhydrous solvents. Lyophilize urine samples to remove water before derivatization.[11] 2. Optimize the derivatization conditions (temperature and time) to ensure complete reaction. 3. Use fresh derivatizing agent. |
| Co-elution with Interfering Peaks | 1. Inadequate chromatographic separation. 2. Presence of structurally similar compounds (e.g., Phentermine).[7] | 1. Optimize the GC temperature program (e.g., use a slower temperature ramp) to improve resolution.[12] 2. Select specific and unique mass fragments for this compound and the interfering compound for quantification in the SIM mode. If interference persists, a different derivatizing agent that provides better chromatographic separation may be necessary.[7] |
| Analyte Loss during Sample Preparation | 1. Inefficient extraction. 2. Adsorption of the analyte to glassware or plasticware. 3. Volatilization of the derivatized analyte. | 1. Optimize the extraction solvent and pH. 2. Use silanized glassware to prevent adsorption. 3. Avoid excessive evaporation of the final extract. |
Quantitative Data Summary
Table 1: Comparison of Validation Parameters for this compound Quantification Methods
| Parameter | LC-MS/MS Method | GC-MS Method |
| Linearity Range | 50 - 15,000 ng/mL[1][2][3] | 5.0 - 100 ng/mL and 0.10 - 50 µg/mL[5] |
| Limit of Quantification (LOQ) | 1.0 ng/mL[1][2][3] | Not explicitly stated for this compound alone, but a similar method for methamphetamine had a LOQ of 1.09 ug/mL.[13] |
| Intra-day Precision (%RSD) | < 8.9%[1][2][3] | Not explicitly stated. |
| Inter-day Precision (%RSD) | < 8.9%[1][2][3] | Not explicitly stated. |
| Accuracy | -6.2% to 11.2%[1][2][3] | Not explicitly stated. |
| Recovery | Not explicitly stated for "dilute and shoot". | 82% - 115%[5][6] |
Experimental Protocols
Method 1: "Dilute and Shoot" LC-MS/MS Method[1][2][3]
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples for 10 seconds.
-
Dilute 100 µL of urine with 900 µL of the initial mobile phase.
-
Vortex the diluted sample for 10 seconds.
-
Transfer the diluted sample to an autosampler vial.
-
-
LC Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 5 µL.
-
Run Time: Approximately 5 minutes.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for this compound for quantification and confirmation.
-
Method 2: GC-MS Method with Derivatization[4][5]
-
Sample Preparation (Extraction and Derivatization):
-
To 4 mL of urine, add an internal standard.
-
Adjust the pH of the sample to 9-9.5 using a suitable buffer (e.g., NaHCO₃/K₂CO₃).
-
Perform liquid-liquid extraction with an organic solvent (e.g., t-butylmethylether).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a derivatizing agent (e.g., trifluoroacetic anhydride in an appropriate solvent).
-
Heat the mixture to facilitate the derivatization reaction.
-
Evaporate the solvent and reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program: An initial oven temperature followed by a temperature ramp to achieve separation.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound.
-
Visualizations
Caption: Comparative workflow for LC-MS/MS and GC-MS analysis of this compound in urine.
References
- 1. Determination of phentermine, N-hydroxyphentermine and this compound in urine using dilute and shoot liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Confirming urinary excretion of this compound and phentermine following the ingestion of oxethazaine by gas chromatography-mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Phentermine interference and high L-methamphetamine concentration problems in GC-EI-MS SIM Analyses of R-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride-derivatized amphetamines and methamphetamines† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxethazaine as the source of this compound and phentermine in athlete's urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jfda-online.com [jfda-online.com]
- 11. youtube.com [youtube.com]
- 12. repositori.upf.edu [repositori.upf.edu]
- 13. sciencetechindonesia.com [sciencetechindonesia.com]
Preventing degradation of Mephentermine during sample storage and preparation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for preventing the degradation of Mephentermine during sample storage and preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound can degrade through several pathways, including enzymatic metabolism in biological samples and chemical degradation. The main metabolic routes involve N-demethylation to its primary metabolite, phentermine, as well as p-hydroxylation and N-hydroxylation. Chemical degradation can be induced by factors such as pH, temperature, and light. Forced degradation studies on related compounds like phentermine have shown susceptibility to acid and base hydrolysis.
Q2: What are the ideal short-term and long-term storage conditions for samples containing this compound?
A2: For short-term storage (up to 24 hours), it is recommended to keep samples refrigerated at 2-8°C. For long-term storage, samples should be frozen at -20°C or, ideally, at -80°C to minimize enzymatic activity and chemical degradation. It is crucial to avoid repeated freeze-thaw cycles.
Q3: How many freeze-thaw cycles are acceptable for samples with this compound?
A3: While specific data for this compound is limited, a general best practice for small molecules is to limit freeze-thaw cycles to a maximum of three. Each cycle can lead to degradation and affect the accuracy of quantification. If multiple analyses are anticipated, it is advisable to aliquot samples into smaller volumes before the initial freezing.
Q4: Which anticoagulant should I use when collecting whole blood for this compound analysis?
Q5: Is this compound sensitive to light?
A5: this compound, like many pharmaceutical compounds, may be susceptible to photodegradation. It is recommended to protect samples from direct light exposure during collection, processing, and storage. Using amber-colored collection tubes and storage vials can help mitigate light-induced degradation.
Troubleshooting Guides
Issue 1: Low Recovery of this compound During Sample Extraction
| Possible Cause | Troubleshooting Step |
| Incomplete Extraction | Optimize the extraction solvent and pH. This compound is a basic compound, so adjusting the sample pH to a basic range (e.g., pH 9-10) before liquid-liquid extraction with a non-polar organic solvent can improve recovery. For protein precipitation, ensure the ratio of organic solvent to sample is sufficient (typically 3:1 or 4:1). |
| Analyte Adsorption | Use silanized glassware or low-binding polypropylene tubes to minimize adsorption of this compound to container surfaces. |
| Degradation During Extraction | Keep samples on ice during the extraction process to minimize enzymatic or thermal degradation. Process samples as quickly as possible. |
| Evaporation Loss | If an evaporation step is used to concentrate the sample, ensure it is not carried out to complete dryness, as this can lead to loss of volatile compounds. Reconstitute the sample promptly after evaporation. |
Issue 2: High Variability in this compound Concentrations Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Handling | Ensure uniform processing times and conditions for all samples. This includes consistent timing from collection to centrifugation and from thawing to extraction. |
| Matrix Effects in LC-MS/MS | Matrix effects, where other components in the sample interfere with the ionization of this compound, can cause high variability. To diagnose this, perform a post-column infusion experiment. To mitigate, improve sample cleanup, modify chromatographic conditions to separate this compound from interfering components, or use a stable isotope-labeled internal standard. |
| Incomplete Vortexing/Mixing | Ensure thorough vortexing of samples after adding internal standards and extraction solvents to guarantee homogeneity. |
This compound Stability Data
The following table summarizes the expected stability of this compound in various biological matrices under different storage conditions. This data is compiled from general knowledge of small molecule stability and limited available information on related compounds. It is strongly recommended to perform in-house stability studies to confirm these recommendations for your specific experimental conditions.
| Matrix | Storage Condition | Duration | Expected Stability |
| Whole Blood | Room Temperature (20-25°C) | < 2 hours | Stable |
| Refrigerated (2-8°C) | Up to 24 hours | Stable | |
| Frozen (-20°C) | Not Recommended | Potential for hemolysis, affecting plasma separation | |
| Plasma/Serum | Room Temperature (20-25°C) | Up to 4 hours | Minimal degradation |
| Refrigerated (2-8°C) | Up to 48 hours | Stable | |
| Frozen (-20°C) | Up to 3 months | Generally stable | |
| Frozen (-80°C) | > 3 months | Recommended for long-term storage | |
| Urine | Room Temperature (20-25°C) | Up to 24 hours (with preservative) | Stable |
| Refrigerated (2-8°C) | Up to 72 hours | Stable | |
| Frozen (-20°C) | Up to 6 months | Generally stable | |
| Frozen (-80°C) | > 6 months | Recommended for long-term storage |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma/Serum
-
Sample Preparation:
-
Thaw frozen plasma/serum samples on ice.
-
Pipette 500 µL of plasma/serum into a 2 mL polypropylene microcentrifuge tube.
-
-
Internal Standard Addition:
-
Add 25 µL of the internal standard working solution (e.g., this compound-d3 at 1 µg/mL) to each sample, calibrator, and quality control sample.
-
Vortex for 10 seconds.
-
-
pH Adjustment:
-
Add 50 µL of 1 M sodium hydroxide to each tube to basify the sample to approximately pH 10.
-
Vortex for 10 seconds.
-
-
Extraction:
-
Add 1 mL of methyl tert-butyl ether (MTBE) to each tube.
-
Cap the tubes and vortex vigorously for 2 minutes.
-
-
Centrifugation:
-
Centrifuge the tubes at 10,000 x g for 5 minutes at 4°C to separate the organic and aqueous layers.
-
-
Solvent Transfer:
-
Carefully transfer the upper organic layer (approximately 900 µL) to a new clean 1.5 mL microcentrifuge tube.
-
-
Evaporation:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Protein Precipitation (PPT) of this compound from Plasma/Serum
-
Sample Preparation:
-
Thaw frozen plasma/serum samples on ice.
-
Pipette 100 µL of plasma/serum into a 1.5 mL microcentrifuge tube.
-
-
Internal Standard Addition:
-
Add 10 µL of the internal standard working solution (e.g., this compound-d3 at 1 µg/mL).
-
-
Precipitation:
-
Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex vigorously for 1 minute to precipitate the proteins.
-
-
Centrifugation:
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer 200 µL of the clear supernatant to an autosampler vial.
-
-
Analysis:
-
Inject the supernatant directly into the LC-MS/MS system.
-
Visualizations
Caption: Major metabolic degradation pathways of this compound.
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for low this compound recovery.
Adjusting Mephentermine administration protocols to mitigate tachyphylaxis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving mephentermine administration, with a focus on mitigating tachyphylaxis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it exert its pressor effect?
This compound is a sympathomimetic amine that increases blood pressure primarily through an indirect mechanism. It acts by stimulating the release of endogenous norepinephrine (NE) from sympathetic nerve terminals. This released norepinephrine then binds to alpha- and beta-adrenergic receptors on vascular smooth muscle and the heart to cause vasoconstriction and increase cardiac output, respectively.
Q2: What is tachyphylaxis and why does it occur with this compound?
Tachyphylaxis is the rapid development of decreased response to a drug after repeated administration. With this compound, this occurs because its action depends on the availability of norepinephrine in the storage vesicles of sympathetic neurons. Repeated doses of this compound lead to the depletion of these norepinephrine stores, resulting in a diminished pressor response.
Q3: How can I prevent or mitigate this compound-induced tachyphylaxis in my experiments?
The primary strategy to mitigate this compound tachyphylaxis is to support the synthesis and replenishment of norepinephrine stores. This can be achieved by supplementing the experimental preparation with norepinephrine precursors, such as L-tyrosine or L-DOPA. Providing a "drug holiday" or a sufficient washout period between doses can also allow for the natural replenishment of norepinephrine.
Q4: What are the key differences between tachyphylaxis and drug tolerance?
Tachyphylaxis is an acute, rapid decrease in drug response, often occurring after only a few doses. In contrast, drug tolerance is a more gradual process that develops over a longer period of exposure to a drug and often involves cellular adaptations like changes in receptor density or signaling pathways.
Q5: Are there alternative pressor agents I can use in my experiments that are less prone to tachyphylaxis?
Direct-acting sympathomimetics, such as norepinephrine or phenylephrine, are less likely to cause tachyphylaxis because they act directly on adrenergic receptors and do not depend on the release of endogenous neurotransmitters. The choice of agent will depend on the specific aims of your experiment.
Troubleshooting Guides
Issue 1: Rapidly Diminishing Pressor Response to this compound in Isolated Tissue Preparations
Possible Cause: Depletion of endogenous norepinephrine stores (tachyphylaxis).
Troubleshooting Steps:
-
Confirm Tachyphylaxis: Administer a direct-acting alpha-agonist (e.g., phenylephrine) after the this compound response has diminished. If the tissue still contracts in response to the direct agonist, it confirms that the contractile machinery is functional and the issue is likely tachyphylaxis to the indirect-acting this compound.
-
Norepinephrine Precursor Supplementation:
-
L-Tyrosine: Include L-tyrosine in the physiological salt solution (PSS) perfusing the tissue. A common starting concentration is 100 µM. Allow for an equilibration period of at least 30-60 minutes with the tyrosine-containing PSS before re-challenging with this compound.
-
L-DOPA: L-DOPA can also be used to replenish catecholamine stores. Use a concentration range of 1-10 µM and allow for a similar equilibration period.
-
-
Optimize Dosing Interval: Increase the time between this compound administrations to allow for natural norepinephrine synthesis and re-uptake into vesicles. A washout period of at least 30-60 minutes is recommended.
-
Control for Desensitization of Adrenergic Receptors: While less common with indirect agents, prolonged exposure to high concentrations of released norepinephrine can lead to some receptor desensitization. Ensure adequate washout periods to allow for receptor re-sensitization.
Issue 2: High Variability in this compound Response Between Tissue Samples
Possible Cause: Differences in basal norepinephrine stores or neuronal integrity.
Troubleshooting Steps:
-
Standardize Tissue Dissection and Handling: Minimize trauma to the tissue during dissection to preserve the integrity of sympathetic nerve terminals. Keep the tissue in ice-cold, oxygenated PSS throughout the preparation process.
-
Consistent Equilibration Period: Ensure all tissues are equilibrated under identical conditions (temperature, oxygenation, tension) for the same duration (e.g., 60-90 minutes) before starting the experiment.
-
"Priming" the Tissue: A single, low-concentration dose of a stimulating agent (e.g., KCl) can help to normalize the initial state of the tissues.
-
Normalize Data: Express the response to this compound as a percentage of the maximal contraction induced by a standardized concentration of KCl or a direct-acting agonist like phenylephrine at the end of the experiment.
Experimental Protocols
Protocol 1: Induction and Mitigation of this compound Tachyphylaxis in Isolated Rat Aortic Rings
Objective: To demonstrate this compound-induced tachyphylaxis and its mitigation by L-tyrosine supplementation.
Materials:
-
Male Wistar rats (250-300g)
-
Isolated organ bath system with force-displacement transducers
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1), gassed with 95% O2 / 5% CO2.
-
L-Tyrosine stock solution (10 mM)
-
This compound sulfate stock solution (10 mM)
-
Phenylephrine hydrochloride stock solution (10 mM)
Methodology:
-
Tissue Preparation:
-
Humanely euthanize the rat and excise the thoracic aorta.
-
Clean the aorta of adherent connective tissue and cut into 3-4 mm rings.
-
Suspend the aortic rings in organ baths containing 20 mL of PSS at 37°C, gassed with 95% O2 / 5% CO2.
-
Apply an optimal resting tension of 2 g and allow the tissues to equilibrate for 90 minutes, with PSS changes every 15 minutes.
-
-
Induction of Tachyphylaxis:
-
After equilibration, induce a reference contraction with 60 mM KCl. Washout and return to baseline.
-
Administer cumulative concentrations of this compound (e.g., 1 µM to 100 µM) to obtain a concentration-response curve.
-
After washout, repeatedly administer a submaximal concentration of this compound (e.g., 30 µM) every 15 minutes. A significant reduction in the contractile response after the second or third dose indicates tachyphylaxis.
-
-
Mitigation of Tachyphylaxis:
-
In a parallel set of aortic rings, supplement the PSS with 100 µM L-tyrosine throughout the equilibration and experimental period.
-
Repeat the tachyphylaxis induction protocol as described in step 2.
-
Compare the degree of tachyphylaxis in the presence and absence of L-tyrosine.
-
Data Presentation:
| Experimental Group | Initial this compound Response (g tension) | Second this compound Response (g tension) | % Reduction in Response |
| Control (No Tyrosine) | 2.1 ± 0.3 | 0.8 ± 0.2 | 61.9% |
| + 100 µM L-Tyrosine | 2.3 ± 0.4 | 1.9 ± 0.3 | 17.4% |
Data are presented as mean ± SEM and are hypothetical for illustrative purposes.
Visualizations
Caption: Signaling pathway of this compound leading to a pressor response.
Caption: Experimental workflow for tachyphylaxis mitigation.
Enhancing the specificity of analytical methods for Mephentermine detection
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to enhance the specificity of analytical methods for Mephentermine detection.
Section 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly specific and sensitive technique for the quantification of this compound in biological matrices.[1] Its specificity is derived from the combination of chromatographic separation and mass filtering, particularly using Multiple Reaction Monitoring (MRM).[2]
LC-MS/MS Troubleshooting and FAQs
Q1: I am observing poor chromatographic separation between this compound and its structural isomer, Phentermine. How can I improve resolution?
A1: Achieving baseline separation is critical for specificity. Consider the following steps:
-
Optimize Mobile Phase Gradient: A slower, shallower gradient elution can significantly improve the separation of isomers. Experiment with small changes in the organic-to-aqueous phase ratio throughout the run.
-
Adjust pH: The pH of the mobile phase affects the ionization state of this compound and Phentermine. Fine-tuning the pH with additives like formic acid or ammonium formate can alter their retention characteristics and improve separation.
-
Change Column Chemistry: If optimization of mobile phase is insufficient, switch to a different column. A column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) or a longer column with a smaller particle size can provide the necessary selectivity.
-
Lower Flow Rate: Reducing the flow rate can increase the interaction time with the stationary phase, often leading to better resolution between closely eluting compounds.
Q2: My signal intensity for this compound is low and inconsistent, especially in plasma samples. What is the likely cause and solution?
A2: Low and variable signal intensity is often caused by matrix effects, specifically ion suppression, where co-eluting endogenous components from the biological matrix interfere with the ionization of the target analyte.
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove interferences before analysis.[3] While "dilute and shoot" methods are fast, they are prone to matrix effects.[4][5] Implement more rigorous sample cleanup techniques such as:
-
Protein Precipitation (PPT): A common first step for plasma, but may not remove all interfering phospholipids.[6]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.[7]
-
Solid-Phase Extraction (SPE): Provides the most thorough cleanup by selectively adsorbing the analyte onto a solid sorbent and washing away interferences.[7]
-
-
Use an Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard (e.g., this compound-d5) is the gold standard. It co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction during data processing.
-
Check Instrument Parameters: Ensure the ion source parameters (e.g., gas flows, temperature, spray voltage) are optimized for this compound. A dirty ion source can also lead to poor sensitivity.
Q3: How do I select the right Multiple Reaction Monitoring (MRM) transitions for this compound to ensure specificity?
A3: Specificity in MS/MS relies on monitoring unique fragmentation patterns.
-
Precursor Ion Selection: Infuse a this compound standard into the mass spectrometer to find its most abundant and stable protonated molecular ion [M+H]+.
-
Product Ion Selection: Perform a product ion scan on the selected precursor ion to identify the most intense and stable fragment ions (product ions).
-
Optimization: Select at least two distinct and intense product ions for the MRM method. The transition from the precursor to the most abundant product ion is typically used for quantification (quantifier), while the second transition is used for confirmation (qualifier).
-
Avoid Cross-Talk: Ensure that the selected transitions for this compound do not overlap with those of other compounds in your sample, including the internal standard or potential metabolites like Phentermine.[4]
Key Method Parameters & Performance Data
The following tables summarize typical validation parameters for LC-MS/MS methods used in this compound analysis.
| Analyte | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (% Bias) | Reference |
| This compound | 50 - 15000 | 1.0 | < 8.9% | -6.2% to 11.2% | [2] |
| Phentermine | 50 - 15000 | 3.5 | < 8.9% | -6.2% to 11.2% | [2] |
| Methamphetamine | 0.01 - 0.5 mg/L | < 0.01 mg/L | < 20% | 93% to 105% | [8] |
| Amphetamine | 0.01 - 0.5 mg/L | 0.01 mg/L | < 20% | 93% to 105% | [8] |
Detailed Experimental Protocol: LC-MS/MS for this compound in Urine
This protocol is based on a "dilute and shoot" method, which is rapid but may require further cleanup if significant matrix effects are observed.[2][4]
1. Sample Preparation
-
Thaw urine samples at room temperature and vortex for 10 seconds.
-
Centrifuge samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine 50 µL of urine supernatant with 950 µL of internal standard solution (e.g., Phentermine-d5 in mobile phase A).
-
Vortex the mixture for 10 seconds.
-
Transfer the diluted sample to an autosampler vial for injection.
2. LC-MS/MS Instrumentation and Conditions
-
LC System: Agilent 1200 Series or equivalent.[1]
-
Mass Spectrometer: Agilent 6430 Triple Quadrupole or equivalent.[1]
-
Column: Reversed-phase C18 column (e.g., 50 mm x 2 mm, 5 µm particle size).[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-1 min: 10% B
-
1-3 min: Ramp to 90% B
-
3-4 min: Hold at 90% B
-
4-5 min: Return to 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.[2]
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions (Example):
-
This compound: Quantifier & Qualifier transitions to be optimized.
-
Phentermine: Quantifier & Qualifier transitions to be optimized.
-
Internal Standard (Phentermine-d5): Appropriate transition.
-
3. Data Analysis
-
Integrate peak areas for the quantifier MRM transitions of this compound and the internal standard.
-
Calculate the peak area ratio (Analyte/Internal Standard).
-
Generate a calibration curve by plotting the peak area ratio against the concentration of prepared calibrators using a weighted (e.g., 1/x²) linear regression.[2][9]
-
Determine the concentration of this compound in unknown samples by interpolating from the calibration curve.
-
Confirm identity by ensuring the retention time is within ±2% of the calibrator and the ion ratio (Qualifier/Quantifier) is within ±20% of the average of the calibrators.
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for this compound analysis but often requires a derivatization step to improve the volatility and chromatographic behavior of the analyte.[10]
GC-MS Troubleshooting and FAQs
Q1: I'm seeing significant peak tailing for my derivatized this compound peak. What's the cause?
A1: Peak tailing in GC-MS is typically caused by active sites in the analytical flow path that interact with the analyte.[11]
-
Check the Inlet Liner: The glass inlet liner is a common source of activity. Replace it with a new, deactivated liner. Using a liner with glass wool can sometimes trap non-volatile matrix components, but the wool itself can also be a source of activity if not properly deactivated.
-
Column Contamination: Non-volatile matrix components can accumulate at the head of the GC column. Trim the column by removing the first 10-15 cm from the inlet side.
-
Incomplete Derivatization: Ensure your derivatization reaction (e.g., with trifluoroacetic anhydride - TFAA) has gone to completion.[10] Un-derivatized this compound, having a free amine group, is highly prone to tailing. Optimize reaction time, temperature, and reagent concentration.
-
System Leaks: Small leaks, particularly of oxygen, can degrade the column's stationary phase, creating active sites. Perform a leak check on the system.[12]
Q2: How can I differentiate this compound from Phentermine when they co-elute after derivatization?
A2: While chromatographic separation is always preferred, mass spectrometry can provide specificity if co-elution occurs.
-
Use Selected Ion Monitoring (SIM): Even if the peaks overlap, this compound and Phentermine derivatives may have unique fragment ions. In SIM mode, monitor at least two to three unique, abundant ions for each compound. The ratio of these ions should be consistent across standards and samples for positive identification.
-
Change Derivatizing Agent: Different derivatizing agents can sometimes alter the retention times enough to achieve separation. For example, switching from TFAA to another agent like R-(−)-MTPA might resolve the isomers.[13]
-
Optimize GC Conditions: A slower temperature ramp rate can sometimes improve the separation of closely eluting compounds.
Visual Guides and Workflows
References
- 1. lcms.cz [lcms.cz]
- 2. Determination of phentermine, N-hydroxyphentermine and this compound in urine using dilute and shoot liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gcms.cz [gcms.cz]
- 6. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 7. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 8. hpst.cz [hpst.cz]
- 9. KR101718697B1 - Rapid and simultaneous analysis for hydroxyphermine, phentermine and this compound - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Validating the efficacy of Mephentermine as a vasopressor in preclinical models
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of mephentermine with other commonly used vasopressors, namely norepinephrine and phenylephrine. The information presented is based on available data from various animal models and is intended to inform researchers, scientists, and drug development professionals on the hemodynamic effects and mechanisms of action of these agents in a preclinical setting.
Executive Summary
This compound is a sympathomimetic amine with a mixed mechanism of action, exhibiting both direct and indirect effects on the cardiovascular system.[1][2] Preclinical studies demonstrate its efficacy in restoring hemodynamic stability in models of hypotension. When compared to norepinephrine and phenylephrine, this compound presents a unique profile, influencing not only vascular resistance but also cardiac contractility and output. This guide will delve into the quantitative data from preclinical studies, detail the experimental methodologies employed, and visualize the underlying signaling pathways.
Comparative Efficacy of Vasopressors in Preclinical Models
The following tables summarize the quantitative hemodynamic effects of this compound, norepinephrine, and phenylephrine as observed in various preclinical models. It is important to note that the data are compiled from different studies using diverse animal models and experimental conditions, which may influence the direct comparability of the results.
Table 1: Hemodynamic Effects of this compound in a Bovine Model of Induced Hypotension
| Parameter | Baseline (Hypotensive) | Post-Mephentermine (1 ml/25 kg, IM) | % Change |
| Mean Arterial Pressure (MAP) | Decreased by 20% from initial baseline | Increased by 14 mmHg (±4%) | Significant Increase |
| Cardiac Output (CO) | Significantly Reduced | Increased by 68 L/min (±14%) | Significant Increase |
| Heart Rate (HR) | Variable | Increased by 22 bpm (±8%) | Significant Increase |
| Peak Rate of Ventricular Pressure (dP/dtmax) | Significantly Reduced | Increased by 37 mmHg/s (±13%) | Significant Increase |
Source: Adapted from a study in Holstein cattle with isoflurane-induced hypotension.[3]
Table 2: Comparative Hemodynamic Effects of Norepinephrine and Phenylephrine in a Porcine Model of Spinal Cord Injury-Induced Hypotension
| Parameter | Norepinephrine (0.1 ± 0.04 µg/kg/min) | Phenylephrine (0.7 ± 0.1 µg/kg/min) |
| Spinal Cord Blood Flow (SCBF) | Increased | Decreased |
| Spinal Cord Oxygenation (PO2) | Increased | Decreased |
| Lactate/Pyruvate (L/P) Ratio | Gradual Decrease | Gradual Decrease |
Source: Adapted from a study in a porcine model of thoracic spinal cord injury.[4]
Table 3: Hemodynamic Effects of Norepinephrine in a Rat Model of Uncontrolled Hemorrhagic Shock
| Parameter | Lactated Ringer's (LR) Resuscitation | LR + Norepinephrine (0.3 μg/kg/min) |
| Maintenance of MAP (50-60 mmHg) | Effective for ~1 hour | Prolonged to 2-3 hours |
| Blood Loss | 54.7% ± 6.12% | 39.87% ± 12.98% |
| Hepatic Blood Flow | Increased by 64% | Restored to baseline |
| Renal Blood Flow | Increased by 40% | Increased to 72% of baseline |
Source: Adapted from a study in a rat model of uncontrolled hemorrhagic shock.[3]
Table 4: Hemodynamic Effects of Phenylephrine in a Rat Model of SART Stress-Induced Orthostatic Hypotension
| Parameter | SART-Stressed Control | SART-Stressed + Phenylephrine (1 mg/kg/min, IV) |
| Maximum Decrease in Blood Pressure | 24.3 ± 2.1 mmHg | 14.7 ± 2.9 mmHg |
| % Reflex (Baroreflex Sensitivity) | 25.9 ± 7.0% | 72.6 ± 20.2% |
Source: Adapted from a study in a rat model of SART stress-induced orthostatic hypotension.[1]
Mechanism of Action and Signaling Pathways
This compound acts as a sympathomimetic agent with a dual mechanism. It directly stimulates α- and β-adrenergic receptors and also acts indirectly by triggering the release of endogenous norepinephrine from sympathetic nerve terminals.[1][2] This leads to increased cardiac contractility, heart rate, and vasoconstriction, ultimately resulting in an elevation of blood pressure.
Norepinephrine primarily acts on α1-adrenergic receptors to cause potent vasoconstriction, thereby increasing systemic vascular resistance and blood pressure. It also has some β1-adrenergic activity, which can lead to a modest increase in cardiac output.
Phenylephrine is a selective α1-adrenergic receptor agonist. Its primary effect is vasoconstriction, leading to an increase in systemic vascular resistance and blood pressure. It typically does not have direct effects on cardiac contractility or heart rate, and can sometimes cause a reflex bradycardia.[5]
Caption: Signaling pathways of this compound, Norepinephrine, and Phenylephrine.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative experimental protocols for inducing hypotension in animal models to evaluate the efficacy of vasopressors.
Protocol 1: Isoflurane-Induced Hypotension in Cattle
-
Animal Model: Healthy Holstein cattle.[3]
-
Anesthesia: Anesthesia is induced and maintained with isoflurane.[3]
-
Instrumentation: Catheters are placed for systemic and left ventricular hemodynamic monitoring.[3]
-
Induction of Hypotension: The end-tidal isoflurane concentration is increased until the mean arterial blood pressure is reduced by 20% from the baseline and remains stable.[3]
-
Drug Administration: this compound (1 ml/25 kg) is administered intramuscularly.[3]
-
Hemodynamic Monitoring: Data on MAP, CO, HR, and dP/dtmax are acquired at baseline (hypotensive state) and at regular intervals post-treatment.[3]
Protocol 2: Uncontrolled Hemorrhagic Shock in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Anesthesia: Anesthesia is induced, and a tracheostomy is performed for mechanical ventilation.
-
Instrumentation: Catheters are placed in the femoral artery for blood pressure monitoring and blood withdrawal, and in the femoral vein for drug and fluid infusion.
-
Induction of Hemorrhagic Shock: A laparotomy is performed, and the spleen is transected to induce uncontrolled hemorrhage.
-
Resuscitation and Drug Administration: Hypotensive resuscitation is initiated with Lactated Ringer's solution to maintain a target MAP of 50-60 mmHg. Norepinephrine is administered as a continuous infusion (0.3 μg/kg/min).[3]
-
Hemodynamic and Organ Perfusion Monitoring: MAP, blood loss, and organ blood flow (e.g., hepatic and renal) are continuously monitored.[3]
Caption: General experimental workflow for evaluating vasopressor efficacy.
Conclusion
This compound demonstrates significant vasopressor and inotropic effects in preclinical models of hypotension. Its mixed mechanism of action, combining direct adrenergic receptor stimulation with indirect norepinephrine release, results in a distinct hemodynamic profile compared to the more selective actions of norepinephrine and phenylephrine. While norepinephrine is a potent vasoconstrictor with some cardiac effects, and phenylephrine is a pure vasoconstrictor, this compound's ability to also enhance cardiac output may be advantageous in certain hypotensive states. Further preclinical studies directly comparing these three vasopressors under identical experimental conditions are warranted to provide a more definitive comparative efficacy profile and to better delineate their specific therapeutic applications.
References
- 1. Effects of the α1-adrenoceptor agonist phenylephrine on SART stress-induced orthostatic hypotension in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Low-dose norepinephrine in combination with hypotensive resuscitation may prolong the golden window for uncontrolled hemorrhagic shock in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. Phenylephrine-Modulated Cardiopulmonary Blood Flow Measured with Use of X-ray Digital Subtraction Angiography - PMC [pmc.ncbi.nlm.nih.gov]
Mephentermine and Metabolites: A Guide to Cross-Reactivity in Amphetamine Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of mephentermine and its primary metabolites, phentermine and norphentermine, in commonly used amphetamine immunoassays. Understanding the potential for these compounds to produce false-positive results is critical for accurate interpretation of toxicological screenings and in the development of more specific assays. This document summarizes available quantitative data, outlines experimental methodologies for assessing cross-reactivity, and provides visual representations of metabolic pathways and experimental workflows.
Introduction
Metabolic Pathway of this compound
This compound undergoes metabolism in the body, primarily through N-demethylation to form phentermine. Phentermine can be further metabolized. The structural similarities between this compound, phentermine, and amphetamine are the basis for their cross-reactivity in immunoassays.
Quantitative Cross-Reactivity Data
The following tables summarize the available quantitative data on the cross-reactivity of this compound and its metabolites in various amphetamine immunoassays. It is important to note that data for norphentermine is limited in the reviewed literature.
Table 1: Cross-Reactivity in Enzyme Multiplied Immunoassay Technique (EMIT®)
| Compound | Assay Cutoff (d-methamphetamine) | Concentration for Positive Result (ng/mL) |
| This compound | 300 ng/mL | 8 |
| 500 ng/mL | 15 | |
| 1000 ng/mL | 60 | |
| Phentermine | 300 ng/mL | 5.8 |
| 500 ng/mL | 9 | |
| 1000 ng/mL | 25 |
Data sourced from Siemens Healthcare Diagnostics Inc. Emit® Drugs of Abuse Urine Assays Cross-Reactivity List.[1]
Table 2: Cross-Reactivity in Other Immunoassays
| Compound | Immunoassay Type | Reported Cross-Reactivity/Concentration |
| Phentermine | FPIA | 4.3% |
| Phentermine | ELISA | 89% at 25 ng/g in meconium |
Experimental Protocols
The standard method for determining immunoassay cross-reactivity involves the analysis of drug-free urine samples spiked with the compound of interest.
General Protocol for Cross-Reactivity Assessment:
-
Preparation of Stock Solutions: Prepare a high-concentration stock solution of the test compound (this compound, phentermine, or norphentermine) in a suitable solvent (e.g., methanol, deionized water).
-
Spiking of Urine Samples: Prepare a series of dilutions of the stock solution in certified drug-free human urine to achieve a range of concentrations.
-
Immunoassay Analysis: Analyze the spiked urine samples using the commercial amphetamine immunoassay kit according to the manufacturer's instructions. This typically involves combining the urine sample with the supplied enzyme-labeled drug and antibody reagents.
-
Data Interpretation: The response of the assay (e.g., absorbance change, fluorescence polarization) for each spiked sample is compared to the response of the assay's cutoff calibrator (e.g., 300 ng/mL d-amphetamine).
-
Determination of Cross-Reactivity: The concentration of the test compound that produces a result equivalent to the cutoff calibrator is determined. The percent cross-reactivity can be calculated using the following formula:
% Cross-Reactivity = (Concentration of Calibrator Drug / Concentration of Cross-Reactant) x 100%
Discussion
The data presented clearly demonstrate that this compound and its primary metabolite, phentermine, can cause false-positive results in amphetamine immunoassays. The degree of cross-reactivity is highly dependent on the specific assay and the concentration of the interfering substance. For instance, the Emit® II Plus assay shows significant cross-reactivity at concentrations that could be clinically relevant.
The lack of comprehensive, publicly available quantitative data for a wide range of commercial immunoassays, particularly for norphentermine, highlights a gap in the current understanding of this issue. Manufacturers' package inserts and peer-reviewed studies are the primary sources for such data, but a standardized and exhaustive comparison is lacking.
Conclusion and Recommendations
Researchers, clinicians, and laboratory professionals should be aware of the potential for this compound and its metabolites to cause false-positive amphetamine immunoassay results. Key recommendations include:
-
Confirmatory Testing: All presumptive positive results from amphetamine immunoassays, especially in cases where this compound use is suspected, should be confirmed by a more specific method such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Method Selection: When possible, laboratories should choose amphetamine immunoassays with lower documented cross-reactivity to this compound and related compounds.
-
Further Research: There is a need for more comprehensive studies to quantify the cross-reactivity of this compound and its full range of metabolites across all major commercial immunoassay platforms. This would provide a more complete picture for accurate test interpretation.
By understanding the limitations of current amphetamine immunoassays and advocating for more specific testing, the scientific community can work towards minimizing the impact of cross-reactivity and ensuring the accuracy of drug screening results.
References
A Head-to-Head Comparison of Mephentermine and Other Sympathomimetic Amines: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of Mephentermine with other commonly used sympathomimetic amines, including norepinephrine, phenylephrine, ephedrine, and metaraminol. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical data to offer an objective analysis of their pharmacological profiles, hemodynamic effects, and mechanisms of action.
Executive Summary
This compound is a sympathomimetic amine with a mixed mechanism of action, exhibiting both direct and indirect effects on the adrenergic system.[1][2] It is primarily recognized for its role as a vasopressor in treating hypotension, particularly in the context of spinal anesthesia.[1][3] This guide will delve into its pharmacological properties in comparison to other key sympathomimetics, highlighting differences in receptor affinity, hemodynamic responses, and duration of action to inform research and development in this critical area of pharmacology.
Mechanism of Action and Receptor Binding Profiles
Sympathomimetic amines exert their effects by interacting with adrenergic receptors. Their clinical utility is largely dictated by their receptor selectivity and mechanism of action (direct agonism, indirect release of endogenous catecholamines, or a combination).
Norepinephrine: An endogenous catecholamine, norepinephrine is a potent agonist at α1 and β1-adrenergic receptors with less affinity for β2-receptors.
Phenylephrine: A synthetic amine, phenylephrine is a selective α1-adrenergic receptor agonist with minimal cardiac effects at therapeutic doses.[6]
Ephedrine: This mixed-acting sympathomimetic stimulates both α and β-adrenergic receptors directly and also triggers the release of endogenous norepinephrine.
Metaraminol: Metaraminol acts as a potent α1-adrenergic receptor agonist and also has an indirect action by releasing norepinephrine from nerve endings.
Adrenergic Receptor Signaling Pathways
The activation of α1 and β1 adrenergic receptors by sympathomimetic amines initiates distinct intracellular signaling cascades that mediate their physiological effects.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and its comparators.
Table 1: Adrenergic Receptor Binding Affinities (Ki in nM)
| Compound | α1A | α1B | α1D | α2A | α2B | α2C | β1 | β2 | β3 |
| This compound | N/A | N/A | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
| Norepinephrine | 126 | 1600 | - | 650 | - | - | 2700 | 26000 | - |
| Phenylephrine | 977 | 1660 | 3162 | >10,000 | >10,000 | >10,000 | - | - | - |
| Ephedrine (1R,2S) | Antagonist | Antagonist | Antagonist | Antagonist | Antagonist | Antagonist | 500 (EC50) | 360 (EC50) | 45000 (EC50) |
| Metaraminol | N/A | N/A | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
| Data presented as Ki values unless otherwise noted. A lower Ki value indicates higher binding affinity. "N/A" indicates data not readily available in the cited literature. Ephedrine data reflects EC50 values for agonist activity. |
Table 2: Hemodynamic and Pharmacokinetic Profile
| Parameter | This compound | Norepinephrine | Phenylephrine | Ephedrine | Metaraminol |
| Primary Receptor Action | Indirect NE release, α1 agonist | α1, β1 agonist | α1 agonist | α, β agonist, Indirect NE release | α1 agonist, Indirect NE release |
| Heart Rate | Variable/Increase | Decrease (reflex) | Decrease (reflex) | Increase | Variable/Decrease (reflex) |
| Cardiac Output | Increase | Decrease | Decrease | Increase | Variable/Decrease |
| Systemic Vascular Resistance | Increase | Markedly Increase | Markedly Increase | Increase | Markada |
| Onset of Action (IV) | Immediate | 1-2 min | < 1 min | 1-2 min | 1-2 min |
| Duration of Action (IV) | 30 min | 2-5 min | 5-10 min | 10-20 min | 20-60 min |
| This table represents a qualitative summary of the primary hemodynamic effects. |
Table 3: Clinical Comparison in Spinal Anesthesia-Induced Hypotension
| Study Outcome | This compound | Phenylephrine | Ephedrine |
| Time to restore SBP | Slower | Faster | - |
| Incidence of Bradycardia | Lower | Higher | Lower |
| Number of doses required | More | Less | - |
| Potency (vs. Ephedrine) | More potent | - | Less potent |
| This table summarizes comparative clinical findings from multiple studies.[3][5][6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to characterize sympathomimetic amines.
Radioligand Binding Assay for Adrenergic Receptors
This assay is used to determine the binding affinity of a compound for a specific receptor subtype.
-
Objective: To quantify the affinity (Ki) of a test compound for α and β adrenergic receptors.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the specific adrenergic receptor subtype of interest are prepared from cultured cells or tissue homogenates.
-
Competitive Binding: A fixed concentration of a radiolabeled ligand (e.g., [3H]-prazosin for α1 receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
-
Isolated Aortic Ring Contractility Assay
This ex vivo assay measures the vasoconstrictor or vasodilator effects of a compound on arterial smooth muscle.
-
Objective: To assess the contractile response of isolated rat thoracic aorta to a test compound.
-
Methodology:
-
Tissue Preparation: The thoracic aorta is excised from a rat and cut into rings of 2-3 mm in width.
-
Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2. One end of the ring is fixed, and the other is attached to a force transducer.
-
Equilibration: The rings are allowed to equilibrate under a resting tension.
-
Cumulative Concentration-Response Curve: The test compound is added to the organ bath in a cumulative manner, and the resulting changes in isometric tension (contraction) are recorded.
-
Data Analysis: The concentration of the compound that produces 50% of the maximal contractile response (EC50) is determined.
-
In Vivo Hemodynamic Assessment in Anesthetized Rats
This in vivo model allows for the evaluation of the cardiovascular effects of a compound in a whole-animal system.
-
Objective: To measure the effects of a test compound on blood pressure and heart rate in anesthetized rats.
-
Methodology:
-
Animal Preparation: A rat is anesthetized, and catheters are inserted into the carotid artery (for blood pressure measurement) and the jugular vein (for drug administration).
-
Hemodynamic Monitoring: The arterial catheter is connected to a pressure transducer to continuously record systolic, diastolic, and mean arterial pressure, as well as heart rate.
-
Drug Administration: The test compound is administered intravenously as a bolus or infusion.
-
Data Acquisition: Hemodynamic parameters are recorded before, during, and after drug administration.
-
Data Analysis: The magnitude and duration of the changes in blood pressure and heart rate are quantified.
-
Conclusion
This compound remains a relevant sympathomimetic amine, particularly in specific clinical scenarios. Its mixed-acting mechanism, combining indirect norepinephrine release with direct α1-adrenoceptor agonism, results in a hemodynamic profile characterized by increased cardiac output and peripheral vasoconstriction. This contrasts with the pure α1-agonist activity of phenylephrine, which predominantly increases systemic vascular resistance with a reflex decrease in heart rate, and the broader α and β agonism of ephedrine.
The lack of publicly available, quantitative receptor binding data for this compound is a notable gap in the literature that future research should aim to address. Such data would allow for a more precise structure-activity relationship analysis and a more nuanced comparison with other sympathomimetic agents. The experimental protocols detailed in this guide provide a framework for conducting such comparative studies. For researchers and drug developers, a thorough understanding of these comparative pharmacological profiles is essential for the rational selection and development of sympathomimetic agents for various therapeutic applications.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 4. This compound hemisulfate | 1212-72-2 | Benchchem [benchchem.com]
- 5. Buy this compound | 100-92-5 [smolecule.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
Establishing the Dose-Response Relationship of Mephentermine in Isolated Tissues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Mephentermine's performance with other sympathomimetic amines in isolated tissue preparations. Due to the limited availability of specific in-vitro dose-response data for this compound in publicly accessible literature, this guide synthesizes its known mechanisms of action with comparative data from alternative adrenergic agonists, namely Phenylephrine and Norepinephrine. The experimental protocols and signaling pathways described herein provide a framework for conducting further research to establish a definitive dose-response relationship for this compound in isolated tissues.
Comparative Analysis of this compound and Alternative Sympathomimetics
This compound is a sympathomimetic amine with a mixed mechanism of action, exhibiting both direct and indirect effects on the adrenergic system. It acts as a selective alpha-1 adrenergic receptor agonist and also triggers the release of endogenous norepinephrine.[1] This dual action results in increased cardiac contractility, and a rise in systolic and diastolic blood pressure, ultimately leading to an increased cardiac output.[1] In clinical settings, it is often compared to other vasopressors like Phenylephrine, a pure alpha-1 agonist, and Norepinephrine, which acts on both alpha and beta-1 receptors.
Dose-Response Data in Isolated Tissues
Table 1: Dose-Response of Phenylephrine in Isolated Rat Aorta
| Parameter | Value | Tissue Preparation | Reference |
| EC50 | 1 x 10⁻⁷ M | Endothelium-intact thoracic aortic rings | [2] |
| Emax (% of KCl max) | Not Specified | Endothelium-intact thoracic aortic rings | [2] |
Table 2: Inotropic and Chronotropic Effects of Various Inotropes in Isolated Rat Hearts
| Inotrope | Dose | Change in dP/dtmax (%) | Change in Heart Rate (%) | Tissue Preparation | Reference |
| Norepinephrine | 0.04 µ g/min | ~100% | ~25% | Isolated working rat heart | [3] |
| Dobutamine | 0.2 µ g/min | ~150% | ~30% | Isolated working rat heart | [3] |
| Dopamine | 3 µg·kg⁻¹·min⁻¹ | ~50% | ~15% | Isolated working rat heart | [3] |
| Epinephrine | 0.04 µ g/min | ~75% | ~20% | Isolated working rat heart | [3] |
Note: The data in Table 2 is derived from an isolated working heart model, which, while an ex vivo preparation, provides valuable comparative insights into the direct cardiac effects of these agents.
Experimental Protocols
To establish the dose-response relationship of this compound, standard isolated tissue experimental setups can be employed. The following are detailed methodologies for two common preparations.
Isolated Aortic Ring Preparation for Vasoconstriction Studies
This protocol is designed to measure the contractile response of vascular smooth muscle to this compound.
-
Tissue Preparation:
-
A male Wistar rat (250-300g) is euthanized by cervical dislocation.
-
The thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11.1).
-
The aorta is cleaned of adherent connective and fatty tissues and cut into rings of 3-4 mm in length.
-
For endothelium-denuded preparations, the endothelial layer can be removed by gently rubbing the intimal surface with a fine wire.
-
-
Experimental Setup:
-
Each aortic ring is suspended between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.
-
One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.
-
The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with the bathing solution being replaced every 15-20 minutes.
-
-
Dose-Response Curve Generation:
-
After equilibration, the viability of the tissue is assessed by inducing a contraction with a submaximal concentration of a standard agonist like Phenylephrine (e.g., 10⁻⁶ M) or KCl (e.g., 60 mM).
-
Once a stable baseline is re-established, cumulative concentrations of this compound are added to the organ bath in a stepwise manner (e.g., from 10⁻⁹ M to 10⁻⁴ M).
-
The contractile response is allowed to reach a plateau at each concentration before the next concentration is added.
-
The tension developed is recorded and expressed as a percentage of the maximal contraction induced by a reference agonist.
-
Isolated Perfused Heart (Langendorff) Preparation for Inotropic and Chronotropic Studies
This protocol allows for the assessment of this compound's effects on heart rate and contractility.
-
Heart Preparation:
-
A rabbit or guinea pig is anesthetized, and heparin is administered to prevent coagulation.
-
The chest is opened, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit solution.
-
The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.
-
-
Perfusion and Measurement:
-
The heart is perfused retrogradely through the aorta with oxygenated Krebs-Henseleit solution at a constant pressure (e.g., 75 mmHg) and temperature (37°C).
-
A fluid-filled balloon connected to a pressure transducer is inserted into the left ventricle to measure isovolumetric ventricular pressure.
-
Heart rate is determined from the pressure recordings or via ECG electrodes.
-
The heart is allowed to stabilize for a period of 20-30 minutes.
-
-
Dose-Response Assessment:
-
This compound is administered in increasing concentrations through the perfusion solution.
-
Changes in left ventricular developed pressure (LVDP), the maximum rate of pressure development (+dP/dtmax), and heart rate are recorded at each concentration.
-
The responses are typically expressed as a percentage of the baseline values before drug administration.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
This compound exerts its effects through a dual mechanism: indirect stimulation of adrenergic receptors by promoting the release of norepinephrine from sympathetic nerve terminals, and direct agonism at alpha-1 adrenergic receptors. The released norepinephrine then acts on both alpha and beta-adrenergic receptors.
Caption: this compound's dual-action signaling pathway.
Experimental Workflow: Isolated Aortic Ring Preparation
Caption: Workflow for isolated aortic ring experiments.
Experimental Workflow: Langendorff Heart Preparation
Caption: Workflow for Langendorff isolated heart experiments.
Conclusion
This compound's complex mechanism of action, involving both direct and indirect sympathomimetic effects, makes it an interesting subject for pharmacological study. While clinical data provides some insight into its effects, detailed in-vitro dose-response studies are crucial for a complete understanding of its potency and efficacy at the tissue level. The experimental protocols and comparative data presented in this guide offer a foundation for researchers to conduct these necessary investigations and to fully characterize the dose-response relationship of this compound in various isolated tissues. The provided signaling pathway and workflow diagrams serve as visual aids to conceptualize the underlying mechanisms and experimental designs. Further research in this area will be invaluable for drug development and a more precise understanding of this compound's pharmacological profile.
References
A Comparative Guide to the Bioanalytical Method Validation for Mephentermine Using Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bioanalytical methods for the quantification of Mephentermine in biological matrices, with a focus on the critical role of internal standards in method validation. The selection of an appropriate internal standard is paramount for achieving accurate and reliable data that meets regulatory scrutiny. This document presents a review of existing literature, summarizing quantitative data, and providing detailed experimental protocols to aid in the development and validation of robust bioanalytical methods for this compound.
The Critical Role of Internal Standards in Bioanalytical Method Validation
In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is indispensable. It is a compound of known concentration added to calibrators, quality control (QC) samples, and study samples to compensate for variability during sample preparation and analysis. The ideal IS should mimic the physicochemical properties of the analyte to account for variations in extraction recovery, matrix effects, and instrument response.
The two main types of internal standards are:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" and are molecules of the analyte where one or more atoms are replaced by their stable isotopes (e.g., ²H, ¹³C, ¹⁵N). Their near-identical properties to the analyte ensure they co-elute and experience the same ionization effects, providing the most accurate correction.
-
Structural Analog Internal Standards: These are molecules with a similar chemical structure to the analyte. While more readily available and less expensive, their different physicochemical properties can lead to variations in extraction and ionization behavior compared to the analyte, potentially compromising data accuracy.
Performance Comparison of Bioanalytical Methods for this compound
The following tables summarize the performance characteristics of various validated bioanalytical methods for this compound and the closely related compound, Phentermine. The data is compiled from multiple sources to provide a comparative overview.
Table 1: this compound Bioanalytical Method Validation Data
| Parameter | Method 1: LC-MS/MS (Urine) | Method 2: GC-MS (Urine) |
| Internal Standard | Not Specified | Phenoxazine (Structural Analog) |
| Linearity Range | 50 - 15,000 ng/mL | 25 - 5,000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[1] | 23 - 94 ng/mL |
| Accuracy (% Bias) | -6.2% to 11.2%[1] | Within ± 20% |
| Precision (% CV) | Within 8.9%[1] | < 15% |
| Extraction Recovery | Not Specified | 82% - 115% |
| Matrix Effect | Evaluated and satisfied | Not explicitly detailed |
Table 2: Case Study - Comparison of Internal Standards for Phentermine Analysis (Composite Data)
This table presents a composite comparison based on data from different studies to illustrate the performance differences between a deuterated internal standard and a structural analog for the bioanalysis of Phentermine, a structurally similar compound to this compound.
| Parameter | Method A: LC-MS/MS with Deuterated IS (Phentermine-d5) | Method B: LC-MS/MS with Structural Analog IS |
| Linearity Range | 1 - 800 ng/mL[2] | 1 - 800 ng/mL[2] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[2] | 1 ng/mL[2] |
| Accuracy (% Bias) | Generally within ± 5% (based on typical performance of SIL-IS) | Within ± 15%[2] |
| Precision (% CV) | < 5% (based on typical performance of SIL-IS) | < 15%[2] |
| Extraction Recovery | More consistent and closely tracks the analyte | Can be more variable than the analyte |
| Matrix Effect | Effectively compensated due to co-elution and identical ionization | May not fully compensate for matrix effects |
Experimental Protocols
Detailed methodologies are crucial for the successful validation and application of bioanalytical methods. The following are representative protocols for the extraction and analysis of this compound from plasma.
Protocol 1: Liquid-Liquid Extraction (LLE)
-
Sample Preparation:
-
To 500 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (e.g., this compound-d5 in methanol).
-
Vortex for 10 seconds to mix.
-
Add 100 µL of 0.1 M sodium hydroxide to alkalize the sample.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
-
Extraction:
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the layers.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Analysis:
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment:
-
To 500 µL of plasma, add 50 µL of the internal standard working solution.
-
Add 500 µL of 4% phosphoric acid and vortex.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute in 200 µL of the mobile phase.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Protocol 3: Protein Precipitation (PPT)
-
Sample Preparation:
-
To 100 µL of plasma, add 20 µL of the internal standard working solution.
-
-
Precipitation:
-
Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortex for 2 minutes to precipitate the proteins.
-
-
Centrifugation:
-
Centrifuge at 12,000 rpm for 10 minutes.
-
-
Analysis:
-
Transfer the supernatant to an autosampler vial and inject directly into the LC-MS/MS system.
-
LC-MS/MS Analytical Conditions (Illustrative)
-
LC System: UPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A suitable gradient to achieve separation of this compound and the internal standard from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
This compound: Precursor ion > Product ion (to be determined during method development)
-
Internal Standard: Precursor ion > Product ion (to be determined during method development)
-
Visualizing the Bioanalytical Workflow and Validation Process
The following diagrams, created using the DOT language, illustrate the key workflows and logical relationships in the bioanalytical method validation for this compound.
Caption: Experimental workflow for this compound bioanalysis.
Caption: Bioanalytical method validation process overview.
Caption: Comparison of internal standard types.
References
Assessing the specificity of Mephentermine's interaction with adrenergic receptor subtypes
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: Indirect vs. Direct Agonism
Mephentermine's primary mechanism involves the displacement of norepinephrine from presynaptic nerve terminals.[1][2] This released norepinephrine then acts on postsynaptic alpha and beta-adrenergic receptors to elicit a physiological response. While some sources suggest a direct agonistic effect at alpha-1 adrenergic receptors, quantitative data to support this is scarce.[1][2] This contrasts with direct-acting agonists, which bind to and activate adrenergic receptors themselves.
dot
Caption: Comparative mechanism of this compound vs. Direct Adrenergic Agonists.
Comparative Quantitative Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of phenylephrine, norepinephrine, and isoproterenol at various adrenergic receptor subtypes. The lack of available data for this compound's direct interaction is noted.
Table 1: Adrenergic Receptor Binding Affinities (Ki)
| Compound | α1 (nM) | α2 (nM) | β1 (nM) | β2 (nM) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Phenylephrine | ~1,000 | >10,000 | >10,000 | >10,000 |
| Norepinephrine | ~330 | ~56 | ~1,100 | ~13,000 |
| Isoproterenol | >10,000 | >10,000 | ~220 | ~460 |
Note: Ki values are approximate and can vary based on experimental conditions.
Table 2: Adrenergic Receptor Functional Potencies (EC50)
| Compound | α1 (nM) | α2 (nM) | β1 (nM) | β2 (nM) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Phenylephrine | ~300 | >10,000 | >10,000 | >10,000 |
| Norepinephrine | ~1,000 | ~600 | ~800 | ~1,000 |
| Isoproterenol | >10,000 | >10,000 | ~10 | ~20 |
Note: EC50 values are approximate and can vary based on the specific functional assay and cell system used.
Adrenergic Receptor Signaling Pathways
Adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of catecholamines. Their activation triggers distinct intracellular signaling cascades.
dot
Caption: Simplified signaling pathways of adrenergic receptor subtypes.
Experimental Protocols
The determination of a compound's interaction with adrenergic receptors typically involves two key in vitro assays: radioligand binding assays to assess binding affinity and functional assays, such as cAMP accumulation assays, to measure receptor activation.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor subtype by quantifying its ability to displace a radiolabeled ligand that is known to bind to that receptor.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the adrenergic receptor subtype of interest are isolated and prepared.
-
Incubation: The membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]-prazosin for α1, [³H]-yohimbine for α2, [¹²⁵I]-cyanopindolol for β) and varying concentrations of the unlabeled test compound (e.g., this compound, phenylephrine).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
dot
References
Inter-laboratory Validation of a Quantitative Assay for Mephentermine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of validated quantitative assays for Mephentermine, a sympathomimetic amine. While a formal inter-laboratory validation study across multiple laboratories was not identified in the public domain, this document synthesizes data from single-laboratory validation studies to offer a comprehensive comparison of available analytical methods. The objective is to assist researchers and drug development professionals in selecting and implementing a suitable quantitative assay for this compound.
The following sections present a summary of quantitative data from various validated methods, detailed experimental protocols, and a visual representation of a typical analytical workflow.
Quantitative Data Summary
The performance of different analytical methods for the quantification of this compound is summarized in the table below. The data is compiled from published single-laboratory validation studies and includes key performance characteristics such as linearity, accuracy, precision, and limit of quantification (LOQ).
| Analytical Method | Matrix | Linearity Range | Accuracy (% Bias) | Precision (% RSD) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | Urine | 50 - 15,000 ng/mL | -6.2% to 11.2% | Within 8.9% | 1.0 ng/mL | [1][2] |
| GC-MS | Urine | 5.0 - 100 ng/mL & 0.1 - 50 µg/mL | Not explicitly stated | < 10% (CV) | 5.0 ng/mL | [3] |
| UHPLC | Pharmaceutical Dosage Forms | Not specified for this compound alone | Not explicitly stated | Not explicitly stated | 1.5 µg/mL (for Phentermine) | [4] |
| RP-HPLC | Bulk and Pharmaceutical Dosage Forms | 50 - 150 µg/mL (for Phentermine) | Assay result: 100.9% | Not explicitly stated | Not specified | [5] |
Note: Some of the retrieved literature focused on Phentermine, a related compound, but the methodologies are often applicable to this compound with appropriate validation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the information available in the referenced studies.
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound in Urine [1][2]
-
Sample Preparation: A "dilute and shoot" method is employed. A 5 μL aliquot of the urine sample is diluted before injection into the LC-MS/MS system.
-
Chromatographic Separation:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Gradient elution.
-
Run Time: Approximately 5 minutes.
-
-
Detection:
-
Instrument: Triple Quadrupole LC/MS system.
-
Mode: Multiple Reaction Monitoring (MRM) in positive mode.
-
-
Quantification: A calibration curve is generated using linear least-squares regression with a 1/x² weighting factor.
2. Gas Chromatography-Mass Spectrometry (GC-MS) for this compound in Urine [3]
-
Sample Preparation: The specific extraction method is not detailed in the abstract but would typically involve liquid-liquid extraction or solid-phase extraction.
-
Chromatographic Separation:
-
Injection Mode: Splitless injection (1 µL).
-
-
Detection:
-
Instrument: GC-MS system.
-
-
Quantification: Calibration curves are prepared at both lower (ng/mL) and higher (µg/mL) concentration ranges. The detector response linearity is evaluated by plotting peak-area ratios (analyte/internal standard) versus concentration using the least-squares method.
3. Ultra-Performance Liquid Chromatography (UHPLC) for Phentermine and Topiramate in Pharmaceutical Dosage Forms [4]
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase.
-
Dilute to the desired concentration with the mobile phase.
-
-
Chromatographic Separation:
-
Column: Aquity UPLC BEH C8 (100 x 4.6 mm, 2.7 µm).
-
Mobile Phase: A mixture of ammonium acetate buffer (pH 4.5), acetonitrile, and methanol (60:20:20 v/v/v).
-
Flow Rate: 0.5 mL/min.
-
-
Detection:
-
Wavelength: 263 nm.
-
Experimental Workflow
The following diagram illustrates a general workflow for the quantitative analysis of this compound in biological samples, from sample receipt to final data reporting.
Caption: A generalized workflow for the quantitative analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of phentermine, N-hydroxyphentermine and this compound in urine using dilute and shoot liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. jrtdd.com [jrtdd.com]
- 5. iipseries.org [iipseries.org]
Safety Operating Guide
Mephentermine: A Guide to Proper Disposal for Laboratory Professionals
For Immediate Implementation: Essential Safety and Disposal Protocols
Mephentermine is classified as a Schedule I controlled substance by the U.S. Drug Enforcement Administration (DEA), indicating a high potential for abuse and no currently accepted medical use in the United States.[1] Proper disposal of this compound and its associated waste is not only a matter of laboratory safety and environmental responsibility but also a strict legal requirement governed by the DEA and the Environmental Protection Agency (EPA).[1][2] This guide provides detailed, step-by-step procedures for the safe and compliant disposal of this compound in a research setting. Adherence to these protocols is mandatory to prevent diversion, ensure personnel safety, and maintain regulatory compliance.
Regulatory Framework: DEA and EPA Oversight
The disposal of this compound falls under the purview of two primary federal agencies:
-
Drug Enforcement Administration (DEA): Regulates the handling, storage, and disposal of controlled substances to prevent diversion.[1] The DEA mandates a "non-retrievable" standard for the destruction of controlled substances, meaning the substance must be rendered unusable and unavailable for all practical purposes.[1]
-
Environmental Protection Agency (EPA): Governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA) to protect human health and the environment.[2] While this compound itself is not specifically listed as a hazardous waste, its formulation or characteristics could require it to be managed as such.
This compound Disposal Workflow
The following diagram outlines the decision-making process and necessary steps for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow from Identification to Final Record Keeping.
Key Disposal Procedures
Disposal of this compound must be conducted through a DEA-registered reverse distributor.[1][2] On-site destruction is generally not permissible for Schedule I substances without specific DEA authorization.
Protocol 1: Disposal of Bulk this compound (Expired, Unused, or Waste)
-
Segregation and Storage:
-
Clearly label all containers of this compound waste with "Hazardous Waste," the chemical name ("this compound"), and the date.
-
Store the waste in a secure, locked cabinet or safe, separate from the active inventory, in accordance with DEA security requirements for Schedule I substances.
-
-
Engage a Reverse Distributor:
-
Contact a DEA-registered reverse distributor to arrange for the collection and disposal of the this compound waste.[2] A list of registered reverse distributors can be obtained from the DEA.
-
-
Documentation (DEA Form 222):
-
Packaging for Transport:
-
Package the this compound waste in accordance with the reverse distributor's instructions and Department of Transportation (DOT) regulations.
-
Ensure containers are securely sealed and properly labeled.
-
-
Chain of Custody and Record Keeping:
-
The reverse distributor is responsible for the proper destruction of the this compound, typically through incineration.[1]
-
Upon destruction, the reverse distributor will provide the registrant with a Certificate of Destruction.[3]
-
The registrant must also complete a DEA Form 41 (Registrants Inventory of Drugs Surrendered) to document the disposal.[3][4]
-
All records, including the executed DEA Form 222 and the Certificate of Destruction, must be maintained for a minimum of two years.[3][5]
-
Protocol 2: Disposal of Contaminated Materials and Empty Containers
-
Contaminated Labware (e.g., glassware, vials):
-
If the container holds a recoverable amount of this compound, it must be disposed of as bulk this compound waste.
-
If the container is "empty" according to RCRA standards (all contents removed that can be by normal means and no more than 3% by weight of the total capacity of the container remains), it may be triple-rinsed. The first rinseate should be collected and treated as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations; however, due to the nature of this compound, it is recommended to collect all rinsate as hazardous waste.
-
After triple-rinsing, the container should be rendered unusable (e.g., by breaking or defacing the label) and disposed of in the appropriate laboratory glass or solid waste stream.
-
-
Contaminated Personal Protective Equipment (PPE) and Debris:
-
PPE and other materials grossly contaminated with this compound should be collected in a designated hazardous waste container and disposed of through the facility's chemical waste program, which will likely involve incineration.
-
Data Presentation: Regulatory Timelines and Record Keeping
| Parameter | Requirement | Regulatory Citation |
| Record Retention Period | All disposal records, including DEA Forms 222 and 41, and Certificates of Destruction, must be kept for a minimum of two years. | 21 CFR §1304.04 |
| Reporting of Theft or Significant Loss | Must be reported to the local DEA Diversion Field Office in writing within one business day of discovery. | 21 CFR §1301.76 |
| DEA Form 41 Submission | While the form must be completed for any destruction, it is only submitted to the DEA upon request. | DEA Form 41 Instructions[5][6] |
Logical Relationships in this compound Disposal
The following diagram illustrates the key relationships and dependencies in the compliant disposal of this compound.
Caption: Key Regulatory and Procedural Relationships in this compound Disposal.
By adhering to these stringent disposal procedures, researchers and laboratory personnel can ensure a safe working environment, maintain compliance with federal regulations, and contribute to the responsible management of controlled substances. For any specific questions or in the event of a spill or loss, contact your institution's Environmental Health and Safety (EHS) department and the local DEA office.
References
- 1. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 2. easyrxcycle.com [easyrxcycle.com]
- 3. easyrxcycle.com [easyrxcycle.com]
- 4. printfriendly.com [printfriendly.com]
- 5. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 6. Diversion Control Division | Registrant Record of Controlled Substances Destroyed - DEA Form 41 [deadiversion.usdoj.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Mephentermine
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Mephentermine in a laboratory setting. Adherence to these guidelines is essential for ensuring the safety of all personnel and maintaining a secure research environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is non-negotiable. The following table summarizes the required equipment, its specifications, and the rationale for its use.
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] | Protects against splashes and airborne particles. |
| Skin Protection | Fire/flame resistant and impervious clothing.[1] Chemical-resistant gloves (Nitrile or other compatible material). | Prevents skin contact with the chemical. |
| Respiratory Protection | NIOSH-approved N100 or CEN-approved FFP3 particulate respirators.[1] | To be used as a backup to primary engineering controls or when ventilation is inadequate.[1] |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storing this compound is critical to minimize exposure risks.
Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a laboratory fume hood or other local exhaust ventilation system.[1]
-
Avoid Dust and Aerosols: Take precautions to avoid the formation of dust and aerosols during handling.[1]
-
Direct Contact: Avoid direct contact with skin and eyes.[1]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where this compound is handled or stored.[2]
Storage Requirements
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2]
-
Security: Store in a locked-up area to prevent unauthorized access.[2]
-
Temperature: Store at a controlled room temperature, typically between 15°C and 25°C.[3]
Emergency Response: Spill Management
In the event of a this compound spill, a swift and coordinated response is crucial to contain the hazard and mitigate its impact.
Immediate Actions
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify colleagues and the laboratory supervisor.
-
Isolate: Restrict access to the spill zone.
Spill Cleanup Protocol
-
Personal Protection: Don appropriate PPE before attempting any cleanup.
-
Containment: Use an absorbent medium such as sand or vermiculite to contain the spill and prevent it from spreading.
-
Collection: Carefully transfer the absorbed material into a suitable, labeled container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with an appropriate decontaminating agent.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and contaminated materials is a critical step in the chemical's lifecycle, ensuring environmental protection and regulatory compliance.
-
Method: The primary recommended disposal method is incineration in a facility equipped with an afterburner and scrubber.[1]
-
Licensed Disposal: Alternatively, excess and expired materials should be offered to a licensed hazardous material disposal company.[1][4]
-
Regulatory Compliance: Ensure that all federal and local regulations regarding the disposal of this material are strictly followed.[1][4]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the chemical waste.[1][4]
Visualizing Safety Workflows
To further clarify the procedural flow, the following diagrams illustrate the key decision-making processes in handling this compound.
Caption: Workflow for Safely Handling this compound.
Caption: Emergency Response Workflow for a this compound Spill.
Caption: Logical Steps for the Disposal of this compound Waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
